molecular formula C14H14 B1265501 4-Methyldiphenylmethane CAS No. 620-83-7

4-Methyldiphenylmethane

Cat. No.: B1265501
CAS No.: 620-83-7
M. Wt: 182.26 g/mol
InChI Key: SIYISNUJKMAQBV-UHFFFAOYSA-N
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Description

4-Methyldiphenylmethane is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Benzyltoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-methylbenzene
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InChI

InChI=1S/C14H14/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYISNUJKMAQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211045
Record name Benzene, 1-methyl-4-(phenylmethyl)-
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Molecular Weight

182.26 g/mol
Source PubChem
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CAS No.

620-83-7
Record name 4-Benzyltoluene
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Record name 4-Benzyltoluene
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Record name Benzene, 1-methyl-4-(phenylmethyl)-
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Record name 4-Benzyltoluene
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Record name 4-BENZYLTOLUENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyldiphenylmethane via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyldiphenylmethane through the Friedel-Crafts alkylation of toluene. This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds and is pivotal in the synthesis of diarylmethane scaffolds, which are prevalent in medicinal chemistry and materials science. This document details the reaction mechanism, explores various catalytic systems, presents a detailed experimental protocol, and summarizes key quantitative data. The guide is intended to be a thorough resource for laboratory-scale synthesis and process optimization.

Introduction

The Friedel-Crafts alkylation is a fundamental method for the electrophilic substitution of an alkyl group onto an aromatic ring. The synthesis of this compound, a key intermediate for various fine chemicals and pharmaceutical precursors, is typically achieved through the benzylation of toluene. This reaction involves the use of a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid or solid acid catalyst.

Controlling the regioselectivity of the reaction to favor the formation of the para isomer (this compound) over the ortho and meta isomers is a primary challenge. The product distribution is significantly influenced by the choice of catalyst and reaction conditions such as temperature. This guide will delve into the factors governing this selectivity and provide protocols for maximizing the yield of the desired product.

Reaction Mechanism

The Friedel-Crafts alkylation of toluene with a benzylating agent, such as benzyl chloride, proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the benzyl chloride by abstracting a chloride ion to form a highly reactive benzyl carbocation.

  • Electrophilic Attack: The electron-rich toluene ring attacks the benzyl carbocation. The methyl group on the toluene ring is an activating group and directs the incoming electrophile to the ortho and para positions.

  • Deprotonation: A weak base removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the methyldiphenylmethane product.

The isomer distribution is temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers. At higher temperatures, thermodynamic control can lead to isomerization and a higher proportion of the more stable meta isomer.[1][2]

Reaction_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Benzyl_Chloride Benzyl Chloride Benzyl_Carbocation Benzyl Carbocation (Electrophile) Benzyl_Chloride->Benzyl_Carbocation + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl4- [AlCl₄]⁻ Toluene Toluene Arenium_Ion Arenium Ion Intermediate Toluene->Arenium_Ion + Benzyl Carbocation Product This compound Arenium_Ion->Product + [AlCl₄]⁻ Product->AlCl3 (Catalyst Regenerated) HCl HCl

Figure 1: Reaction mechanism for the Friedel-Crafts alkylation of toluene.

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of this compound using benzyl chloride as the alkylating agent and anhydrous aluminum chloride as the catalyst.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.

  • Benzyl chloride is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Materials:

  • Toluene (anhydrous)

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous toluene (a large excess is recommended to minimize polyalkylation, e.g., 10-20 molar equivalents relative to benzyl chloride) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (approximately 1.1 equivalents relative to benzyl chloride) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add benzyl chloride (1 equivalent) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the this compound.

Experimental_Workflow Start Start Setup 1. Assemble Dry Reaction Apparatus under Inert Atmosphere Start->Setup Charge 2. Charge Flask with Anhydrous Toluene and Dichloromethane Setup->Charge Cool 3. Cool to 0-5 °C in an Ice Bath Charge->Cool Add_Catalyst 4. Add Anhydrous AlCl₃ Cool->Add_Catalyst Add_Alkylating_Agent 5. Add Benzyl Chloride Dropwise Add_Catalyst->Add_Alkylating_Agent React 6. Stir at 0-5 °C for 1-2 hours Add_Alkylating_Agent->React Quench 7. Quench with Ice and HCl React->Quench Extract 8. Separate and Wash Organic Layer Quench->Extract Dry 9. Dry with Anhydrous MgSO₄ Extract->Dry Purify 10. Filter, Concentrate, and Purify (Distillation/Chromatography) Dry->Purify End End Purify->End

Figure 2: General experimental workflow for the synthesis of this compound.

Data Presentation

The yield and isomer distribution of methyldiphenylmethane are highly dependent on the reaction conditions and the catalyst used. The following table summarizes representative data from the literature for the benzylation of toluene.

CatalystAlkylating AgentToluene:Alkylating Agent Molar RatioTemperature (°C)Reaction Time (h)Total Yield (%)Isomer Distribution (ortho:meta:para)Reference
AlCl₃Benzyl Chloride10:102~8540:5:55Adapted from[1][2]
AlCl₃Benzyl Chloride10:1252~803:69:28[1]
FeCl₃Benzyl Chloride10:1804~75VariesGeneral knowledge
MOF-5Benzyl Bromide5:1806>95 (conversion)Not specifiedAdapted from[3]
Zeolite H-ZSM-5Benzyl AlcoholVaries150-250VariesVariesHigh para-selectivityGeneral knowledge

Note: The data presented are illustrative and can vary based on the specific experimental setup and purity of reagents. The use of a large excess of toluene is crucial to minimize the formation of polyalkylation products.

Conclusion

The Friedel-Crafts alkylation of toluene provides a direct route for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and the choice of catalyst, is essential for achieving high yields and regioselectivity. While traditional Lewis acids like aluminum chloride are effective, modern catalysts such as metal-organic frameworks and zeolites offer potential advantages in terms of handling, reusability, and selectivity. The protocols and data presented in this guide serve as a valuable resource for the synthesis and optimization of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 1-benzyl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-benzyl-4-methylbenzene (also known as 4-methyldiphenylmethane). It is a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this diphenylmethane derivative. This document details the physicochemical properties, spectral data, synthesis protocols, and reactivity of 1-benzyl-4-methylbenzene. Furthermore, it explores the relevance of the diphenylmethane scaffold in medicinal chemistry, providing context for its potential in drug discovery.

Introduction

1-benzyl-4-methylbenzene, a substituted aromatic hydrocarbon, belongs to the diarylmethane class of compounds. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its presence in a variety of biologically active molecules. The unique arrangement of two phenyl rings linked by a methylene bridge imparts specific chemical and physical properties that make it a versatile building block and a scaffold for the design of novel therapeutic agents. This guide aims to consolidate the available technical information on 1-benzyl-4-methylbenzene to facilitate its use in research and development.

Physicochemical Properties

1-benzyl-4-methylbenzene is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄[1]
Molecular Weight 182.26 g/mol [1]
CAS Number 620-83-7[2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 286 °C[2]
Flash Point 121 °C[2]
Density (Specific Gravity) 0.99 (20/20 °C)[2]
Purity (typical) >98.0% (GC)[2]
Synonyms This compound, 4-Benzyltoluene, Phenyl-p-tolylmethane, p-Benzyltoluene[1][2]

Spectral Data

The structural elucidation of 1-benzyl-4-methylbenzene is supported by various spectroscopic techniques. The expected and reported spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1-benzyl-4-methylbenzene is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.

  • Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-7.3 ppm. Due to the presence of two different phenyl rings, complex splitting patterns are anticipated. The protons on the toluene ring will appear as two doublets (an AA'BB' system), while the protons on the benzyl ring will likely appear as a multiplet.

  • Benzylic Protons (-CH₂-): A singlet is expected around δ 3.9 ppm for the two methylene protons.

  • Methyl Protons (-CH₃): A singlet for the three methyl protons should appear around δ 2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons 135-142
CH Aromatic Carbons 125-130
Benzylic Carbon (-CH₂-) ~41
Methyl Carbon (-CH₃) ~21
Infrared (IR) Spectroscopy

The IR spectrum of 1-benzyl-4-methylbenzene will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000 Aromatic C-H stretching
2920-2850 Aliphatic C-H stretching (methyl and methylene)
1600-1450 Aromatic C=C ring stretching
~730 and ~810 Out-of-plane C-H bending (indicating mono- and para-disubstituted rings)
Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-benzyl-4-methylbenzene shows a molecular ion peak ([M]⁺) at m/z = 182. The fragmentation pattern is characteristic of alkylbenzenes, with a prominent peak at m/z = 167 due to the loss of a methyl radical ([M-15]⁺). The base peak is often observed at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[3]

Synthesis

The most common and direct method for the synthesis of 1-benzyl-4-methylbenzene is the Friedel-Crafts alkylation of toluene with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[4][5]

Experimental Protocol: Friedel-Crafts Benzylation of Toluene

This protocol is a general procedure based on established Friedel-Crafts alkylation methods.[4][6]

Materials:

  • Toluene

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

  • Dry dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (aq., dilute)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution, aq.)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add an excess of toluene and the inert solvent (e.g., DCM).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly and portion-wise add the Lewis acid catalyst (e.g., AlCl₃) to the stirred solution.

  • Prepare a solution of benzyl chloride in the inert solvent and add it to the addition funnel.

  • Add the benzyl chloride solution dropwise to the cooled toluene/catalyst mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1-benzyl-4-methylbenzene.

Friedel_Crafts_Alkylation cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation BenzylChloride Benzyl Chloride CarbocationComplex [PhCH₂⁺][AlCl₄⁻] BenzylChloride->CarbocationComplex + AlCl₃ LewisAcid AlCl₃ Toluene Toluene SigmaComplex Arenium Ion Intermediate Toluene->SigmaComplex + [PhCH₂⁺][AlCl₄⁻] Product 1-benzyl-4-methylbenzene SigmaComplex->Product + [AlCl₄⁻] Byproducts HCl + AlCl₃ Oxidation_Reaction Substrate 1-benzyl-4-methylbenzene Product 4-Methylbenzophenone Substrate->Product Oxidation OxidizingAgent KMnO₄ / H⁺

References

Technical Overview of 4-Benzyltoluene: Identification and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential identification information for the chemical compound 4-benzyltoluene, targeted at researchers, scientists, and professionals in drug development.

Chemical Identification

4-Benzyltoluene is an aromatic hydrocarbon. It is one of three isomers of benzyltoluene, which also include 2-benzyltoluene and 3-benzyltoluene. The CAS Registry Number is a unique numerical identifier assigned to a single chemical substance.

The definitive CAS number for the specific isomer 4-benzyltoluene is 620-83-7 [1][2][3].

It is important to distinguish this from the CAS number 27776-01-8, which refers to a mixture of benzyltoluene isomers[3][4][5][6].

Synonyms and Alternative Nomenclature

For clarity and comprehensive literature review, it is crucial to recognize the various synonyms used to describe 4-benzyltoluene. The following table summarizes its most common alternative names.

SynonymSource
1-benzyl-4-methylbenzene[1][2]
4-Methyldiphenylmethane[1][2]
p-Benzyltoluene[1][2]
Benzene, 1-methyl-4-(phenylmethyl)-[1][2]
Methane, phenyl-p-tolyl-[1][2]
p-Tolylphenylmethane[2]
Phenyl-p-tolylmethane[2]

Note: The user's request included requirements for detailed experimental protocols and Graphviz diagrams. These elements are not applicable to the specific topic of providing a CAS number and synonyms for a chemical compound, as this information is factual and does not involve experimental workflows or signaling pathways. Therefore, these sections have been omitted.

References

Spectroscopic Profile of 4-Methyldiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyldiphenylmethane (C₁₄H₁₄), a molecule of interest in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key processes.

Spectroscopic Data Summary

The following tables provide a structured summary of the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.26t, J = 7.5 Hz2HH-3', H-5'
7.20-7.17m3HH-2', H-4', H-6'
7.10-7.06m4HH-2, H-3, H-5, H-6
3.93s2H-CH₂-
2.30s3H-CH₃

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignment
141.6C-1'
138.2C-1
135.7C-4
129.3C-3, C-5
129.04C-2', C-6'
128.98C-2, C-6
128.6C-3', C-5'
126.1C-4'
41.7-CH₂-
21.2-CH₃
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3080 - 3020MediumAromatic C-H StretchAromatic Ring
~2920 - 2850MediumAliphatic C-H Stretch-CH₂-, -CH₃
~1605, 1495, 1450Medium-StrongC=C Ring StretchingAromatic Ring
~1465Medium-CH₂- ScissoringMethylene Group
~1375Medium-CH₃ BendingMethyl Group
~810Strongp-Substituted C-H Out-of-Plane Bend1,4-Disubstituted Benzene
~730, 695StrongMonosubstituted C-H Out-of-Plane BendMonosubstituted Benzene
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

m/zRelative Intensity (%)Assignment
182~100[M]⁺ (Molecular Ion)
167~85[M - CH₃]⁺
105~30[C₈H₉]⁺
91~40[C₇H₇]⁺ (Tropylium ion)
77~20[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃, approximately 0.7-1.0 mL). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent signal is often used as a secondary reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically obtained using the thin solid film method. A small amount of this compound (approximately 50 mg) is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

For EI-MS analysis, the sample must be volatile. This compound is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and molecular processes involved in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Prepare Thin Film Sample->IR_Prep MS_Prep Vaporize Sample Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data

General workflow for the spectroscopic analysis of this compound.

Mass_Spectrometry_Fragmentation M [C₁₄H₁₄]⁺˙ m/z = 182 (Molecular Ion) M_minus_CH3 [C₁₃H₁₁]⁺ m/z = 167 M->M_minus_CH3 - •CH₃ Tropylium [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->Tropylium - C₇H₇• Phenyl [C₆H₅]⁺ m/z = 77 M_minus_CH3->Phenyl - C₇H₆ Tropylium->Phenyl - C₂H₂ Benzyl [C₈H₉]⁺ m/z = 105

Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Physical Properties of p-Tolylphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note on nomenclature: The chemical name "p-tolylphenylmethane" can be ambiguous. This guide focuses on the compound 1-phenyl-1-(p-tolyl)methane, which is also known by the synonyms 4-methyldiphenylmethane, p-benzyltoluene, and 1-benzyl-4-methylbenzene.[1][2][3] This compound has the CAS Registry Number 620-83-7.[1][2]

This technical guide provides a comprehensive overview of the core physical properties of p-tolylphenylmethane. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the substance's physical characteristics. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the experimental workflow.

Core Physical Properties

The physical properties of p-tolylphenylmethane are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueUnits
Molecular Formula C₁₄H₁₄
Molecular Weight 182.26 g/mol [1][2]
Melting Point -30°C[1]
Boiling Point 286°C[1]
Density 0.998g/mL[4]
Solubility Low in water; Soluble in ethanol and ether.[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like p-tolylphenylmethane.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Capillary tube, thermometer, heating bath (e.g., Thiele tube or a digital melting point apparatus).

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a heating bath.

    • The bath is heated slowly and steadily.

    • The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For pure substances, this range is typically narrow.

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath.

  • Procedure:

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

    • The test tube is attached to a thermometer and heated in a bath.

    • As the liquid heats, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the bath is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3. Density Determination

Density is the mass of a substance per unit volume. For liquids, it is often determined using a pycnometer.

  • Apparatus: Pycnometer (a glass flask of a specific volume), analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the sample liquid, and its mass is measured.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.

    • The volume of the pycnometer is calculated using the mass and known density of the reference liquid.

    • The density of the sample liquid is then calculated by dividing its mass by the determined volume of the pycnometer.

4. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Vials with screw caps, temperature-controlled shaker, analytical balance, filtration device.

  • Procedure (Isothermal Shake-Flask Method):

    • An excess amount of the solid solute is added to a known volume of the solvent in a vial.

    • The vial is sealed and placed in a temperature-controlled shaker to agitate the mixture until equilibrium is reached.

    • The mixture is then allowed to stand, permitting the undissolved solid to settle.

    • A sample of the supernatant (the saturated solution) is carefully withdrawn and filtered to remove any remaining solid particles.

    • The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the compound in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Compilation Compound Pure p-Tolylphenylmethane Sample MeltingPoint Melting Point Analysis (Capillary Method) Compound->MeltingPoint BoilingPoint Boiling Point Analysis (Micro-reflux Method) Compound->BoilingPoint Density Density Measurement (Pycnometer) Compound->Density Solubility Solubility Assay (Shake-Flask Method) Compound->Solubility DataTable Physical Properties Table MeltingPoint->DataTable BoilingPoint->DataTable Density->DataTable Solubility->DataTable

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldiphenylmethane, also known as 4-benzyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. Its structure consists of a methane core substituted with a phenyl group and a p-tolyl group. This compound serves as a key intermediate in the synthesis of various organic molecules and materials. A thorough understanding of its solubility and stability is paramount for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details relevant experimental protocols, and presents logical workflows for its analysis.

Core Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₁₄[1]
Molecular Weight 182.26 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 283-285 °C-
Melting Point -3 °C-
CAS Number 620-83-7[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is limited in publicly available literature. However, based on its chemical structure—a nonpolar aromatic hydrocarbon—and qualitative information, a solubility profile can be inferred. The principle of "like dissolves like" is central to understanding its behavior. As a nonpolar compound, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit low solubility in polar solvents like water.

Table 1: Qualitative and Estimated Solubility of this compound

SolventPolarityQualitative SolubilityEstimated Quantitative Solubility (at 25 °C)
WaterHighVery Low< 0.1 g/L
EthanolHighSoluble> 100 g/L[2]
Diethyl EtherLowSoluble> 100 g/L[2]
ChloroformLowSparingly Soluble> 100 g/L (estimated based on Diphenylmethane)[2]
Dimethyl Sulfoxide (DMSO)High (aprotic)Slightly SolubleData not available
HexaneVery LowHighly SolubleLikely >> 100 g/L
TolueneLowHighly SolubleLikely >> 100 g/L

Note: Estimated quantitative solubility for ethanol, diethyl ether, and chloroform is based on data for the closely related compound, Diphenylmethane, which has a reported solubility of >10% (>100 g/L) in these solvents[2].

Stability Profile

  • Thermal Stability: Diphenylmethane and its derivatives are generally thermally stable. Decomposition of related diphenylmethane diisocyanates has been observed at temperatures above 200°C[3]. Significant thermal degradation of this compound is expected to occur only at elevated temperatures.

  • Photochemical Stability: Aromatic hydrocarbons can be susceptible to photodegradation upon exposure to UV light. While specific studies on this compound are lacking, it is advisable to store the compound in amber-colored containers and protect it from direct light, especially during long-term storage or when in solution.

  • Hydrolytic Stability: As a hydrocarbon lacking hydrolyzable functional groups, this compound is expected to be stable against hydrolysis under normal environmental pH conditions (pH 4-9)[4]. It is not expected to degrade in aqueous solutions unless under extreme pH and temperature conditions.

  • Oxidative Stability: Like other aromatic compounds with benzylic protons, the methylene bridge in this compound could be susceptible to oxidation over time, especially in the presence of oxidizing agents or upon prolonged exposure to air.

Experimental Protocols

Detailed and validated experimental protocols for determining the solubility and stability of this compound are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies that can be adapted for this purpose.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol describes the shake-flask method, a standard procedure for determining the solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator at a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC-MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Assessment of Thermal Stability

This protocol utilizes Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

  • Oxidizing gas (e.g., Air or Oxygen)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to create an inert atmosphere.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

    • Continuously monitor the sample weight as a function of temperature.

    • The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperature at which 5% weight loss occurs (T₅) is often reported as the decomposition temperature.

    • Repeat the experiment in an oxidizing atmosphere (air or oxygen) to assess oxidative stability.

Protocol 3: Evaluation of Photostability

This protocol outlines a method to assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • A suitable solvent in which the compound is soluble and transparent to the light source (e.g., hexane or acetonitrile)

  • Quartz cuvettes or vials

  • A photostability chamber equipped with a light source capable of emitting UV and visible light (e.g., Xenon lamp)

  • HPLC or GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound of known concentration in the chosen solvent.

    • Prepare a control sample by wrapping a vial of the same solution in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the unwrapped sample and the control sample in the photostability chamber.

    • Expose the samples to a controlled light intensity for a defined period.

  • Analysis:

    • At various time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the aliquots using a validated HPLC or GC-MS method to determine the concentration of this compound.

    • Compare the concentration of the exposed sample to the control sample to determine the extent of photodegradation. The formation of any degradation products can also be monitored.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant separate->quantify

Caption: Workflow for determining the solubility of this compound.

G cluster_stability Stability Testing Workflow expose Expose Sample to Stress Condition (Heat, Light, pH) sample Collect Aliquots at Time Points expose->sample analyze Analyze for Parent Compound & Degradants sample->analyze kinetics Determine Degradation Rate and Pathway analyze->kinetics

Caption: General workflow for assessing the stability of this compound.

Proposed Degradation Pathway

While specific degradation pathways for this compound have not been extensively studied, a logical pathway can be proposed based on the known reactivity of similar aromatic hydrocarbons. The primary points of degradation are likely to be the benzylic methylene bridge and the aromatic rings.

G cluster_degradation Proposed Degradation Pathways of this compound start This compound oxidation Oxidation of Methylene Bridge start->oxidation Thermal/Photochemical Stress ring_oxidation Oxidation of Aromatic Rings start->ring_oxidation Oxidative Stress ketone 4-Methylbenzophenone oxidation->ketone hydroxylated Hydroxylated Derivatives ring_oxidation->hydroxylated cleavage Further Ring Cleavage & Fragmentation ketone->cleavage hydroxylated->cleavage

Caption: A logical diagram illustrating potential degradation routes for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While specific quantitative data is sparse, the provided qualitative information, estimations based on analogous compounds, and detailed experimental protocols offer a robust framework for working with this compound. The outlined methodologies will enable the generation of precise and reliable data, which is essential for the successful application of this compound in various scientific and industrial endeavors. Further research is warranted to establish definitive quantitative solubility and stability data to augment the existing knowledge base.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Methyldiphenylmethane. Leveraging data from computational modeling and spectroscopic studies of analogous compounds, this document details the key structural parameters, including bond lengths, bond angles, and dihedral angles that define its three-dimensional architecture. Detailed experimental protocols for the characterization of such molecules using single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a systematic workflow for computational conformational analysis. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where a precise understanding of molecular conformation is critical for predicting physicochemical properties and biological activity.

Molecular Structure of this compound

This compound, also known as 1-benzyl-4-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. The molecule consists of a methane core where two hydrogen atoms are substituted by a phenyl group and a p-tolyl (4-methylphenyl) group. This substitution pattern gives rise to several key structural features and conformational possibilities.

The primary degrees of freedom that dictate the overall conformation of this compound are the rotations around the two single bonds connecting the methylene bridge to the phenyl and p-tolyl rings. These rotations are defined by two key dihedral angles.

Predicted Molecular Geometry

In the absence of a published crystal structure for this compound, computational modeling using Density Functional Theory (DFT) provides valuable insights into its preferred conformation and geometric parameters. The optimized geometry reveals a "gable" or C₂ᵥ-like symmetry for the diphenylmethane core, where the two aromatic rings are twisted with respect to each other to minimize steric hindrance between the ortho-hydrogens.

Below are the predicted key geometric parameters for the lowest energy conformer of this compound.

Table 1: Predicted Bond Lengths for this compound

BondAtom 1Atom 2Bond Length (Å)
C-C (Aromatic Ring)CC~1.39 - 1.40
C-C (Methylene-Ph)CC~1.51
C-C (Methylene-Tol)CC~1.51
C-H (Aromatic)CH~1.08
C-H (Methylene)CH~1.09
C-C (Tolyl-Methyl)CC~1.51
C-H (Methyl)CH~1.09

Table 2: Predicted Bond Angles for this compound

AngleAtom 1Atom 2 (Vertex)Atom 3Bond Angle (°)
C-C-C (Aromatic)CCC~120
Ph-CH₂-TolCC (Methylene)C~112
H-C-H (Methylene)HC (Methylene)H~107
C-C-H (Aromatic)CCH~120
C-C-C (Tolyl-Me)CCC~120
H-C-H (Methyl)HC (Methyl)H~109.5
Conformational Analysis and Dihedral Angles

The conformation of this compound is primarily defined by the dihedral angles around the C(phenyl)-C(methylene) and C(tolyl)-C(methylene) bonds. Computational studies on diphenylmethane and its derivatives suggest that the most stable conformation avoids a planar arrangement of the phenyl rings due to steric repulsion between the ortho-hydrogen atoms. Instead, the molecule adopts a twisted conformation.

Table 3: Key Predicted Dihedral Angles for this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
Phenyl Ring RotationC1C7C8C9~55 - 65
Tolyl Ring RotationC14C8C7C2~55 - 65

Note: Atom numbering is illustrative. The angles represent the twist of the aromatic rings relative to the plane defined by the C(aromatic)-C(methylene)-C(aromatic) atoms.

The rotational barrier for the interconversion between equivalent "gable" conformations in diphenylmethane derivatives is relatively low, estimated to be around 1.1 ± 0.3 kcal/mol. This indicates that at room temperature, the molecule is conformationally flexible, rapidly interconverting between different twisted conformers.

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of a small organic molecule like this compound relies on a combination of experimental techniques, primarily single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Crystallography

This technique provides the most definitive information about the solid-state conformation of a molecule.

Protocol:

  • Crystal Growth:

    • Dissolve highly purified this compound in a suitable solvent or a mixture of solvents (e.g., hexane, ethanol, or ethyl acetate) to create a saturated or near-saturated solution.

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This process refines atomic coordinates, and anisotropic displacement parameters.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides information about the through-space proximity of atoms and is invaluable for determining the conformation of molecules in solution.

Protocol:

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Ensure the sample is free of paramagnetic impurities which can affect relaxation times.

  • 1D NMR Spectra Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure and assign the resonances.

  • 2D NOESY/ROESY Experiment:

    • Acquire a 2D NOESY (for small to large molecules) or ROESY (for medium-sized molecules) spectrum.

    • The presence of cross-peaks in the NOESY/ROESY spectrum indicates that the corresponding protons are close in space (typically < 5 Å).

  • Data Analysis and Conformational Modeling:

    • Integrate the volumes of the NOESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

    • Use the distance restraints derived from the NOESY data to build a conformational model of the molecule in solution. This can be done using molecular mechanics or dynamics calculations.

    • Compare the experimental NMR data with data calculated for different theoretical conformers to determine the most probable solution-state conformation.

Computational Workflow for Conformational Analysis

Computational chemistry provides a powerful framework for exploring the conformational landscape of a molecule and predicting its structural and energetic properties.

computational_workflow cluster_input Input Generation cluster_ff Force Field Methods cluster_dft Quantum Mechanics (DFT) cluster_output Output and Analysis start Initial 3D Structure (e.g., from 2D sketch) ff_search Conformational Search (e.g., Molecular Mechanics) start->ff_search Generate diverse conformers ff_min Energy Minimization of Conformers ff_search->ff_min Refine initial geometries dft_opt Geometry Optimization (e.g., B3LYP/6-31G*) ff_min->dft_opt Select low-energy conformers for higher accuracy freq_calc Frequency Calculation dft_opt->freq_calc Verify true minima (no imaginary frequencies) thermo Thermodynamic Analysis freq_calc->thermo Calculate Gibbs free energy results Lowest Energy Conformer(s) Bond Lengths, Angles, Dihedrals Rotational Barriers thermo->results Identify global minimum and relative energies molecular_rotation cluster_molecule This compound phenyl Phenyl Ring methylene CH₂ Bridge phenyl->methylene τ₁ tolyl p-Tolyl Ring methylene->tolyl τ₂

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Diphenylmethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diphenylmethane scaffold, a seemingly simple structural motif consisting of two phenyl rings linked by a methylene bridge, has proven to be a remarkably versatile and enduring core in the landscape of organic chemistry and drug discovery. Its unique conformational flexibility and the ability to be readily substituted have made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of substituted diphenylmethanes, offering valuable insights for researchers and professionals in the field.

A Historical Perspective: From Classical Synthesis to Modern Methodologies

The journey of diphenylmethane and its derivatives is a story of evolving synthetic strategies. The earliest and most fundamental method for its preparation is the Friedel-Crafts reaction , a cornerstone of organic synthesis. This electrophilic aromatic substitution reaction, first reported in the late 19th century, involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. The synthesis of the parent diphenylmethane is typically achieved by the reaction of benzyl chloride with benzene, catalyzed by aluminum chloride.[1][2] Over the years, numerous modifications and improvements to this classical method have been developed to enhance yield and selectivity, including the use of various Lewis acids and alternative benzylating agents like benzyl alcohol.[2][3][4][5]

The 20th and 21st centuries have witnessed the advent of more sophisticated and versatile synthetic methodologies, driven by the need for more complex and precisely substituted diphenylmethane derivatives. The development of transition metal-catalyzed cross-coupling reactions has been particularly transformative. The Negishi cross-coupling , which utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst, has emerged as a powerful tool for the construction of diarylmethanes.[6][7] This method offers a high degree of functional group tolerance and allows for the coupling of sp2 and sp3 carbon centers, providing access to a broader range of substituted diphenylmethanes.[6] Other notable modern methods include the Suzuki coupling , which employs an organoboron reagent, and various other palladium-catalyzed C-C bond-forming reactions.

Key Synthetic Methodologies and Experimental Protocols

A deep understanding of the synthetic routes to substituted diphenylmethanes is crucial for their application in research and development. This section provides detailed experimental protocols for some of the most fundamental and widely used methods.

Friedel-Crafts Alkylation: Synthesis of Diphenylmethane

The Friedel-Crafts reaction remains a widely practiced method for the synthesis of the basic diphenylmethane scaffold. The following protocol is a classic example.

Reaction Scheme:

C₆H₆ + C₆H₅CH₂Cl → (C₆H₅)₂CH₂ + HCl

Experimental Protocol:

  • Materials: Anhydrous benzene, benzyl chloride, anhydrous aluminum chloride, 5% sodium hydroxide solution, anhydrous calcium chloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous benzene and a catalytic amount of anhydrous aluminum chloride.

    • Heat the mixture to a gentle reflux.

    • Slowly add benzyl chloride dropwise from the dropping funnel. The reaction is exothermic and will generate HCl gas, which should be appropriately trapped.

    • After the addition is complete, continue refluxing for an additional 1-2 hours until the evolution of HCl ceases.

    • Cool the reaction mixture and slowly pour it over crushed ice to decompose the aluminum chloride complex.

    • Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and again with water.

    • Dry the organic layer over anhydrous calcium chloride.

    • Remove the excess benzene by distillation.

    • The crude diphenylmethane can be purified by vacuum distillation.[3]

G reagents Benzene + Benzyl Chloride + AlCl₃ (catalyst) reflux Reflux (e.g., 80°C) 1-2 hours reagents->reflux Heating workup Work-up (Ice quench, wash, dry) reflux->workup Cooling purification Purification (Distillation) workup->purification product Diphenylmethane purification->product

General workflow for Friedel-Crafts synthesis of diphenylmethane.

Table 1: Comparison of Yields for Diphenylmethane Synthesis via Friedel-Crafts and Related Reactions

Benzylating AgentCatalyst/ReagentReaction ConditionsYield (%)Reference
Benzyl ChlorideAluminum AmalgamReflux in Benzene49.5-52.5[3]
Benzyl ChlorideFerric Chloride65°C, 2 hours~76[8]
Benzyl AlcoholAskanite Clay90°C~16[5]
Benzyl AlcoholMo-V-Nb-W Oxide85°C, 30 minutes95[9]
BenzophenoneSodium in EthanolReflux~90[4]
Benzyl AlcoholSulfuric Acid/Acetic AcidRoom Temperature, 18 hoursLow[4]
FormalinH₃PW₁₂O₄₀Biphasic systemHigh[10]
Negishi Cross-Coupling: A Modern Approach to Diarylmethanes

The Negishi coupling provides a versatile route to asymmetrically substituted diphenylmethanes. The general workflow involves the preparation of an organozinc reagent followed by the palladium-catalyzed coupling with an aryl halide.

Experimental Workflow:

  • Preparation of the Organozinc Reagent: An aryl halide (e.g., bromotoluene) is reacted with an organolithium reagent (e.g., n-butyllithium) or magnesium to form an aryllithium or Grignard reagent. This is then transmetalated with a zinc salt (e.g., ZnCl₂) to generate the organozinc species.

  • Cross-Coupling Reaction: The freshly prepared organozinc reagent is then reacted with a benzyl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in an inert solvent like THF.

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.[11]

G start Aryl Halide (Ar-X) + Organolithium/Mg organozinc Organozinc Reagent (Ar-ZnX) start->organozinc Transmetalation with ZnX₂ coupling Negishi Coupling + Benzyl Halide (R-X') + Pd Catalyst organozinc->coupling workup Work-up & Purification coupling->workup product Substituted Diphenylmethane (Ar-R) workup->product

General workflow for Negishi cross-coupling to synthesize substituted diphenylmethanes.

Applications in Drug Discovery and Development

The diphenylmethane scaffold is a cornerstone in the design of numerous therapeutic agents, spanning a wide range of pharmacological classes.

Antihistamines: The First Generation of Allergy Relief

Perhaps the most well-known application of the diphenylmethane core is in the development of first-generation H1 antihistamines. These drugs, which include the widely recognized diphenhydramine (Benadryl®), act as inverse agonists at the histamine H1 receptor, alleviating the symptoms of allergic reactions.

Table 2: H1 Receptor Binding Affinities of Diphenylmethane-based Antihistamines

AntihistamineChemical ClassH1 Receptor Kᵢ (nM)Reference
DiphenhydramineEthanolamine1.1

Note: Kᵢ values can vary slightly depending on the experimental conditions.

Anticancer Agents: Targeting Key Signaling Pathways

Substituted diphenylmethanes have emerged as promising scaffolds for the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways that are often dysregulated in cancer.

a) Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Several studies have identified diphenylmethane derivatives that can inhibit this pathway. The mechanism of inhibition often involves the disruption of the interaction between β-catenin and its transcriptional co-activators, such as T-cell factor/lymphoid enhancer-factor (TCF/LEF). This prevents the transcription of Wnt target genes that promote tumor growth.[12][13]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF TCF/LEF beta_catenin_nuc->TCF Binds to TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Inhibitor Diphenylmethane Inhibitor Inhibitor->beta_catenin_nuc Prevents binding to TCF

Inhibition of the Wnt/β-catenin pathway by diphenylmethane derivatives.

Table 3: Cytotoxic Activity of Selected Diphenylmethane Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4HL-60 (Leukemia)8.09[14]
Compound 4MCF-7 (Breast)3.26[14]
Compound 4A549 (Lung)9.34[14]
Compound 1HCT116 (Colon)22.4[15]
Compound 2HCT116 (Colon)0.34[15]
SGLT2 Inhibitors: A New Frontier in Diabetes Management

A significant recent application of the diphenylmethane scaffold is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These drugs, such as empagliflozin and dapagliflozin, represent a novel class of oral antihyperglycemic agents for the treatment of type 2 diabetes. They work by selectively inhibiting SGLT2 in the proximal tubules of the kidney, thereby reducing the reabsorption of glucose and promoting its excretion in the urine. The diarylmethane moiety is a key structural feature of many SGLT2 inhibitors.[16][17]

Table 4: Efficacy of SGLT2 Inhibitors in Patients with Type 2 Diabetes

SGLT2 InhibitorOutcomeResultReference
DapagliflozinReduction in HbA1c vs. Placebo (24 weeks)-0.40% to -0.84%[17]
CanagliflozinReduction in HbA1c vs. Placebo (as monotherapy)-0.91% to -1.16%[17]
EmpagliflozinReduction in HbA1c vs. Placebo (3.1 years)-0.24% to -0.36%[17]
SGLT2 InhibitorsReduction in risk of cardiovascular death or HF hospitalization23% reduction[18]
PPARα/γ Dual Agonists: A Dual-Pronged Approach to Metabolic Disorders

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. Substituted diphenylmethanes have been investigated as dual agonists for both PPARα and PPARγ. By activating both isoforms, these compounds have the potential to simultaneously address both the hyperglycemia and dyslipidemia associated with type 2 diabetes and metabolic syndrome. Activation of PPARγ improves insulin sensitivity, while activation of PPARα leads to a reduction in triglycerides.[19][20][21][22][23]

G cluster_nucleus Nucleus PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) PPARa->PPRE Binds to PPARg PPARγ PPARg->RXR Heterodimerizes with PPARg->PPRE Binds to RXR->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Agonist Diphenylmethane Dual Agonist Agonist->PPARa Agonist->PPARg

Mechanism of action of diphenylmethane-based PPARα/γ dual agonists.

Conclusion

From its humble beginnings in classical organic synthesis to its current status as a versatile scaffold in modern drug discovery, the substituted diphenylmethane has demonstrated remarkable and enduring value. Its synthetic accessibility, coupled with the ability to precisely tailor its properties through substitution, has enabled the development of a diverse range of molecules with significant therapeutic impact. The continued exploration of novel synthetic methodologies and the elucidation of the complex biological activities of its derivatives ensure that the diphenylmethane core will remain a fertile ground for innovation in medicinal chemistry and drug development for years to come. This technical guide serves as a comprehensive resource for researchers and scientists, providing the foundational knowledge and detailed protocols necessary to harness the full potential of this privileged scaffold.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldiphenylmethane, also known as 4-benzyltoluene, is a diarylmethane hydrocarbon featuring a versatile scaffold. Its structural components, a toluene and a benzene ring linked by a methylene bridge, provide multiple reactive sites susceptible to a variety of chemical transformations. Understanding the fundamental reaction mechanisms of this compound is crucial for its application in organic synthesis and as a building block in the development of novel therapeutics. This technical guide provides a detailed exploration of the core reaction mechanisms involving this compound, including oxidation, free-radical reactions, and catalytic cracking, with a focus on experimental protocols and quantitative data.

Oxidation of the Benzylic Methylene Group

The methylene bridge in this compound is a primary target for oxidation due to its benzylic position, which can stabilize radical and ionic intermediates. Common oxidation reactions convert the methylene group to a carbonyl (ketone) or a hydroxyl (alcohol) group.

Oxidation to 4-Methylbenzophenone

A prevalent oxidation reaction is the conversion of this compound to 4-methylbenzophenone. This transformation is often achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).

Reaction Mechanism:

The oxidation with KMnO₄ is thought to proceed through a free-radical mechanism. The initial step involves the abstraction of a benzylic hydrogen atom by the permanganate ion.[1] This generates a resonance-stabilized benzylic radical. Further oxidation steps, which are complex and not fully elucidated for this specific substrate, lead to the formation of the ketone.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Materials: this compound, Potassium Permanganate (KMnO₄), a suitable solvent system (e.g., a mixture of water, acetic acid, and pyridine), and a means for heating under reflux.

  • Procedure:

    • Dissolve this compound in the chosen solvent system in a round-bottom flask equipped with a reflux condenser.

    • Add KMnO₄ portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

    • After the reaction is complete, cool the mixture and work up to isolate the product. This typically involves filtering the manganese dioxide byproduct, followed by extraction and purification of the 4-methylbenzophenone.

Quantitative Data:

Specific yield data for the oxidation of this compound to 4-methylbenzophenone using KMnO₄ is not available in the provided search results. However, the oxidation of the benzylic position of other alkylbenzenes with KMnO₄ is generally a high-yielding reaction.[1]

Catalytic Liquid-Phase Oxidation

Catalytic liquid-phase oxidation offers a more controlled and selective method for the oxidation of the benzylic methylene group. Catalysts based on transition metals like cobalt and manganese are commonly employed.

Reaction Mechanism:

The catalytic cycle typically involves the formation of a metal-peroxide species that acts as the active oxidant. This species then abstracts a benzylic hydrogen from this compound, initiating a radical chain reaction. The resulting benzylic radical can then react with oxygen to form a peroxy radical, which ultimately leads to the formation of an alcohol or ketone.

Experimental Protocol: Liquid-Phase Oxidation with a Co/Mn/Zr Composite Catalyst

A study on the liquid-phase oxidation of toluene to benzoic acid using a Co/Mn/Zr composite catalyst provides a relevant experimental framework.[3]

  • Catalyst: A composite catalyst of cobalt, manganese, and zirconium salts.

  • Reaction Conditions:

    • Solvent: Glacial acetic acid.

    • Temperature: ~160 °C.[3]

    • Pressure: ~1.4 MPa of air or oxygen.[3]

  • Procedure:

    • Charge the this compound, glacial acetic acid, and the Co/Mn/Zr catalyst into a high-pressure reactor.

    • Pressurize the reactor with air or oxygen.

    • Heat the stirred reaction mixture to the desired temperature and maintain it for a set period.

    • After cooling and depressurizing, the product mixture can be analyzed by gas chromatography (GC) or other analytical techniques to determine the conversion and product distribution.

Quantitative Data:

For the liquid-phase oxidation of toluene using a Co/Mn/Zr catalyst, a toluene conversion of 15.4% and a benzoic acid selectivity of 80.2% were achieved after 3 hours at 160 °C and 1.4 MPa.[3] While these results are for toluene, they provide an indication of the potential efficiency of such a system for the oxidation of this compound.

Logical Relationship for Catalytic Oxidation:

Catalytic_Oxidation_Workflow Substrate This compound Reactor High-Pressure Reactor Substrate->Reactor Catalyst Co/Mn/Zr Catalyst Catalyst->Reactor Oxidant Air/O₂ Oxidant->Reactor Solvent Acetic Acid Solvent->Reactor Heating Heating (e.g., 160°C) Reactor->Heating Products 4-Methylbenzophenone, 4-(hydroxyphenylmethyl)toluene Heating->Products Analysis GC/HPLC Analysis Products->Analysis Free_Radical_Bromination Initiation Initiation (Light or Initiator) Br2 Br₂ Initiation->Br2 homolytic cleavage Br_rad 2 Br• Br2->Br_rad Br2->Br_rad regenerates Substrate This compound Br_rad->Substrate H abstraction Benzylic_H Benzylic H (Methylene or Methyl) Substrate->Benzylic_H Benzylic_rad Benzylic Radical Benzylic_H->Benzylic_rad HBr HBr Benzylic_H->HBr Benzylic_rad->Br2 Br abstraction Product_CHBr 1-bromo-1-(4-methylphenyl)-1-phenylmethane Benzylic_rad->Product_CHBr Product_CH2Br 1-benzyl-4-(bromomethyl)benzene Benzylic_rad->Product_CH2Br Catalytic_Cracking_Workflow Substrate This compound Reactor Fixed-Bed Reactor Substrate->Reactor Catalyst HZSM-5 Zeolite Catalyst->Reactor Heating High Temperature (e.g., 400-600°C) Reactor->Heating Products Benzene, Toluene, Xylenes, Light Hydrocarbons Heating->Products Analysis GC-MS Analysis Products->Analysis Drug_Design_Logic Scaffold This compound Scaffold Modification Chemical Modification (e.g., functionalization) Scaffold->Modification Derivative Novel Derivative Modification->Derivative Screening Biological Screening (e.g., enzyme assays) Derivative->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Health and Safety Data for 1-Benzyl-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for 1-benzyl-4-methylbenzene (CAS No. 620-83-7). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical Identification

IdentifierValue
Chemical Name 1-Benzyl-4-methylbenzene
Synonyms 4-Methyldiphenylmethane, p-Benzyltoluene, Phenyl-p-tolylmethane
CAS Number 620-83-7
Molecular Formula C14H14
Molecular Weight 182.26 g/mol [1]
Chemical Structure (Image of the chemical structure of 1-benzyl-4-methylbenzene)

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-benzyl-4-methylbenzene.

PropertyValueReference
Physical Form Liquid[2][3]
Color Colorless to light yellow[4]
Boiling Point 286 °C[4]
Flash Point 121 °C[4]
Specific Gravity 0.99 (20/20)[4]
Purity >98.0% (GC)[4]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[4]

Toxicological Data

GHS Hazard Classification

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledWarningGHS07 (Exclamation Mark)[3]
Aspiration HazardH304: May be fatal if swallowed and enters airwaysDangerGHS08 (Health Hazard)[1][4]
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[1]

Precautionary Statements: P260, P280, P301+P312[2][3]

Experimental Protocols (General Methodologies)

Detailed experimental protocols for toxicological studies on 1-benzyl-4-methylbenzene are not publicly available. However, the following sections describe the standard methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the acute toxicity and irritation potential of a chemical substance.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance. The method involves the administration of the test substance to fasted animals in a stepwise procedure.

  • Test Animals: Typically, rats are used.

  • Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The choice of the starting dose is based on available information about the substance's toxicity.

  • Procedure: The substance is administered orally by gavage to a small group of animals (usually 3).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The test allows for the determination of a range of lethal doses and the identification of the appropriate GHS hazard category.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

  • Test Animals: Rats, rabbits, or guinea pigs are typically used.

  • Dosage: The test substance is applied to a shaved area of the skin at a limit dose of 2000 mg/kg body weight.

  • Procedure: The substance is held in contact with the skin using a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for 14 days.

  • Endpoint: The test determines if the dermal LD50 is above or below 2000 mg/kg, which is a key threshold for GHS classification.

Skin Irritation (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Typically, albino rabbits are used.

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin. The treated area is then covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

  • Test Animals: Typically, albino rabbits are used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or the precise mechanism of toxicity for 1-benzyl-4-methylbenzene. For many aromatic hydrocarbons, toxicity can be related to their metabolism, which can produce reactive intermediates. However, without specific studies on this compound, any discussion on its mechanism of action would be speculative.

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance, a process that would be applicable to 1-benzyl-4-methylbenzene.

Hazard_Assessment_Workflow cluster_0 Data Collection & Analysis cluster_1 In Vitro & In Vivo Testing cluster_2 Hazard & Risk Characterization cluster_3 Regulatory Action & Communication a Literature Review & Existing Data h Hazard Identification a->h b Physicochemical Properties b->h c In Silico (QSAR) Prediction c->h d Acute Toxicity (Oral, Dermal, Inhalation) d->h e Skin/Eye Irritation & Sensitization e->h f Genotoxicity & Mutagenicity f->h g Repeated Dose Toxicity g->h i Dose-Response Assessment h->i k Risk Characterization i->k j Exposure Assessment j->k l Classification & Labeling (GHS) k->l m Safety Data Sheet (SDS) Generation l->m n Risk Management Measures l->n

A general workflow for chemical hazard assessment.

First Aid Measures

In case of exposure to 1-benzyl-4-methylbenzene, the following first aid measures are recommended:

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Get medical attention immediately.

Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid breathing vapor or mist.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place.

Exposure Controls and Personal Protection

  • Engineering Controls: Use adequate ventilation to keep airborne concentrations low.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the SDS provided by the supplier for the most current and complete health and safety information.

References

Methodological & Application

Synthesis of 4-Benzyltoluene: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the synthesis of 4-benzyltoluene, a valuable intermediate in the synthesis of various organic compounds. The primary focus of this document is on the Friedel-Crafts benzylation of toluene, a widely utilized and efficient method for this transformation. An alternative approach via Suzuki-Miyaura coupling is also discussed.

Abstract

The synthesis of 4-benzyltoluene is a key step in the preparation of various chemical entities. This document outlines two primary synthetic routes: the classical Friedel-Crafts benzylation of toluene and the modern Suzuki-Miyaura cross-coupling reaction. Detailed experimental procedures, including reactant quantities, reaction conditions, and purification methods, are provided for each protocol. A comparative data summary is presented in a tabular format to facilitate method selection based on desired yield and isomeric purity. Furthermore, visual representations of the reaction pathway and experimental workflow are included to enhance understanding.

Introduction

4-Benzyltoluene is an aromatic hydrocarbon of significant interest in organic synthesis. Its structural motif is present in various molecules with applications in materials science and as precursors for pharmaceuticals. The most common method for its preparation is the Friedel-Crafts alkylation of toluene with a benzylating agent. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride or zinc chloride.[1][2] Alternatively, modern cross-coupling methodologies like the Suzuki-Miyaura reaction offer a different pathway to this molecule, often with milder reaction conditions.[3] The choice of synthetic route can be influenced by factors such as catalyst availability, desired isomer selectivity, and tolerance to functional groups.

Experimental Protocols

Protocol 1: Friedel-Crafts Benzylation of Toluene with Benzyl Chloride using Ferric Chloride

This protocol describes the synthesis of benzyltoluene by the reaction of toluene with benzyl chloride using ferric chloride as a catalyst.[2][4]

Materials:

  • Toluene

  • Benzyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Sodium methylate (for purification, optional)[4]

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a stirred solution of 3 moles of toluene in a round-bottom flask under a nitrogen atmosphere, add 60 mg of anhydrous ferric chloride.

  • Heat the mixture to 100°C.

  • Slowly add 1 mole of benzyl chloride to the reaction mixture over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at 100°C for an additional hour with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Remove the excess toluene by vacuum distillation.

  • Optional Purification: To remove chlorinated byproducts, the residue can be treated with 1% sodium methylate at 290°C for 6 hours under a nitrogen blanket.[4]

  • The crude product, consisting of a mixture of benzyltoluene isomers and dibenzyltoluene, can be purified by vacuum distillation.[2]

Protocol 2: Friedel-Crafts Benzylation of Toluene with Benzyl Chloride using a Heterogeneous Catalyst (ZnCl₂/SiO₂)

This method utilizes a solid-supported catalyst for a more environmentally friendly and recyclable process.[1]

Materials:

  • Toluene

  • Benzyl chloride

  • ZnCl₂/SiO₂ catalyst (9 wt% ZnCl₂)[1]

  • Solvents for extraction and purification

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A series of ZnCl₂/SiO₂ catalysts can be prepared by impregnating rice husk ash silica with varying weight percentages of ZnCl₂ (3, 6, 9, and 12 wt%) via a wet impregnation method.[1]

  • In a reaction vessel, combine toluene and benzyl chloride.

  • Add the 9 wt% ZnCl₂/SiO₂ catalyst.

  • Heat the reaction mixture to 353 K (80°C) and stir for 3 hours to achieve quantitative conversion of benzyl chloride.[1]

  • After the reaction is complete, the catalyst can be recovered by filtration and recycled up to four times with minimal loss in activity.[1]

  • The filtrate containing the product mixture (para- and ortho-mono-benzylated toluene) is concentrated under reduced pressure.[1]

  • Further purification can be achieved by distillation.

Protocol 3: Suzuki-Miyaura Coupling of 4-Methylphenylboronic Acid with Benzyl Bromide

This protocol provides an alternative route to 4-benzyltoluene, which can be advantageous for substrates with sensitive functional groups.

Materials:

  • 4-Methylphenylboronic acid

  • Benzyl bromide

  • Palladium acetate (Pd(OAc)₂)

  • JohnPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Solvents for extraction (e.g., ethyl acetate) and purification

Equipment:

  • Microwave reactor or conventional heating setup

  • Reaction vial

  • Standard glassware for work-up and purification

Procedure:

  • In a reaction vial, combine 4-methylphenylboronic acid (1.5 mmol), benzyl bromide (1.0 mmol), potassium carbonate (3.0 mmol), palladium acetate (5 mol %), and JohnPhos (10 mol %).[5]

  • Add 2 mL of DMF as the solvent.[5]

  • Heat the reaction mixture to 140°C for 20 minutes under microwave irradiation.[5]

  • Alternatively, the reaction can be carried out using conventional heating.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Synthesis MethodReactantsCatalystSolventTemperature (°C)Time (h)YieldIsomer Distribution (o:m:p)Reference
Protocol 1 Toluene, Benzyl ChlorideFeCl₃Toluene1002Not specified39.1 : 5.4 : 35.5[2]
Protocol 2 Toluene, Benzyl ChlorideZnCl₂/SiO₂ (9 wt%)Toluene803Quantitative conversionNot specified[1]
Protocol 3 4-Methylphenylboronic Acid, Benzyl BromidePd(OAc)₂/JohnPhosDMF1400.33Moderate to goodNot applicable[5]

Visualizations

Reaction Pathway: Friedel-Crafts Benzylation

G Friedel-Crafts Benzylation of Toluene Toluene Toluene Intermediate Carbocation Intermediate Toluene->Intermediate BenzylChloride Benzyl Chloride BenzylChloride->Intermediate + Catalyst Catalyst Lewis Acid (e.g., FeCl₃, ZnCl₂/SiO₂) Product 4-Benzyltoluene (and other isomers) Intermediate->Product Byproduct HCl Intermediate->Byproduct

Caption: Reaction scheme for the Friedel-Crafts benzylation of toluene.

Experimental Workflow: Friedel-Crafts Benzylation

G General Workflow for Friedel-Crafts Benzylation cluster_0 Reaction Setup cluster_1 Work-up and Purification Reactants Charge Toluene and Catalyst Addition Add Benzylating Agent Reactants->Addition Heating Heat to Reaction Temperature Addition->Heating Quenching Cool and Quench Heating->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Distillation or Chromatography Drying->Purification

Caption: A generalized experimental workflow for the synthesis of 4-benzyltoluene.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of substituted aromatic compounds that are precursors to pharmaceuticals, agrochemicals, and specialty materials. This document provides a detailed protocol for the benzylation of toluene with benzyl chloride, a classic example of this reaction, yielding a mixture of ortho- and para-benzyltoluene. The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The protocol herein details the necessary reagents, equipment, and procedural steps for a successful synthesis, along with safety precautions and work-up procedures.

Reaction Mechanism

The Friedel-Crafts alkylation of toluene with benzyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with benzyl chloride to form a highly electrophilic benzyl carbocation or a polarized complex.[1]

  • Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the benzyl carbocation. This attack disrupts the aromaticity of the toluene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the benzyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]

Due to the electron-donating nature of the methyl group on the toluene ring, the incoming benzyl group is directed to the ortho and para positions.

Experimental Protocol

This protocol describes a general laboratory-scale procedure for the Friedel-Crafts alkylation of toluene with benzyl chloride using anhydrous aluminum chloride as the catalyst.

Materials and Equipment:

  • Toluene (anhydrous)

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The entire apparatus should be protected from atmospheric moisture using a drying tube (e.g., filled with calcium chloride). The reaction should be performed in a well-ventilated fume hood.

  • Reagent Preparation: In the round-bottom flask, place anhydrous aluminum chloride (see table for quantity). Add anhydrous dichloromethane to the flask to create a slurry. Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Reactants: Dissolve benzyl chloride in a portion of anhydrous toluene and place this solution in the addition funnel. Add the benzyl chloride/toluene solution dropwise to the cooled, stirred suspension of aluminum chloride over a period of 30-60 minutes. Maintain the reaction temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker. To this, add a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The sodium bicarbonate wash is to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (dichloromethane and excess toluene) using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho- and para-benzyltoluene, can be purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale Friedel-Crafts alkylation of toluene with benzyl chloride.

ParameterValueNotes
Toluene100 mL (excess)Acts as both reactant and solvent.
Benzyl Chloride0.1 mol (12.66 g)Limiting reagent.
Anhydrous Aluminum Chloride0.025 mol (3.33 g)Catalytic amount.
Anhydrous Dichloromethane50 mLInitial solvent for the catalyst slurry.
Reaction Temperature0 °C initially, then room temp.Control of exotherm is important.
Reaction Time3-5 hoursMonitor by TLC.
Expected Product
Product Nameortho- and para-BenzyltolueneA mixture of isomers is expected.
Theoretical Yield18.23 gBased on benzyl chloride.
Reported Yield70-90%Varies with reaction conditions and purity of reagents.

Visualizations

Reaction Signaling Pathway

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Toluene Toluene Electrophilic_Attack Electrophilic Attack (Arenium Ion Formation) Toluene->Electrophilic_Attack BenzylChloride Benzyl Chloride Electrophile_Formation Electrophile Formation (Benzyl Carbocation) BenzylChloride->Electrophile_Formation AlCl3 AlCl₃ (Catalyst) AlCl3->Electrophile_Formation Electrophile_Formation->Electrophilic_Attack Deprotonation Deprotonation Electrophilic_Attack->Deprotonation Ortho_Product ortho-Benzyltoluene Deprotonation->Ortho_Product Para_Product para-Benzyltoluene Deprotonation->Para_Product HCl HCl (byproduct) Deprotonation->HCl AlCl3_regen AlCl₃ (regenerated) Deprotonation->AlCl3_regen

Caption: Reaction mechanism for Friedel-Crafts alkylation.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Dry Glassware, Fume Hood) Start->Setup Reagents Add AlCl₃ and CH₂Cl₂ Cool to 0°C Setup->Reagents Addition Dropwise Addition of Benzyl Chloride in Toluene Reagents->Addition Reaction Stir at Room Temperature (2-4 hours) Addition->Reaction Workup Work-up Reaction->Workup Quench Quench with Ice/HCl Workup->Quench Step 1 Extract Extract with CH₂Cl₂ Quench->Extract Step 2 Wash Wash with Dilute HCl, Water, NaHCO₃, Brine Extract->Wash Step 3 Dry Dry over MgSO₄ Wash->Dry Step 4 Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Step 5 Purify Purification (Vacuum Distillation) Evaporate->Purify End End Product Purify->End

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: 4-Methyldiphenylmethane as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldiphenylmethane, also known as 4-benzyltoluene, is a valuable aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its structure, featuring a diphenylmethane core with a reactive methyl group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key structural motifs relevant to the pharmaceutical and materials science industries. The protocols outlined below are based on established chemical principles and analogous reactions found in the literature, providing a solid foundation for laboratory implementation.

Key Synthetic Transformations

This compound can undergo several key reactions at its methyl group and aromatic rings, making it a strategic starting material for a range of derivatives. The primary transformations include:

  • Side-Chain Halogenation: Introduction of a halogen to the methyl group, creating a reactive handle for nucleophilic substitution.

  • Oxidation of the Methyl Group: Conversion of the methyl group to a carboxylic acid, yielding 4-benzylbenzoic acid, a valuable building block.

  • Electrophilic Aromatic Substitution: Functionalization of the aromatic rings through reactions such as nitration and Friedel-Crafts acylation.

These transformations open pathways to a diverse array of molecules with potential applications in drug discovery and materials science.

Data Presentation

The following tables summarize the key reactions and typical conditions for the transformation of this compound and its analogs.

Table 1: Side-Chain Bromination of 4-Methyl-Aryl Compounds

SubstrateReagentsInitiatorSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
4'-Methyl-[1,1'-diphenyl]-2-carbonitrileN-Bromosuccinimide (NBS)AIBNMethyl Acetate60-65Not Specified4'-(Bromomethyl)-[1,1'-diphenyl]-2-carbonitrile80[1]
4-MethylbenzonitrileN-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride8084-(Bromomethyl)benzonitrile90[2]

Table 2: Oxidation of Alkylarenes to Carboxylic Acids

SubstrateOxidizing AgentConditionsProductNotes
AlkylbenzenesPotassium Permanganate (KMnO₄)Heat, AqueousBenzoic AcidsRequires at least one benzylic hydrogen. The entire alkyl chain is cleaved.
4-MethylbenzophenonePotassium Permanganate (KMnO₄)Not Specified4-Benzoylbenzoic AcidAn analogous oxidation of a methyl group on a diphenylmethane framework.[3]

Table 3: Friedel-Crafts Acylation of Aromatic Compounds

Aromatic SubstrateAcylating AgentLewis Acid CatalystSolventTemperature (°C)Product
TolueneAcetyl ChlorideAluminum Chloride (AlCl₃)Dichloromethane0 to rt4-Methylacetophenone
AnisoleAcetyl ChlorideAluminum Chloride (AlCl₃)DichloromethaneNot Specified4-Methoxyacetophenone

Experimental Protocols

Protocol 1: Side-Chain Bromination of this compound to 4-(Bromomethyl)diphenylmethane

This protocol is adapted from a procedure for the side-chain bromination of a structurally similar 4-methyl biphenyl derivative.[1]

Reaction Scheme:

G cluster_0 Side-Chain Bromination This compound This compound 4-(Bromomethyl)diphenylmethane 4-(Bromomethyl)diphenylmethane This compound->4-(Bromomethyl)diphenylmethane NBS, AIBN Methyl Acetate, 60-65 °C

Caption: Radical-initiated side-chain bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl Acetate

  • Isopropanol

  • Water

  • Sodium Acetate (anhydrous)

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, charge this compound (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (e.g., 0.01 eq).

  • Add methyl acetate as the solvent.

  • Heat the reaction mixture to 60-65 °C with stirring. The mixture should begin to boil.

  • Monitor the reaction progress (e.g., by TLC or GC-MS). The reaction is typically complete when the solid NBS has dissolved and the solution becomes nearly colorless.[1]

  • Once the reaction is complete, distill off a significant portion of the methyl acetate under atmospheric pressure.

  • To the concentrated reaction mixture, add isopropanol and water, followed by anhydrous sodium acetate.

  • Cool the mixture to 15-25 °C and continue stirring for 1 hour to precipitate the product.

  • Isolate the precipitated product by filtration (e.g., centrifugation or vacuum filtration).

  • Wash the product cake with a mixture of isopropanol and water.

  • Dry the product under vacuum to yield 4-(bromomethyl)diphenylmethane.

Protocol 2: Oxidation of this compound to 4-Benzylbenzoic Acid

This protocol is a general procedure for the oxidation of alkylbenzenes to benzoic acids using potassium permanganate.

Reaction Scheme:

G cluster_0 Oxidation This compound This compound 4-Benzylbenzoic Acid 4-Benzylbenzoic Acid This compound->4-Benzylbenzoic Acid 1. KMnO₄, H₂O, Heat 2. H₃O⁺

Caption: Oxidation of the methyl group of this compound.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Water

  • Sodium Carbonate (optional, for basic conditions)

  • Hydrochloric Acid (concentrated)

  • Sodium Bisulfite (for quenching excess KMnO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and water. A co-solvent like pyridine can be used if solubility is an issue.

  • Add potassium permanganate (a stoichiometric excess, typically 2-3 equivalents) to the mixture. If performing under basic conditions, add sodium carbonate.

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.

  • After the reaction is complete (as indicated by the disappearance of the purple color and the starting material by TLC), cool the mixture to room temperature.

  • Quench the excess potassium permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged.

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 4-benzylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Friedel-Crafts Acylation of this compound

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound.[4] The acylation of this compound is expected to occur primarily on the unsubstituted phenyl ring, directed to the para position due to steric hindrance from the benzyl group.

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation This compound This compound 4-Benzyl-4'-acetyldiphenylmethane 4-Benzyl-4'-acetyldiphenylmethane This compound->4-Benzyl-4'-acetyldiphenylmethane Acetyl Chloride, AlCl₃ Dichloromethane, 0 °C to rt

Caption: Friedel-Crafts acylation of this compound.

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane in the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Side-Chain Bromination

G start Start reactants Charge this compound, NBS, and AIBN in Methyl Acetate start->reactants reaction Heat to 60-65 °C and Reflux reactants->reaction monitor Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitor distill Distill off Methyl Acetate monitor->distill precipitate Add Isopropanol, Water, and Sodium Acetate distill->precipitate cool Cool to 15-25 °C and Stir precipitate->cool isolate Isolate Product by Filtration cool->isolate wash Wash with Isopropanol/Water isolate->wash dry Dry under Vacuum wash->dry end 4-(Bromomethyl)diphenylmethane dry->end

Caption: Workflow for the synthesis of 4-(bromomethyl)diphenylmethane.

Logical Relationship of Synthetic Transformations

G cluster_side_chain Side-Chain Reactions cluster_aromatic Aromatic Ring Reactions intermediate This compound bromination Side-Chain Bromination (NBS, AIBN) intermediate->bromination oxidation Oxidation (KMnO₄) intermediate->oxidation acylation Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) intermediate->acylation nitration Nitration (HNO₃, H₂SO₄) intermediate->nitration brominated_product 4-(Bromomethyl)diphenylmethane bromination->brominated_product acid_product 4-Benzylbenzoic Acid oxidation->acid_product acylated_product Acyl-Substituted Diphenylmethane acylation->acylated_product nitrated_product Nitro-Substituted Diphenylmethane nitration->nitrated_product

Caption: Synthetic pathways starting from this compound.

Conclusion

This compound is a readily accessible and highly versatile intermediate for organic synthesis. The protocols provided herein for side-chain bromination, oxidation, and Friedel-Crafts acylation offer robust starting points for the synthesis of a variety of functionalized diphenylmethane derivatives. These derivatives are valuable precursors for the development of new pharmaceutical agents and advanced materials. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

Application Notes and Protocols: 4-Methyldiphenylmethane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 4-Methyldiphenylmethane is not typically employed directly as a monomer in polymerization, its structural motif is a key component in a variety of high-performance polymers. This document outlines the application of this compound as a precursor for the synthesis of a specialized diamine monomer, 3,3'-Dinitro-4,4'-diamino-5-methyldiphenylmethane, and its subsequent use in the formulation of advanced epoxy resins and the synthesis of high-performance polyimides.

Synthesis of Diamino-4-methyldiphenylmethane Monomer

A plausible synthetic route to a diamine monomer from this compound involves a two-step process: dinitration followed by reduction. This process yields a diamine that can be used as a building block for various polymers.

Experimental Protocol: Synthesis of 3,3'-Dinitro-4,4'-diamino-5-methyldiphenylmethane

  • Dinitration of this compound:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place this compound.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C. The nitration of aromatic compounds like benzene and methylbenzene is a well-established reaction.[1]

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

    • Filter, wash with water until neutral, and dry the crude 3,3'-dinitro-4,4'-diamino-5-methyldiphenylmethane.

  • Reduction to Diamine:

    • Suspend the dinitrated product in ethanol in a flask.

    • Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, portion-wise.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the diamine.

    • Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure diamino-4-methyldiphenylmethane.

Synthesis_Pathway M0 This compound M1 Dinitrated Intermediate M0->M1 Conc. HNO3, Conc. H2SO4 M2 Diamino-4-methyldiphenylmethane M1->M2 Reduction (e.g., SnCl2/HCl)

Caption: Synthetic pathway from this compound to its diamine derivative.

Application 1: Curing Agent for High-Performance Epoxy Resins

The synthesized diamino-4-methyldiphenylmethane can be utilized as a curing agent for epoxy resins, analogous to the widely used 4,4'-diaminodiphenylmethane (DDM).[2][3] The methyl group on the aromatic ring can influence the reactivity, processing characteristics, and final properties of the cured epoxy network. Aromatic diamines are known to produce epoxy resins with excellent thermal stability and mechanical properties.[2][4]

Experimental Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

  • Preparation of the Epoxy-Amine Mixture:

    • Preheat the DGEBA epoxy resin to approximately 60 °C to reduce its viscosity.

    • Calculate the stoichiometric amount of the synthesized diamino-4-methyldiphenylmethane required for curing.

    • Melt the diamine curing agent and add it to the preheated epoxy resin.

    • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Degassing:

    • Place the mixture in a vacuum oven at 80 °C to remove any entrapped air bubbles.

  • Curing Schedule:

    • Pour the degassed mixture into a preheated mold.

    • Cure the resin in a programmable oven using a staged curing cycle, for example:

      • 120 °C for 1 hour

      • 150 °C for 2 hours

      • Post-cure at 180 °C for 2 hours.

  • Characterization:

    • After cooling, demold the cured epoxy plaque.

    • Characterize the material for its thermal and mechanical properties.

Table 1: Expected Properties of the Cured Epoxy Resin

PropertyExpected ValueTest Method
Glass Transition Temperature (Tg)170 - 200 °CDSC
Flexural Strength130 - 160 MPaThree-point bending test
Flexural Modulus3.0 - 4.0 GPaThree-point bending test
Tensile Strength70 - 90 MPaTensile test

Note: These are estimated values based on data for similar epoxy systems cured with substituted aromatic diamines.[4]

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis P1 Preheat DGEBA Resin P3 Mix Resin and Curing Agent P1->P3 P2 Melt Diamine Curing Agent P2->P3 P4 Degas Mixture P3->P4 P5 Pour into Mold P4->P5 P6 Cure in Oven P5->P6 P7 Demold Cured Plaque P6->P7 P8 Characterize Properties P7->P8

Caption: Workflow for curing epoxy resin with the synthesized diamine.

Application 2: Monomer for High-Performance Polyimides

The synthesized diamino-4-methyldiphenylmethane can be reacted with aromatic dianhydrides to produce polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The introduction of a methyl group can enhance the solubility and processability of the resulting polyimide.

Experimental Protocol: Synthesis of a Polyimide via a Two-Step Polycondensation

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the synthesized diamino-4-methyldiphenylmethane in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

    • Cool the solution to 0 °C in an ice bath.

    • Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in powder form.

    • Allow the reaction to proceed at room temperature under nitrogen for 24 hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven with a staged temperature profile, for example:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour to effect the conversion to the polyimide.

    • Chemical Imidization: Alternatively, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature to induce cyclization to the polyimide.

Table 2: Expected Properties of the Synthesized Polyimide Film

PropertyExpected ValueTest Method
Glass Transition Temperature (Tg)> 250 °CDSC or DMA
Decomposition Temperature (Td, 5% wt. loss)> 450 °CTGA
Tensile Strength90 - 140 MPaTensile test
Elongation at Break5 - 15 %Tensile test

Note: These are estimated values based on data for polyimides derived from similar substituted diaminodiphenylmethanes.[5][6][7]

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization S1_1 Dissolve Diamine in NMP S1_2 Add Dianhydride S1_1->S1_2 S1_3 Stir at Room Temperature S1_2->S1_3 S2_1 Cast Poly(amic acid) Solution S1_3->S2_1 S2_2 Thermal Treatment S2_1->S2_2 S2_3 Polyimide Film S2_2->S2_3

Caption: Two-step synthesis of polyimide from the custom diamine monomer.

References

Application Note: A Proposed Two-Step Synthesis of 4,4'-Diaminodiphenylmethane from 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the preparation of 4,4'-diaminodiphenylmethane from 4-methyldiphenylmethane. The synthesis involves a two-step process: the dinitration of this compound to yield 4,4'-dinitro-4''-methyldiphenylmethane, followed by the reduction of the dinitro intermediate to the target 4,4'-diaminodiphenylmethane. Detailed experimental protocols for each step are provided, along with a summary of expected quantitative data and visualizations of the reaction pathway and experimental workflow. It is important to note that this proposed route is based on established chemical principles for nitration and reduction reactions of analogous aromatic compounds, as a direct literature precedent for this specific transformation was not identified. Optimization and further characterization would be necessary to validate this synthetic approach.

Introduction

4,4'-Diaminodiphenylmethane (DDM) is a crucial industrial chemical primarily used as a precursor in the production of polyurethane foams, high-performance polymers, epoxy resins, and adhesives. The standard industrial synthesis involves the acid-catalyzed condensation of aniline with formaldehyde. This application note explores a theoretical alternative synthetic route starting from the less common precursor, this compound. This proposed pathway involves the introduction of nitro functionalities followed by their subsequent reduction to amines.

Proposed Synthetic Pathway

The proposed synthesis of 4,4'-diaminodiphenylmethane from this compound is a two-step process, as illustrated below. The initial step is the electrophilic dinitration of the aromatic rings, followed by the reduction of the nitro groups.

Synthetic Pathway This compound This compound Intermediate 4,4'-Dinitro-4''-methyldiphenylmethane This compound->Intermediate Step 1: Dinitration Final_Product 4,4'-Diaminodiphenylmethane Intermediate->Final_Product Step 2: Reduction reagent1 HNO₃, H₂SO₄ reagent2 Reducing Agent (e.g., NaBH₄/Catalyst, H₂/Pd-C)

Caption: Proposed two-step synthesis of 4,4'-diaminodiphenylmethane.

Experimental Protocols

Step 1: Dinitration of this compound

This protocol describes the dinitration of this compound to form 4,4'-dinitro-4''-methyldiphenylmethane. The procedure is adapted from general methods for the nitration of diphenylmethane.[1]

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.5 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid (2.5 equivalents) in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of dinitro isomers, can be purified by column chromatography or recrystallization to isolate the desired 4,4'-dinitro-4''-methyldiphenylmethane.

Step 2: Reduction of 4,4'-Dinitro-4''-methyldiphenylmethane

This protocol details the reduction of the dinitro intermediate to the final product, 4,4'-diaminodiphenylmethane. This method is based on the general reduction of aromatic nitro compounds using sodium borohydride with a catalyst.[2]

Materials:

  • 4,4'-Dinitro-4''-methyldiphenylmethane

  • Ethanol

  • Sodium Borohydride (NaBH₄)

  • Catalyst (e.g., Palladium on Carbon (Pd/C), Nickel(II) Chloride)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4,4'-dinitro-4''-methyldiphenylmethane (1 equivalent) in ethanol.

  • Add the catalyst (e.g., 10 mol% NiCl₂ or a catalytic amount of Pd/C).

  • To the stirred suspension, add sodium borohydride (4-6 equivalents) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully add deionized water to quench the excess sodium borohydride.

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 4,4'-diaminodiphenylmethane.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key parameters for the proposed synthesis. Please note that the yield and purity are theoretical estimates and would require experimental validation.

Table 1: Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1DinitrationHNO₃, H₂SO₄Dichloromethane0 - 103 - 4
2ReductionNaBH₄, CatalystEthanolReflux2 - 6

Table 2: Product Characterization (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4,4'-Dinitro-4''-methyldiphenylmethaneC₁₄H₁₂N₂O₄272.26Yellowish solid(Not available)
4,4'-DiaminodiphenylmethaneC₁₃H₁₄N₂198.26Colorless to pale yellow solid89 - 92

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 4,4'-diaminodiphenylmethane from this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: This compound nitration Dinitration (HNO₃, H₂SO₄) start->nitration workup1 Aqueous Workup & Extraction nitration->workup1 reduction Reduction (NaBH₄/Catalyst) workup1->reduction workup2 Aqueous Workup & Extraction reduction->workup2 chromatography Column Chromatography or Recrystallization workup2->chromatography end_product Final Product: 4,4'-Diaminodiphenylmethane chromatography->end_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir FTIR Spectroscopy end_product->nmr end_product->ms end_product->ir

Caption: General workflow for the synthesis and analysis.

Conclusion

This application note presents a plausible two-step synthetic route for 4,4'-diaminodiphenylmethane starting from this compound. The proposed method, involving dinitration followed by reduction, is based on well-established organic transformations. However, the lack of direct literature precedent necessitates experimental validation to determine the feasibility, yields, and selectivity of this pathway. Researchers are encouraged to perform optimization studies, particularly concerning the selective formation of the 4,4'-dinitro isomer in the first step, and to conduct thorough characterization of all intermediates and the final product.

References

Application Notes and Protocols: 4-Methyldiphenylmethane as a Precursor for Isocyanates in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diisocyanate derived from 4-methyldiphenylmethane and its subsequent use in the production of polyurethanes. While this compound is not a conventional precursor for industrial isocyanates, this document outlines a plausible and chemically sound synthetic pathway analogous to the well-established production of Methylene Diphenyl Diisocyanate (MDI). The protocols provided are based on established methodologies for similar chemical transformations.

Introduction

Polyurethanes are a highly versatile class of polymers, with applications ranging from rigid foams for insulation to flexible elastomers for coatings and adhesives.[1] Their synthesis is primarily based on the reaction between a diisocyanate and a polyol.[2] Methylene diphenyl diisocyanate (MDI) is one of the most common aromatic diisocyanates used in polyurethane production.[3][4] The industrial synthesis of MDI involves the condensation of aniline and formaldehyde to produce 4,4'-methylenedianiline (MDA), which is then treated with phosgene.[1]

This document explores the use of this compound as a starting material to produce a novel diisocyanate, 4-methyl-4',x"-diisocyanatodiphenylmethane. The introduction of a methyl group on the diphenylmethane backbone can be expected to influence the reactivity of the isocyanate groups and the final properties of the resulting polyurethane, such as its thermal stability, mechanical strength, and solubility.

Synthetic Pathway Overview

The proposed synthetic route from this compound to the corresponding diisocyanate and subsequently to polyurethane is a multi-step process:

  • Nitration: Electrophilic aromatic substitution to introduce two nitro groups onto the aromatic rings of this compound.

  • Reduction: Conversion of the dinitro compound to the corresponding diamine via catalytic hydrogenation.

  • Phosgenation: Reaction of the diamine with phosgene (or a phosgene equivalent) to yield the diisocyanate.

  • Polymerization: Reaction of the synthesized diisocyanate with a suitable polyol to form the polyurethane polymer.

Diagram of the Synthetic Pathway

Synthetic Pathway This compound This compound Dinitro-4-methyldiphenylmethane Dinitro-4-methyldiphenylmethane This compound->Dinitro-4-methyldiphenylmethane Nitration (HNO3, H2SO4) Diamino-4-methyldiphenylmethane Diamino-4-methyldiphenylmethane Dinitro-4-methyldiphenylmethane->Diamino-4-methyldiphenylmethane Reduction (H2, Pd/C) Diisocyanato-4-methyldiphenylmethane Diisocyanato-4-methyldiphenylmethane Diamino-4-methyldiphenylmethane->Diisocyanato-4-methyldiphenylmethane Phosgenation (COCl2) Polyurethane Polyurethane Diisocyanato-4-methyldiphenylmethane->Polyurethane Polymerization (+ Polyol)

Caption: Synthetic route from this compound to Polyurethane.

Experimental Protocols

Safety Precautions: Isocyanates are potent respiratory and skin sensitizers. All experimental work involving isocyanates and their precursors, especially phosgene, must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Phosgene is extremely toxic and requires specialized handling procedures.

Protocol 1: Nitration of this compound

This protocol is adapted from the nitration of diphenylmethane.[3][5] The methyl group is an ortho-, para-director, and the benzyl group is also an ortho-, para-director. Therefore, nitration is expected to occur primarily at the para positions of both rings.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, dinitro-4-methyldiphenylmethane, can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Reduction of Dinitro-4-methyldiphenylmethane

This protocol for the reduction of the dinitro compound to a diamine is based on general procedures for catalytic hydrogenation.[6]

Materials:

  • Dinitro-4-methyldiphenylmethane

  • Ethanol or Tetrahydrofuran (THF)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve the dinitro-4-methyldiphenylmethane in a suitable solvent such as ethanol or THF.

  • Carefully add 10% Palladium on Carbon catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 MPa) and heat to the desired temperature (e.g., 40-160 °C).[6]

  • Stir the reaction mixture vigorously until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

  • Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude diamino-4-methyldiphenylmethane, which can be purified by recrystallization or distillation under high vacuum.

Protocol 3: Phosgenation of Diamino-4-methyldiphenylmethane

This protocol is based on the industrial "cold-hot" phosgenation process for producing MDI.[7] Extreme caution is required when working with phosgene.

Materials:

  • Diamino-4-methyldiphenylmethane

  • Phosgene (as a solution in a suitable solvent like o-dichlorobenzene or toluene)

  • Inert solvent (e.g., o-dichlorobenzene)

  • Dry nitrogen or argon gas

  • Apparatus for handling toxic gases

Procedure:

  • Cold Phosgenation: Dissolve the diamino-4-methyldiphenylmethane in a dry, inert solvent in a reaction vessel equipped for handling phosgene.

  • Cool the solution to below 70 °C and introduce a solution of phosgene in the same solvent.[7] This initial reaction forms carbamoyl chlorides and amine hydrochlorides as a slurry.

  • Hot Phosgenation: Gradually heat the slurry to a temperature between 100-200 °C.[7]

  • Introduce additional phosgene gas into the reaction mixture over several hours until the reaction is complete (indicated by the disappearance of the solid slurry and cessation of HCl evolution).

  • Purge the reaction mixture with a dry, inert gas (e.g., nitrogen) to remove excess phosgene and HCl.

  • The crude diisocyanato-4-methyldiphenylmethane is obtained after removal of the solvent by distillation.

  • Purify the product by vacuum distillation.

Protocol 4: Synthesis of Polyurethane Foam (One-Shot Method)

This is a general laboratory-scale protocol for the synthesis of rigid polyurethane foam.[8][9]

Materials:

  • Diisocyanato-4-methyldiphenylmethane (the "A-side")

  • Polyol (e.g., a polyester or polyether polyol)

  • Catalyst (e.g., dibutyltin dilaurate or a tertiary amine)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water or a physical blowing agent like pentane)

  • (The mixture of polyol, catalyst, surfactant, and blowing agent is often referred to as the "B-side" or "resin blend")

  • High-speed mechanical stirrer

Procedure:

  • In a disposable container, accurately weigh the components of the B-side (polyol, catalyst, surfactant, and blowing agent).

  • Mix the B-side components thoroughly with a mechanical stirrer until a homogenous mixture is obtained.

  • Weigh the required amount of the A-side (diisocyanato-4-methyldiphenylmethane) in a separate container. The ratio of isocyanate to hydroxyl groups (NCO/OH index) is a critical parameter that determines the properties of the final foam.

  • Rapidly add the A-side to the B-side and immediately begin vigorous stirring with the high-speed mechanical stirrer for a short period (typically 5-10 seconds).

  • Quickly pour the reacting mixture into a mold and allow it to expand and cure.

  • The foam will rise and solidify. The curing process can be accelerated by placing the mold in an oven at a moderately elevated temperature (e.g., 70-100 °C).

Data Presentation

The following tables provide physicochemical properties of relevant compounds. Data for this compound derivatives are estimated based on their parent compounds where specific data is not available.

Table 1: Properties of Precursors and Intermediates
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC₁₄H₁₄182.26-31
4,4'-DinitrodiphenylmethaneC₁₃H₁₀N₂O₄258.23185[10]
4,4'-DiaminodiphenylmethaneC₁₃H₁₄N₂198.2691-93
Table 2: Properties of Diisocyanates
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
4,4'-Methylene diphenyl diisocyanate (MDI)C₁₅H₁₀N₂O₂250.25314[3]
Diisocyanato-4-methyldiphenylmethane (Estimated)C₁₆H₁₂N₂O₂264.28>300
Table 3: Typical Polyurethane Foam Formulation
Component Parts by Weight
Polyether Polyol (OH value ~450 mg KOH/g)100
Silicone Surfactant1.5
Amine Catalyst1.0
Water (Blowing Agent)3.5
Diisocyanato-4-methyldiphenylmethane(Calculated based on NCO/OH index of 1.1)

Experimental Workflow Diagram

Experimental Workflow cluster_synthesis Diisocyanate Synthesis cluster_purification Purification & Characterization cluster_polyurethane Polyurethane Formation Start Start: This compound Nitration Protocol 1: Nitration Start->Nitration Reduction Protocol 2: Reduction Nitration->Reduction Purify_Dinitro Purify Dinitro Intermediate Nitration->Purify_Dinitro Phosgenation Protocol 3: Phosgenation Reduction->Phosgenation Purify_Diamine Purify Diamine Intermediate Reduction->Purify_Diamine Purify_Diisocyanate Purify Diisocyanate Product Phosgenation->Purify_Diisocyanate Characterize_Dinitro Characterize (NMR, IR, MP) Purify_Dinitro->Characterize_Dinitro Characterize_Diamine Characterize (NMR, IR, MP) Purify_Diamine->Characterize_Diamine Characterize_Diisocyanate Characterize (NMR, IR, Titration) Purify_Diisocyanate->Characterize_Diisocyanate Characterize_Dinitro->Reduction Characterize_Diamine->Phosgenation Polymerization Protocol 4: Polyurethane Synthesis Characterize_Diisocyanate->Polymerization Characterize_PU Characterize Polyurethane (FTIR, DSC, TGA, Mechanical Testing) Polymerization->Characterize_PU

Caption: General workflow for the synthesis and characterization of the diisocyanate and polyurethane.

References

Application Notes and Protocols: Catalytic Applications of Metal-Complexed Diarylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-complexed diarylmethane derivatives are emerging as a versatile class of catalysts with significant potential in organic synthesis. The structural motif of diarylmethane offers a flexible yet sterically defined scaffold for the coordination of various transition metals. This framework allows for the fine-tuning of electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity in a range of important chemical transformations. While the specific catalytic applications of 4-Methyldiphenylmethane derivatives are not extensively documented in publicly available literature, we can extrapolate potential applications and protocols based on structurally similar diarylmethane ligands.

This document provides an overview of the potential catalytic applications, general experimental protocols for catalyst synthesis and catalytic reactions, and visualizations of key concepts based on established principles of organometallic catalysis. The focus will be on palladium-catalyzed cross-coupling reactions, a field where precise ligand design is paramount for achieving high efficiency and selectivity.

Section 1: Potential Catalytic Applications

Based on the general principles of ligand design in catalysis, metal complexes of diarylmethane derivatives, including this compound, are anticipated to be effective in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[2] Diaryl- or alkyl-substituted phosphine ligands are often employed to enhance the catalytic activity of the palladium center.[3] It is conceivable that a phosphine-functionalized this compound ligand could provide the necessary steric bulk and electron-donating properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

1.2 Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. A well-designed diarylmethane-based ligand could stabilize the active palladium(0) species and promote the migratory insertion and subsequent β-hydride elimination steps.

1.3 Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. Sterically hindered and electron-rich phosphine ligands are known to be particularly effective for this transformation.[4] The diarylmethane scaffold can be functionalized to create such ligands, potentially leading to highly active catalysts for C-N bond formation.

Section 2: General Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical phosphine-functionalized this compound palladium complex and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on standard procedures in organometallic synthesis and catalysis.

2.1 Protocol for Ligand Synthesis: (4-Methyldiphenylmethyl)diphenylphosphine

  • Starting Material: 4-Methyl-α-phenylbenzyl alcohol.

  • Chlorination: React 4-methyl-α-phenylbenzyl alcohol with thionyl chloride in a suitable solvent like dichloromethane at 0 °C to room temperature to yield 1-(chlorophenylmethyl)-4-methylbenzene.

  • Phosphination: React the resulting chloride with lithium diphenylphosphide (LiPPh₂) in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at low temperatures (-78 °C) and then allowed to warm to room temperature.

  • Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

2.2 Protocol for Palladium Complex Synthesis: Pd[(4-Me-Ph)₂CH-PPh₂]₂Cl₂

  • Precursor: Palladium(II) chloride (PdCl₂).

  • Complexation: In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ in a suitable solvent like acetonitrile or a mixture of dichloromethane and methanol.

  • Ligand Addition: Add two equivalents of the (4-methyldiphenylmethyl)diphenylphosphine ligand to the solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

  • Isolation: The product, a palladium(II) complex, may precipitate out of the solution or can be isolated by removing the solvent and washing the resulting solid with a non-polar solvent like hexane.

2.3 General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the synthesized diarylmethane-based phosphine ligand (2-4 mol%).

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Section 3: Data Presentation

Since no specific experimental data for the catalytic applications of metal-complexed this compound derivatives are available, the following table presents hypothetical data for a Suzuki-Miyaura coupling reaction to illustrate how such data would be structured.

Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)L1 (2)K₂CO₃Toluene/H₂O1001292
2Pd(OAc)₂ (1)L1 (2)Cs₂CO₃Dioxane/H₂O801895
3Pd(OAc)₂ (0.5)L1 (1)K₃PO₄THF/H₂O802488

L1 represents a hypothetical phosphine-functionalized this compound ligand.

Section 4: Visualizations

4.1 Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which would be applicable to a palladium complex bearing a this compound-derived ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd + R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal + R'-B(OR)₂ + Base PdII_RR R-Pd(II)-R' L_n Transmetal->PdII_RR Boron_Waste X-B(OR)₂ Transmetal->Boron_Waste RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

4.2 Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening the catalytic activity of a newly synthesized metal complex.

Catalyst_Screening_Workflow start Start synthesis Synthesize Ligand and Metal Complex start->synthesis characterization Characterize Complex (NMR, MS, X-ray) synthesis->characterization reaction_setup Set up Catalytic Reactions (Varying Substrates, Conditions) characterization->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_setup->monitoring workup Reaction Work-up and Product Isolation monitoring->workup analysis Analyze Product and Calculate Yield workup->analysis optimization Optimize Reaction Conditions analysis->optimization optimization->reaction_setup Iterate end End optimization->end Final Protocol

Caption: A general workflow for the screening and optimization of a new catalyst.

Disclaimer: The information provided in these Application Notes and Protocols is based on general principles of organometallic chemistry and catalysis due to the lack of specific literature on the catalytic applications of metal-complexed this compound derivatives. The hypothetical data and protocols are for illustrative purposes and should be adapted and optimized based on actual experimental findings. Researchers should always follow appropriate safety procedures when handling chemicals and conducting experiments.

References

Application Notes and Protocols: 4-Methyldiphenylmethane in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-methyldiphenylmethane as a versatile starting material in the synthesis of novel pharmaceutical scaffolds. The following sections outline synthetic pathways to key heterocyclic structures, including benzodiazepines, pyrazoles, and piperidines, which are prevalent in many clinically significant drugs.

Introduction: this compound as a Precursor

This compound, also known as 4-benzyltoluene, is a readily available aromatic hydrocarbon. Its diphenylmethane core is a common structural motif in a variety of biologically active molecules. By employing a series of functionalization reactions, this simple starting material can be converted into a range of valuable intermediates for the construction of complex heterocyclic scaffolds. The key to unlocking its potential lies in the strategic introduction of functional groups on the aromatic rings and the benzylic bridge, which then serve as handles for subsequent cyclization and derivatization reactions.

Functionalization of this compound

To utilize this compound in the synthesis of nitrogen-containing heterocycles, it is essential to first introduce functional groups, such as nitro or amino moieties.

Nitration of this compound

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the aromatic rings. The methyl and benzyl groups are ortho-, para-directing. The reaction of this compound with a nitrating mixture (concentrated nitric and sulfuric acids) can lead to a mixture of mono- and di-nitro isomers.

Experimental Protocol: Mononitration of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (15 mL) to 0-5 °C in an ice bath.

  • Slowly add this compound (0.1 mol, 18.23 g) to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • The crude nitro-4-methyldiphenylmethane will separate as an oily layer or a solid.

  • Separate the product and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain a mixture of 2-nitro- and 4-nitro-4'-methyldiphenylmethane.

Reduction of Nitro-4-methyldiphenylmethane to Amino-4-methyldiphenylmethane

The nitro group can be readily reduced to an amino group, a versatile functional group for further synthetic transformations.

Experimental Protocol: Reduction of Nitro-4-methyldiphenylmethane

  • In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, add the mixture of nitro-4-methyldiphenylmethane isomers (0.05 mol) and ethanol (100 mL).

  • Heat the mixture to reflux and add a solution of sodium sulfide nonahydrate (0.15 mol, 36 g) in water (50 mL) dropwise over 1 hour.

  • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the crude amino-4-methyldiphenylmethane derivatives.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system. A common synthetic route involves the cyclization of 2-aminobenzophenone derivatives. This compound can be converted to the required 2-amino-4'-methylbenzophenone precursor.

Oxidation of this compound to 4-Methylbenzophenone

The benzylic methylene bridge can be oxidized to a carbonyl group to form 4-methylbenzophenone.

Experimental Protocol: Oxidation of this compound

  • A mixture of this compound (0.1 mol, 18.23 g), potassium permanganate (0.2 mol, 31.6 g), and a phase transfer catalyst such as tetrabutylammonium bromide (0.01 mol, 3.22 g) in a mixture of dichloromethane (100 mL) and water (100 mL) is stirred vigorously at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).

  • Filter the reaction mixture to remove manganese dioxide.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to give crude 4-methylbenzophenone.

  • Purify the product by column chromatography or recrystallization from ethanol.

Synthesis of 1,4-Benzodiazepines from 4-Methylbenzophenone

The synthesis proceeds via nitration of 4-methylbenzophenone, followed by reduction to the corresponding aminobenzophenone, acylation, and cyclization.

Benzodiazepine_Synthesis This compound This compound 4-Methylbenzophenone 4-Methylbenzophenone This compound->4-Methylbenzophenone Oxidation 2-Nitro-4'-methylbenzophenone 2-Nitro-4'-methylbenzophenone 4-Methylbenzophenone->2-Nitro-4'-methylbenzophenone Nitration 2-Amino-4'-methylbenzophenone 2-Amino-4'-methylbenzophenone 2-Nitro-4'-methylbenzophenone->2-Amino-4'-methylbenzophenone Reduction Acylated Intermediate Acylated Intermediate 2-Amino-4'-methylbenzophenone->Acylated Intermediate Acylation (e.g., with amino acid chloride) 1,4-Benzodiazepine Scaffold 1,4-Benzodiazepine Scaffold Acylated Intermediate->1,4-Benzodiazepine Scaffold Cyclization

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative

  • Nitration of 4-Methylbenzophenone: Following the general nitration protocol described in section 2.1, use 4-methylbenzophenone as the starting material to obtain 2-nitro-4'-methylbenzophenone.

  • Reduction to 2-Amino-4'-methylbenzophenone: Reduce the nitro group of 2-nitro-4'-methylbenzophenone to an amino group using the protocol in section 2.2.

  • Acylation: Dissolve 2-amino-4'-methylbenzophenone (0.01 mol) in a suitable solvent like pyridine or THF. Add an acylating agent such as an N-protected amino acid chloride (e.g., N-Boc-glycyl chloride, 0.011 mol) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Deprotection and Cyclization: The N-protected intermediate is then deprotected (e.g., using trifluoroacetic acid for a Boc group) and subsequently cyclized, often by heating in a solvent like pyridine or acetic acid, to form the benzodiazepine ring.

Compound Scaffold Biological Target Reported Activity (IC50/Ki)
Diazepam (example)BenzodiazepineGABA-A ReceptorKi = 3.4 nM
Flurazepam (example)BenzodiazepineGABA-A ReceptorKi = 1.6 nM

Synthesis of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Synthesis of a 1,3-Diketone from 4-Methylbenzophenone

4-Methylbenzophenone can be converted to a 1,3-diketone through acylation of its enolate.

Experimental Protocol: Synthesis of a 1,3-Diketone

  • To a solution of a strong base such as lithium diisopropylamide (LDA) (0.011 mol) in dry THF at -78 °C, add a solution of 4-methylbenzophenone (0.01 mol) in dry THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add an acylating agent, such as ethyl acetate (0.012 mol), and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,3-diketone by column chromatography.

Synthesis of Pyrazoles from 1,3-Diketones

Pyrazole_Synthesis This compound This compound 4-Methylbenzophenone 4-Methylbenzophenone This compound->4-Methylbenzophenone Oxidation 1,3-Diketone Intermediate 1,3-Diketone Intermediate 4-Methylbenzophenone->1,3-Diketone Intermediate Acylation Pyrazole Scaffold Pyrazole Scaffold 1,3-Diketone Intermediate->Pyrazole Scaffold Cyclization with Hydrazine

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Dissolve the 1,3-diketone (0.01 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (0.012 mol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and the pyrazole product may precipitate.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Compound Scaffold Biological Target Reported Activity (IC50)
Celecoxib (example)PyrazoleCOX-20.04 µM
Rimonabant (example)PyrazoleCB1 Receptor1.8 nM (Ki)

Synthesis of Piperidine Scaffolds

Piperidines are six-membered nitrogen-containing heterocycles that are ubiquitous in pharmaceuticals. Their synthesis can be achieved through various cyclization strategies. A plausible route from a this compound derivative involves the formation and subsequent reduction of a substituted glutarimide.

Synthesis of a Substituted Glutarimide

A Michael addition of a derivative of this compound to an α,β-unsaturated ester, followed by cyclization, can yield a glutarimide scaffold.

Experimental Protocol: Synthesis of a Substituted Glutarimide

  • A functionalized derivative of this compound containing an active methylene group (e.g., a malonic ester derivative) is reacted with an α,β-unsaturated nitrile (e.g., acrylonitrile) via a Michael addition.

  • The resulting adduct is then hydrolyzed and cyclized under acidic or basic conditions to form the glutarimide ring.

Reduction of Glutarimide to Piperidine

Piperidine_Synthesis This compound Derivative This compound Derivative Glutarimide Intermediate Glutarimide Intermediate This compound Derivative->Glutarimide Intermediate Michael Addition & Cyclization Piperidine Scaffold Piperidine Scaffold Glutarimide Intermediate->Piperidine Scaffold Reduction (e.g., LAH)

Experimental Protocol: Synthesis of a Piperidine Derivative

  • To a suspension of lithium aluminum hydride (LAH) (0.03 mol) in dry THF at 0 °C, add a solution of the substituted glutarimide (0.01 mol) in dry THF dropwise.

  • After the addition is complete, reflux the reaction mixture for 8-12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate and purify the crude piperidine derivative by column chromatography.

Compound Scaffold Biological Target Reported Activity (IC50)
Donepezil (example)PiperidineAcetylcholinesterase6.7 nM
Ritalin (example)PiperidineDopamine Transporter4.5 nM

Signaling Pathways

The synthesized scaffolds are known to interact with various biological targets. For instance, benzodiazepines modulate the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in a calming effect on the central nervous system.

GABAA_Signaling Benzodiazepine Benzodiazepine Scaffold GABAA GABAA Benzodiazepine->GABAA Allosteric Modulation

Conclusion

This compound serves as a cost-effective and versatile starting material for the synthesis of a variety of medicinally important heterocyclic scaffolds. Through strategic functionalization and subsequent cyclization reactions, it is possible to access benzodiazepine, pyrazole, and piperidine derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel drug candidates based on the this compound backbone.

Application Notes and Protocols for the Purification of 4-Methyldiphenylmethane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyldiphenylmethane, also known as 4-benzyltoluene, is an organic compound with the chemical formula C₁₄H₁₄.[1][2] It is a colorless to pale yellow liquid or solid at room temperature.[3] This document provides a detailed protocol for the purification of this compound using vacuum distillation. This method is particularly suitable for compounds with high boiling points, as it lowers the boiling temperature, thereby preventing thermal decomposition.

Physicochemical Data of this compound

A comprehensive summary of the physical and chemical properties of this compound is presented in the table below. This data is essential for the proper execution of the distillation protocol.

PropertyValueReference
Molecular Formula C₁₄H₁₄[1][2]
Molecular Weight 182.26 g/mol [1][2]
CAS Number 620-83-7[1][2]
Boiling Point (at 760 mmHg) 286 °C[1]
Melting Point -30 °C[1]
Density 0.998 g/mL[4]
Appearance Colorless to pale yellow liquid/solid[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[3]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the procedure for purifying this compound by vacuum distillation. The high boiling point of this compound at atmospheric pressure necessitates the use of reduced pressure to prevent decomposition.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Boiling chips or a magnetic stir bar

    • Dry ice and acetone (for cold trap)

  • Glassware and Equipment:

    • Round-bottom flask (distilling flask)

    • Short path distillation head with condenser and collection flask(s)

    • Thermometer and adapter

    • Heating mantle with a stirrer

    • Vacuum pump

    • Manometer (vacuum gauge)

    • Cold trap

    • Insulating glass wool or aluminum foil

    • Clamps and stands

2. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • This compound may cause skin and eye irritation.[2]

  • Ensure all glassware is free of cracks or defects, as vacuum distillation can cause flawed glassware to implode.

  • Use a safety shield around the distillation apparatus.

  • Never heat a closed system. Ensure the system is open to the vacuum source before heating.

  • The cold trap must be filled with a cooling mixture (e.g., dry ice/acetone) to prevent volatile organic compounds from entering and damaging the vacuum pump.

3. Experimental Procedure

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom distilling flask. Do not fill the flask more than two-thirds full.

    • Connect the distillation head, condenser, and collection flask.

    • Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between.

    • Wrap the distillation neck and head with glass wool or aluminum foil to minimize heat loss.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum to the system. The pressure should be monitored with a manometer. A typical vacuum for high-boiling liquids is in the range of 1-10 mmHg.

    • Once the desired pressure is stable, begin heating the distilling flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate speed.

    • Observe the temperature as the liquid begins to boil. The initial fraction collected will likely be lower-boiling impurities.

    • The boiling point of this compound will be significantly lower under vacuum. For example, at 5 mmHg, the boiling point is approximately 55°C (Note: this is for a related compound, Diphenylmethane, and is an estimate; the exact temperature should be determined experimentally).

    • Collect the main fraction when the temperature stabilizes at the expected boiling point for this compound at the recorded pressure.

    • Monitor the distillation process to ensure a steady and controlled rate of distillation.

    • Once the majority of the product has been distilled, and the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle.

  • Shutdown Procedure:

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water.

    • The purified this compound is in the collection flask.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by vacuum distillation.

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Vacuum Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Apply Vacuum and Start Cooling Water B->C D Gently Heat the Distilling Flask C->D E Collect Initial Low-Boiling Impurities D->E F Collect Main Fraction at Stable Temperature E->F G Stop Heating and Cool Apparatus F->G H Release Vacuum G->H I Collect Purified Product H->I

References

Application Notes & Protocols for the Quantification of 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyldiphenylmethane is a diarylmethane derivative. Accurate and precise quantification of this compound is essential in various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control of raw materials. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively reported in publicly available literature, the following protocols are based on established methods for similar aromatic hydrocarbons and provide a strong foundation for method development and validation.

Analytical Techniques Overview

The two primary recommended techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, making it ideal for complex matrices.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For non-volatile or thermally unstable derivatives of this compound, HPLC is the method of choice.[3]

A summary of typical performance parameters for these techniques is presented below.

Data Presentation: Quantitative Data Summary

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) pg to low ng rangeng to µg range
Limit of Quantification (LOQ) Low ng rangeµg range
Precision (%RSD) < 15%< 5%
Accuracy (% Recovery) 85-115%90-110%
Analysis Time ~15-30 minutes~10-20 minutes

Note: The values presented in this table are typical for the analysis of small aromatic molecules and should be established for this compound through method validation.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a general procedure for the quantitative analysis of this compound in a solution using GC-MS.

1. Materials and Reagents:

  • This compound analytical standard

  • High-purity solvent (e.g., Dichloromethane, Hexane)

  • Internal Standard (IS) (e.g., Deuterated this compound, or another suitable non-interfering compound)

  • Helium (carrier gas), 99.999% purity

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

3. Preparation of Standard and Sample Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range.

  • Final Sample and Standard Preparation: To each calibration standard and sample solution, add a fixed volume of the IS working solution.

4. GC-MS Operating Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) and the IS.

5. Data Analysis:

  • Integrate the peak areas of this compound and the Internal Standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using HPLC with UV detection.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Standard and Sample Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of Acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-200 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

4. HPLC Operating Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength To be determined by UV scan of this compound (typically around 254 nm for aromatic compounds).

5. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

For use in regulated environments, the analytical methods must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

GCMS_Workflow Sample Sample containing This compound Preparation Sample & Standard Preparation (Dilution, IS Addition) Sample->Preparation Standard This compound Standard Standard->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Analysis Data Analysis (Calibration Curve) Data->Analysis Result Quantification Result Analysis->Result

Caption: Workflow for GC-MS quantification of this compound.

HPLC_Workflow Sample Sample containing This compound Preparation Sample & Standard Preparation (Dilution) Sample->Preparation Standard This compound Standard Standard->Preparation HPLC HPLC-UV Analysis Preparation->HPLC Data Data Acquisition (Peak Integration) HPLC->Data Analysis Data Analysis (Calibration Curve) Data->Analysis Result Quantification Result Analysis->Result

Caption: Workflow for HPLC-UV quantification of this compound.

Disclaimer: The provided protocols are intended as a starting point for method development. The specific conditions, especially the chromatographic parameters, may require optimization for different sample matrices and instrumentation. Full method validation is essential before routine use for quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyldiphenylmethane. The following sections address specific issues that may be encountered during Friedel-Crafts alkylation and Suzuki coupling reactions, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to directly address common problems in a question-and-answer format, providing clear and actionable advice to overcome challenges in the synthesis of this compound.

Friedel-Crafts Alkylation Route

Question 1: My Friedel-Crafts reaction is producing a mixture of isomers (2-methyl, 3-methyl, and this compound). How can I improve the selectivity for the desired this compound?

Answer: The formation of isomers is a common challenge in the Friedel-Crafts alkylation of toluene. The methyl group is an ortho-para directing group, but the isomer distribution is highly sensitive to reaction conditions, particularly temperature. At lower temperatures, kinetic control favors the formation of ortho and para isomers, while at higher temperatures, thermodynamic control can lead to an increased proportion of the more stable meta isomer.[1][2]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (around 0°C) to favor the kinetically controlled formation of the para isomer. At 0°C, the approximate isomer distribution for the methylation of toluene is 54% ortho, 17% meta, and 29% para.[1][2] In contrast, at 25°C, the distribution can shift to approximately 3% ortho, 69% meta, and 28% para.[1][2]

  • Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can also promote isomerization.[3] Consider using a milder Lewis acid catalyst, which may offer better selectivity.

  • Purification: If a mixture of isomers is unavoidable, separation can be achieved by fractional distillation under reduced pressure or by crystallization, as the isomers often have different boiling and melting points.

Question 2: I am observing significant amounts of polyalkylated side products, such as dibenzyltoluene. How can I minimize this?

Answer: Polyalkylation occurs because the product, this compound, is more reactive than the starting material, toluene, and can undergo further alkylation.[4]

Troubleshooting Steps:

  • Reactant Ratio: The most effective way to minimize polyalkylation is to use a large excess of toluene relative to benzyl chloride.[4] A molar ratio of toluene to benzyl chloride of 10:1 or even 20:1 is recommended to increase the statistical probability of the benzyl cation reacting with toluene instead of the product.[4]

  • Controlled Addition: Add the benzyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent throughout the reaction.

  • Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these conditions can favor polyalkylation.

Question 3: The yield of my Friedel-Crafts reaction is very low. What are the potential causes and solutions?

Answer: Low yields can stem from several factors, including catalyst deactivation and suboptimal reaction conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[5] Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Quality: Use fresh, high-quality Lewis acid. Old or improperly stored catalyst may be inactive.

  • Reaction Temperature: While low temperatures are favored for para-selectivity, a temperature that is too low may result in a sluggish or incomplete reaction. Monitor the reaction progress and adjust the temperature as needed.

Suzuki Coupling Route

Question 4: In my Suzuki coupling reaction to synthesize this compound, I am observing significant homocoupling of the boronic acid. How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki coupling, often promoted by the presence of oxygen. This leads to the formation of symmetrical biaryl compounds as byproducts.

Troubleshooting Steps:

  • Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.

  • Catalyst Choice: While Pd(II) precursors are common, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling.

Question 5: My Suzuki coupling reaction is sluggish and gives a low yield of this compound. What parameters can I optimize?

Answer: A sluggish reaction or low yield can be due to several factors related to the catalyst, base, and solvent.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often dependent on the specific substrates and solvent system. For the coupling of benzylboronic acids, K₃PO₄ is often effective.[6]

  • Solvent System: The solvent must solubilize all reactants and the catalyst. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is frequently used.

  • Ligand Selection: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity. Electron-rich and bulky ligands can often improve the efficiency of the coupling with challenging substrates.

  • Temperature: While many Suzuki couplings proceed at room temperature, some may require heating to achieve a reasonable reaction rate.

Question 6: I am observing deboronation of my starting material. How can I minimize this side reaction?

Answer: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be influenced by the reaction conditions.

Troubleshooting Steps:

  • Choice of Base: The use of a strong base can sometimes promote protodeboronation.[7] Consider using a milder base or optimizing the amount of base used.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased protodeboronation. Monitor the reaction progress and work it up once the starting material is consumed.

Data Presentation

Table 1: Isomer Distribution in the Friedel-Crafts Alkylation of Toluene with a Methylating Agent at Different Temperatures

Temperature (°C)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)
0541729
2536928

Data adapted from Chemguide, illustrating the significant impact of temperature on isomer distribution.[1][2]

Table 2: Troubleshooting Common Side Products in this compound Synthesis

Synthesis RouteCommon Side Product(s)Primary Cause(s)Recommended Solution(s)
Friedel-Crafts Alkylation 2-Methyldiphenylmethane, 3-MethyldiphenylmethaneLack of regioselectivity, thermodynamic control at higher temperatures.Maintain low reaction temperature (0°C); use a milder Lewis acid catalyst.
Polyalkylated products (e.g., Dibenzyltoluene)Product is more reactive than starting material.Use a large excess of toluene (10:1 to 20:1 molar ratio); slow addition of benzyl chloride.[4]
Suzuki Coupling Biphenyl (from boronic acid homocoupling)Presence of oxygen.Rigorous degassing of solvents and reaction mixture; maintain an inert atmosphere.
Toluene (from deboronation)Hydrolysis of the boronic acid.Use appropriate base; avoid prolonged reaction times.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of this compound

This protocol is adapted from established procedures for Friedel-Crafts alkylation.[3][5]

Materials:

  • Toluene (anhydrous)

  • Benzyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous toluene (10 molar equivalents) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. While stirring, carefully add anhydrous aluminum chloride (1.1 molar equivalents relative to benzyl chloride) in small portions.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1 molar equivalent) dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate the isomeric products.

Protocol 2: Suzuki Coupling Synthesis of this compound

This protocol is a general procedure for the Suzuki coupling of a benzyl halide with an arylboronic acid.[6]

Materials:

  • Benzyl bromide

  • 4-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-tolylboronic acid (1.2 equivalents), potassium phosphate (3.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Reagents: Add degassed toluene, followed by benzyl bromide (1.0 equivalent) and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualization

Friedel_Crafts_Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex BenzylChloride Benzyl Chloride Carbocation Benzyl Carbocation (Electrophile) BenzylChloride->Carbocation + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Carbocation Carbocation->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product - H⁺, -AlCl₃ Isomers 2- and 3-Methyl Isomers SigmaComplex->Isomers - H⁺, -AlCl₃ Polyalkylation Polyalkylation Products Product->Polyalkylation + Benzyl Carbocation

Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.

Suzuki_Coupling_Troubleshooting cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Impurities Start Start Suzuki Coupling CheckYield Low Yield or No Reaction? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Degas Degas Solvents & Reagents CheckYield->Degas Yes Success High Yield & Purity (End) CheckPurity->Success No Homocoupling Homocoupling Present? CheckPurity->Homocoupling Yes InertAtmosphere Ensure Inert Atmosphere Degas->InertAtmosphere OptimizeBase Optimize Base (e.g., K₃PO₄) InertAtmosphere->OptimizeBase OptimizeLigand Optimize Ligand & Catalyst OptimizeBase->OptimizeLigand OptimizeTemp Adjust Temperature OptimizeLigand->OptimizeTemp OptimizeTemp->Start Deboronation Deboronation Present? Homocoupling->Deboronation No RigorousDegas Rigorous Degassing to Remove O₂ Homocoupling->RigorousDegas Yes Deboronation->Success No OptimizeBaseTime Optimize Base & Reaction Time Deboronation->OptimizeBaseTime Yes RigorousDegas->Start OptimizeBaseTime->Start

Caption: Troubleshooting workflow for the Suzuki coupling synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Benzyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-benzyltoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 4-benzyltoluene, with a focus on improving yield and selectivity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts benzylation of toluene is resulting in a low yield or is not working at all. What are the common causes?

A1: Low or no yield in the synthesis of 4-benzyltoluene can stem from several factors related to reactants, catalysts, and reaction conditions. Here are the most common culprits:

  • Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Deactivated Aromatic Substrate: While toluene is an activated benzene derivative, the presence of strongly deactivating impurities in the starting material can hinder the reaction.

  • Insufficiently Reactive Benzylating Agent: While benzyl chloride is generally reactive, using a less reactive benzylating agent without optimizing the catalyst and conditions can lead to low conversion.

  • Inappropriate Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow to achieve a reasonable yield in a given time. Conversely, excessively high temperatures can lead to side reactions and decomposition.

Issue 2: Formation of Multiple Isomers

Q2: I am observing the formation of a mixture of ortho-, meta-, and para-benzyltoluene. How can I improve the selectivity for the desired 4-benzyltoluene (para-isomer)?

A2: The formation of multiple isomers is a common challenge in Friedel-Crafts alkylation of toluene. The methyl group of toluene is an ortho, para-director. Here’s how you can enhance para-selectivity:

  • Catalyst Selection: The choice of catalyst plays a crucial role in determining the isomer distribution. Sterically bulky catalysts or catalysts with specific pore structures can favor the formation of the less sterically hindered para-isomer. For instance, certain solid acid catalysts like zeolites have been shown to exhibit high para-selectivity.

  • Reaction Temperature: The isomer distribution can be temperature-dependent. At lower temperatures, the reaction is often under kinetic control, which may favor one isomer over another. It is essential to investigate the effect of temperature on the isomer distribution for your specific catalytic system.

Issue 3: Polyalkylation (Formation of Dibenzyltoluene)

Q3: My product mixture contains a significant amount of dibenzyltoluene. How can I minimize this side reaction?

A3: Polyalkylation occurs because the product, benzyltoluene, is more reactive than the starting material, toluene. This is a classic issue in Friedel-Crafts alkylation. To minimize the formation of dibenzyltoluene and other polyalkylated products, consider the following strategies:

  • Use a Large Excess of Toluene: By using a high molar ratio of toluene to the benzylating agent, you increase the probability of the electrophile reacting with toluene rather than the already-benzylated product.

  • Control the Reaction Time: Shorter reaction times can help to minimize the extent of polyalkylation, although this may also affect the overall conversion of the starting material.

  • Catalyst Choice: Some catalysts may be more prone to promoting polyalkylation than others. Investigating different catalysts can help in identifying one that favors monoalkylation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a solid acid catalyst over a traditional Lewis acid like AlCl₃ or FeCl₃?

A1: Solid acid catalysts offer several advantages over homogeneous Lewis acids:

  • Easier Separation: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure.

  • Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.

  • Reduced Corrosion and Waste: Solid acids are generally less corrosive than Lewis acids and their use avoids the formation of large amounts of acidic waste streams.

  • Potential for Higher Selectivity: The defined pore structure of some solid acids, like zeolites, can lead to higher regioselectivity for the desired para-isomer.

Q2: Can I use benzyl alcohol instead of benzyl chloride as the benzylating agent?

A2: Yes, benzyl alcohol can be used as a more environmentally friendly benzylating agent. The reaction with benzyl alcohol produces water as the only byproduct, avoiding the formation of corrosive hydrogen chloride (HCl) gas that occurs with benzyl chloride. However, the reaction with benzyl alcohol typically requires a different type of catalyst, often a Brønsted acid or a specific type of solid acid, and may require higher reaction temperatures to proceed efficiently.

Q3: How does the molar ratio of toluene to benzyl chloride affect the yield of 4-benzyltoluene?

A3: The molar ratio of toluene to benzyl chloride is a critical parameter for controlling the selectivity of the reaction. A higher molar ratio of toluene to benzyl chloride (e.g., 5:1 or greater) is generally recommended to suppress the formation of polyalkylation products like dibenzyltoluene. While this increases the amount of unreacted toluene that needs to be recovered, it significantly improves the selectivity towards the desired monobenzylated product.

Data Presentation

Table 1: Comparison of Different Catalysts for the Benzylation of Toluene

CatalystBenzylating AgentToluene:Benzylating Agent Molar RatioTemperature (°C)Reaction Time (h)Conversion (%)4-Benzyltoluene Selectivity (%)Yield of 4-Benzyltoluene (%)Reference
ZnCl₂/SiO₂ (9 wt%)Benzyl Chloride-803100--[1]
12-TPA/PANIBenzyl Alcohol6:1804-High (monoselective)94[2]
ZrPWBenzyl Chloride1:1.51305-High (p-selective)-[3]
TiPWBenzyl Chloride1:1.51305-High (p-selective)-[3]
SnPWBenzyl Chloride1:1.51305-High (p-selective)-[3]
12-TPA/ZrO₂Benzyl Chloride1:1.51305-High (p-selective)-[3]
12-TPA/TiO₂Benzyl Chloride1:1.51305-High (p-selective)-[3]
12-TPA/SnO₂Benzyl Chloride1:1.51305-High (p-selective)-[3]

Note: "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyltoluene using a Solid Acid Catalyst (12-Tungstophosphoric Acid on Polyaniline)

This protocol is adapted from a literature procedure demonstrating a green and selective method for the synthesis of 4-benzyltoluene.[2]

Materials:

  • Benzyl alcohol

  • Toluene

  • 12-Tungstophosphoric acid supported on polyaniline (TPA/PANI) catalyst

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (0.3 mol) and benzyl alcohol (0.05 mol). The large excess of toluene is used to minimize dibenzylation.

  • Add the TPA/PANI catalyst (0.16 g) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with hexane.

  • Filter the mixture to separate the solid catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate contains the product mixture. The excess toluene and hexane can be removed by distillation.

  • The crude product can be further purified by vacuum distillation to obtain pure 4-benzyltoluene.

Protocol 2: Synthesis of Benzyltoluene using a Traditional Lewis Acid Catalyst (Ferric Chloride)

This protocol is based on a general procedure for Friedel-Crafts benzylation using a Lewis acid catalyst.

Materials:

  • Toluene

  • Benzyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (or other suitable organic solvent)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser with a drying tube, magnetic stirrer, separatory funnel, etc.)

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Add anhydrous toluene to the flask.

  • Carefully add anhydrous ferric chloride to the toluene with stirring.

  • Cool the mixture in an ice bath.

  • Add benzyl chloride to the dropping funnel and add it dropwise to the stirred toluene-FeCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly and carefully pouring the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by vacuum distillation.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Q_Catalyst Is the Lewis acid catalyst fresh and anhydrous? Start->Q_Catalyst A_Catalyst_No Use fresh, anhydrous catalyst. Ensure dry glassware and solvents. Q_Catalyst->A_Catalyst_No No Q_Substrate Is the aromatic substrate activated and pure? Q_Catalyst->Q_Substrate Yes A_Catalyst_No->Q_Substrate A_Substrate_No Purify the starting material. Consider a more activated substrate if possible. Q_Substrate->A_Substrate_No No Q_Reagent Is the benzylating agent sufficiently reactive? Q_Substrate->Q_Reagent Yes A_Substrate_No->Q_Reagent A_Reagent_No Use a more reactive benzylating agent (e.g., benzyl chloride over benzyl alcohol with certain catalysts). Q_Reagent->A_Reagent_No No Q_Temp Is the reaction temperature optimized? Q_Reagent->Q_Temp Yes A_Reagent_No->Q_Temp A_Temp_No Gradually increase the reaction temperature and monitor product formation. Q_Temp->A_Temp_No No End Yield Improved Q_Temp->End Yes A_Temp_No->End

Caption: Troubleshooting workflow for low or no product yield in 4-benzyltoluene synthesis.

Experimental_Workflow Setup 1. Reaction Setup (Dry glassware, inert atmosphere) Reactants 2. Charge Reactants (Toluene, Catalyst) Setup->Reactants Addition 3. Add Benzylating Agent (Dropwise at controlled temperature) Reactants->Addition Reaction 4. Reaction (Stir at set temperature, monitor progress) Addition->Reaction Quench 5. Quench Reaction (e.g., with ice/water) Reaction->Quench Workup 6. Aqueous Work-up (Separation, washing) Quench->Workup Purification 7. Purification (Drying, solvent removal, distillation) Workup->Purification Product Pure 4-Benzyltoluene Purification->Product

References

Technical Support Center: Friedel-Crafts Alkylation of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts Alkylation of Toluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to challenges encountered during this fundamental organic transformation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts alkylation of toluene has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts alkylation of toluene can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2] It is crucial to maintain anhydrous (dry) conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][3]

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend R-F > R-Cl > R-Br > R-I. Vinyl and aryl halides are generally unreactive in Friedel-Crafts alkylations.[3][4]

  • Low Reaction Temperature: While lower temperatures can help control selectivity, a temperature that is too low may not provide sufficient energy to overcome the activation energy of the reaction.[5]

Issue 2: Formation of Multiple Products (Polyalkylation & Isomers)

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products is a significant challenge in Friedel-Crafts alkylation.[1]

  • Polyalkylation: The alkyl group being added to the toluene ring is an activating group.[1][6] This makes the monoalkylated product more reactive than toluene itself, leading to the addition of multiple alkyl groups.[1][3][6][7] To minimize polyalkylation, a large excess of the aromatic substrate (toluene) can be used.[3][4][5][6][7]

  • Carbocation Rearrangement: The carbocation intermediate formed during the reaction can rearrange to a more stable carbocation through hydride or alkyl shifts, resulting in a mixture of isomeric products.[1][3][5][8][9]

  • Regioselectivity: The methyl group of toluene is an ortho-, para-directing group.[10] However, the ratio of ortho, para, and meta isomers can be highly dependent on reaction conditions such as temperature.[4][5][11][12] At lower temperatures, kinetic control favors the formation of ortho and para products, while at higher temperatures, thermodynamic control can lead to the more stable meta isomer.[4][13][12]

Issue 3: Catalyst-Related Problems

Q3: My reaction is producing a dark, tarry material. What could be the cause?

A3: The formation of dark, tarry materials often indicates decomposition or polymerization side reactions. This can be caused by a reaction that is too vigorous.[5] To mitigate this, consider the following:

  • Control the rate of addition of the alkylating agent or catalyst.[5]

  • Perform the reaction at a lower temperature, using an ice bath if necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts alkylation of toluene, and why does it occur?

A1: Polyalkylation is a common side reaction where more than one alkyl group is substituted onto the toluene ring.[3][6] This happens because the initial alkylation product (e.g., xylene) is more reactive than the starting toluene due to the electron-donating nature of the newly added alkyl group.[1][3][6][7]

Q2: How can I prevent or minimize polyalkylation?

A2: Several strategies can be employed to control polyalkylation:

  • Use a large excess of toluene: This increases the statistical probability that the alkylating agent will react with a toluene molecule rather than the more reactive monoalkylated product.[3][4][5][6][7]

  • Control Reaction Stoichiometry: Carefully controlling the molar ratio of the reactants can help favor monoalkylation.[6]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylations.[6]

Q3: Why does carbocation rearrangement occur, and how can it be avoided?

A3: Carbocation intermediates in Friedel-Crafts alkylation can rearrange to form more stable carbocations.[1][3][5][8][9] For example, a primary carbocation may rearrange to a more stable secondary or tertiary carbocation. To avoid this, one can use an alkylating agent that forms a stable carbocation that is less prone to rearrangement or, alternatively, perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group.[1][5][6] The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[1][14]

Q4: Can I use aromatic compounds with amine (-NH₂, -NHR, -NR₂) groups in Friedel-Crafts reactions?

A4: No, aromatic compounds with amine or other basic functional groups are not suitable for Friedel-Crafts reactions.[1][3] The lone pair of electrons on the nitrogen atom will react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1][3][4]

Data Presentation

Table 1: Troubleshooting Guide for Common Issues in Friedel-Crafts Alkylation of Toluene

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃)Use fresh, anhydrous Lewis acid catalyst and ensure all glassware and reagents are dry.[1][5]
Deactivated aromatic substrateEnsure the aromatic ring is not substituted with strongly deactivating groups.[1][5]
Insufficiently reactive alkylating agentUse a more reactive alkylating agent (e.g., a tertiary or benzylic halide).[5]
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for product formation and side reactions.[5]
Formation of Multiple Products (Isomers) Carbocation rearrangementUse an alkylating agent that forms a stable carbocation or perform a Friedel-Crafts acylation followed by reduction.[1][5]
Lack of regioselectivity (ortho/para vs. meta)Control the reaction temperature; lower temperatures favor kinetic products (ortho/para), while higher temperatures favor the thermodynamic product (meta).[4][5][11][12]
Polyalkylation Products Observed The mono-alkylated product is more reactive than tolueneUse a large excess of toluene to increase the probability of the electrophile reacting with the starting material.[4][6][7]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decompositionControl the rate of addition of the alkylating agent or catalyst and perform the reaction at a lower temperature.[5]

Table 2: Effect of Temperature on Isomer Distribution in the Methylation of Toluene

Temperature Ortho-xylene (%) Meta-xylene (%) Para-xylene (%) Control Type
0°C541729Kinetic[11]
25°C36928Thermodynamic[11][13]
80°C-Major Product-Thermodynamic[4]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride

This protocol describes the synthesis of 4-tert-butyltoluene.

Materials:

  • Anhydrous toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction, optional)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[15]

  • Reactant Charging: In the flask, place anhydrous toluene. With continuous stirring, carefully and slowly add anhydrous aluminum chloride.[15] The addition of AlCl₃ can be exothermic.

  • Addition of Alkylating Agent: Measure the required amount of tert-butyl chloride and place it in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the reaction temperature between 0-5°C using an ice bath.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[6]

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[6][15] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and then brine.[6][15]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[6][15] Filter to remove the drying agent and remove the unreacted toluene and any extraction solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to obtain pure 4-tert-butyltoluene.[15]

Protocol 2: Friedel-Crafts Acylation of Toluene followed by Clemmensen Reduction

This two-step protocol is an alternative to direct alkylation to avoid carbocation rearrangement.

Step 1: Friedel-Crafts Acylation of Toluene

  • Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane. Cool the suspension in an ice bath.[1][6]

  • Acylating Agent Addition: Slowly add acetyl chloride to the stirred AlCl₃ suspension.[1][6]

  • Toluene Addition: Add toluene dropwise via the dropping funnel while maintaining a low temperature.[16]

  • Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours.[6]

  • Workup: Quench the reaction by pouring it over crushed ice and dilute HCl. Extract the product with a suitable organic solvent, wash, dry, and remove the solvent.[1][16]

Step 2: Clemmensen Reduction of the Resulting Ketone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and the ketone product from Step 1.[6]

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[6]

  • Workup: After cooling, separate the organic layer. Wash it with water, saturated sodium bicarbonate solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the alkylated toluene.[6]

Visualizations

troubleshooting_workflow start Start Friedel-Crafts Alkylation of Toluene check_yield Low or No Yield? start->check_yield check_products Multiple Products? check_yield->check_products No anhydrous Ensure Anhydrous Conditions (Dry Glassware, Reagents, Solvent) check_yield->anhydrous Yes check_tar Tarry Material? check_products->check_tar No excess_toluene Use Large Excess of Toluene (to minimize polyalkylation) check_products->excess_toluene Yes success Successful Reaction check_tar->success No addition_rate Control Rate of Reagent Addition check_tar->addition_rate Yes catalyst Use Fresh, Active Catalyst anhydrous->catalyst substrate Check for Deactivating Groups on Toluene catalyst->substrate temperature_low Optimize Reaction Temperature substrate->temperature_low temperature_low->start acylation_reduction Consider Acylation-Reduction Route (to avoid rearrangement) excess_toluene->acylation_reduction temperature_control Control Temperature for Regioselectivity acylation_reduction->temperature_control temperature_control->start lower_temp Lower Reaction Temperature addition_rate->lower_temp lower_temp->start

Caption: Troubleshooting workflow for Friedel-Crafts alkylation of toluene.

reaction_pathways cluster_alkylation Direct Alkylation Pathway cluster_acylation Acylation-Reduction Pathway toluene1 Toluene carbocation Carbocation Intermediate toluene1->carbocation Electrophilic Attack alkyl_halide Alkyl Halide + AlCl₃ alkyl_halide->carbocation rearrangement Rearrangement (Potential Issue) carbocation->rearrangement monoalkylated Monoalkylated Toluene (Desired Product) rearrangement->monoalkylated No rearrangement->monoalkylated Yes (Isomeric Mixture) polyalkylated Polyalkylated Products (Side Reaction) monoalkylated->polyalkylated Further Alkylation toluene2 Toluene acylium_ion Acylium Ion (No Rearrangement) toluene2->acylium_ion Electrophilic Attack acyl_halide Acyl Halide + AlCl₃ acyl_halide->acylium_ion ketone Acyl Toluene (Ketone) acylium_ion->ketone reduction Reduction (e.g., Clemmensen) ketone->reduction final_product Monoalkylated Toluene (Specific Isomer) reduction->final_product

Caption: Comparison of direct alkylation vs. acylation-reduction pathways.

References

Technical Support Center: Purification of 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-methyldiphenylmethane from its isomeric impurities (2-methyldiphenylmethane and 3-methyldiphenylmethane).

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities found in crude this compound?

A1: The primary isomeric impurities are 2-methyldiphenylmethane and 3-methyldiphenylmethane, which are often co-produced during the synthesis of this compound, for instance, through Friedel-Crafts alkylation of toluene with benzyl chloride. The relative abundance of these isomers depends on the specific reaction conditions.

Q2: What are the most effective methods for purifying this compound?

A2: The most common and effective methods for separating this compound from its isomers are fractional distillation, melt crystallization, and preparative chromatography (GC or HPLC). The choice of method depends on the required purity, the scale of the purification, and the available equipment.

Q3: What are the key physical properties to consider for the separation of methyldiphenylmethane isomers?

A3: The boiling and melting points of the isomers are critical for designing effective purification strategies. Due to the similarity in their structures, these properties can be very close, making separation challenging.

Table 1: Physical Properties of Methyldiphenylmethane Isomers

IsomerBoiling Point (°C at 760 mmHg)Melting Point (°C)
2-Methyldiphenylmethane~276-28[1]
3-Methyldiphenylmethane~279-2805[2]
This compound~286Not available

Note: Exact boiling and melting points can vary slightly based on experimental conditions and data sources. The boiling point for 2-methyldiphenylmethane is noted at 92°C at 1 mmHg[3].

Q4: How can I analyze the purity of my this compound sample?

A4: Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly effective method for determining the purity of this compound and quantifying the isomeric impurities.[4] High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis.[5]

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For isomers with close boiling points, a highly efficient fractionating column is required.

Common Issues & Solutions

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Fractions Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Fluctuations in heat input.Use a stable heating source like a heating mantle with a controller.
Low Yield Significant hold-up in the column.Choose a column with a lower hold-up volume. Insulate the column to minimize condensation before the condenser.
Distillate collected before the main fraction cut.Monitor the head temperature closely and only collect the fraction corresponding to the boiling point of the desired isomer.
Product Decomposition Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the isomers.

dot

Caption: Troubleshooting logic for fractional distillation.

Melt Crystallization

Melt crystallization is a purification technique that separates components of a mixture based on differences in their melting points and their ability to form a crystal lattice.

Common Issues & Solutions

IssuePossible Cause(s)Recommended Solution(s)
No Crystal Formation Insufficient supersaturation.Slowly cool the melt to a temperature just below the melting point of the desired isomer.
Presence of impurities inhibiting nucleation.Try seeding the melt with a small crystal of pure this compound.
"Oiling Out" (Formation of a liquid instead of solid) Cooling rate is too fast.Decrease the cooling rate to allow for orderly crystal growth.
High concentration of impurities.Consider a pre-purification step (e.g., distillation) to reduce the impurity load.
Low Purity of Crystals Impurities trapped within the crystal lattice.Employ a sweating step: after crystallization, slowly increase the temperature to just below the melting point to allow trapped impurities to melt and drain away.
Inefficient separation of mother liquor.Ensure complete draining of the mother liquor from the crystal mass. A centrifugation or filtration step may be necessary.

dot

Caption: Troubleshooting logic for melt crystallization.

Preparative Chromatography (GC/HPLC)

Preparative chromatography offers high-resolution separation but is often limited to smaller scales.

Common Issues & Solutions

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate stationary phase.For positional isomers, a phenyl-based or polar-embedded column may provide better selectivity in HPLC.[6] For GC, a column with a liquid crystal stationary phase can be effective.
Unoptimized mobile phase (HPLC) or temperature program (GC).In HPLC, adjust the solvent strength and composition. In GC, optimize the temperature ramp rate.
Peak Tailing Active sites on the stationary phase.Use an end-capped column or add a mobile phase modifier (e.g., a small amount of a competing base) in HPLC.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Recovery Adsorption of the compound onto the column.Ensure the column is well-conditioned. For HPLC, consider adding a modifier to the mobile phase to reduce adsorption.
Decomposition on the column.For GC, ensure the injector and detector temperatures are not excessively high.

dot

Preparative_Chromatography_Workflow Start Start: Crude this compound Method_Development Method Development (Analytical Scale) Start->Method_Development Scale_Up Scale-Up to Preparative Column Method_Development->Scale_Up Optimized Method Fraction_Collection Fraction Collection Scale_Up->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (GC-FID) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Pure Fractions Final_Product Pure this compound Solvent_Removal->Final_Product

References

Troubleshooting column chromatography for non-polar compounds like 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with column chromatography for the purification of non-polar compounds, with a specific focus on molecules like 4-Methyldiphenylmethane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of non-polar compounds.

Issue: Poor or No Separation of Compounds

Question: My non-polar compounds are eluting together from the column. How can I improve the separation?

Answer:

Poor separation is a frequent issue and can be addressed by optimizing several experimental parameters.

  • Solvent System Optimization: The polarity of the mobile phase is critical. For non-polar compounds on a normal-phase column (e.g., silica gel), a non-polar solvent system is required.

    • Decrease Solvent Polarity: If your compounds are eluting too quickly and together (high Rf value), your solvent system is likely too polar.[1][2] Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane:ethyl acetate mixture, increase the relative amount of hexane.

    • Systematic Solvent Screening: Perform thin-layer chromatography (TLC) with various solvent systems of differing polarities to identify the optimal mobile phase for separation.[3] Aim for a significant difference in the retention factor (Rf) values of your target compound and impurities. A good target Rf for the desired compound is typically between 0.2 and 0.4 to ensure good separation.

  • Column Packing: A poorly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad bands and poor separation.[4] Ensure your column is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Overloading the column with too much sample can cause band broadening and decrease resolution.[5] As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. The sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent before being loaded onto the column as a concentrated band.[6]

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.[5] However, an excessively slow rate can lead to diffusion and band broadening.

Issue: Compound Elutes Too Quickly (High Rf) or Not at All (Low Rf)

Question: My target compound is either coming out with the solvent front or is stuck at the top of the column. What should I do?

Answer:

This issue is directly related to the polarity of your mobile phase.

  • Compound Elutes Too Quickly (High Rf): Your mobile phase is too polar. The solvent is competing too effectively with your non-polar compound for binding sites on the stationary phase, causing it to travel with the solvent front. To remedy this, decrease the polarity of your eluent by increasing the proportion of the non-polar solvent.[1][2]

  • Compound Does Not Elute (Low Rf): Your mobile phase is not polar enough to move the compound down the column.[5] While this is less common for highly non-polar compounds in a non-polar eluent, it can occur if the compound has some slight polar functionality or if the eluent is extremely non-polar (e.g., pure hexane). To resolve this, gradually increase the polarity of the mobile phase by adding a small amount of a more polar solvent (e.g., adding a small percentage of ethyl acetate to hexane).

Issue: Tailing or Streaking of Compound Bands

Question: The bands of my compounds on the column are streaking or tailing, leading to impure fractions. What causes this and how can I fix it?

Answer:

Band tailing can be caused by several factors:

  • Poor Solubility: If your compound is not fully soluble in the mobile phase, it can lead to streaking.[7] Ensure your compound is completely dissolved before loading it onto the column. If solubility is an issue, you may need to choose a different solvent system in which your compound is more soluble.

  • Column Overloading: Applying too much sample can lead to tailing.[5] Try reducing the amount of sample loaded onto the column.

  • Interactions with the Stationary Phase: Highly acidic or basic sites on the silica gel can sometimes interact strongly with certain compounds, causing tailing. This can sometimes be mitigated by adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to neutralize these active sites.

  • Uneven Column Packing: Inconsistent packing can cause the solvent front to move unevenly, leading to distorted bands.[4]

Issue: Cracks or Bubbles in the Stationary Phase

Question: I've noticed cracks or bubbles in my silica gel bed after packing. Will this affect my separation?

Answer:

Yes, cracks and bubbles create channels in the stationary phase that disrupt the uniform flow of the mobile phase. This leads to poor separation and broad, irregular bands.

  • Prevention during Packing: To avoid this, ensure the silica gel is fully wetted with the solvent and allowed to settle without any trapped air. Packing the column as a slurry (mixing the silica gel with the solvent before adding it to the column) is a common technique to prevent bubble formation.

  • Running the Column: Once packed, the top of the silica gel should never be allowed to run dry, as this will cause cracks to form.[6] Always keep the solvent level above the top of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating non-polar compounds like this compound?

A1: For normal-phase chromatography of non-polar compounds, silica gel is the most common and effective stationary phase.[8] Alumina can also be used. For reversed-phase chromatography, a non-polar stationary phase like C18-bonded silica would be used with a polar mobile phase.[9]

Q2: How do I choose the right solvent system for my non-polar compound?

A2: The best way to choose a solvent system is by using Thin Layer Chromatography (TLC).[3] Test different mixtures of a non-polar solvent (e.g., hexane, cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate, and show good separation from impurities.

Q3: What does the Rf value tell me?

A3: The Retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[8] It is a measure of how much the compound moves with the mobile phase. A high Rf value (close to 1.0) indicates the compound is very soluble in the mobile phase and has little affinity for the stationary phase. A low Rf value (close to 0) indicates the opposite.

Q4: Can I reuse my column?

A4: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual compounds from a previous separation can co-elute and contaminate your current sample. For routine purifications where the same separation is performed repeatedly, reuse may be acceptable after thorough washing.

Q5: My compound is a non-polar oil. How should I load it onto the column?

A5: If your non-polar compound is an oil, you should dissolve it in a minimal amount of a non-polar solvent, such as hexane or the initial mobile phase.[6] Then, carefully apply this concentrated solution to the top of the column. Alternatively, you can use a "dry loading" technique where the oily compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[6]

Quantitative Data Summary

The following table provides a summary of the polarity indices of common solvents used in column chromatography for non-polar compounds and typical Rf values.

SolventPolarity Index (P')Typical Application for Non-Polar Compounds
Hexane0.1Primary non-polar solvent in the mobile phase.
Cyclohexane0.2Alternative to hexane as the non-polar component.
Toluene2.4Can be used as a non-polar component, offers different selectivity.
Dichloromethane3.1A more polar "non-polar" solvent, used to increase eluent strength.
Diethyl Ether2.8A moderately polar solvent often mixed with hexane.
Ethyl Acetate4.4A common polar modifier mixed with hexane to increase eluent polarity.
Acetone5.1A more polar modifier, used for eluting slightly more polar compounds.

Typical Rf Values for Non-Polar Compounds in Normal-Phase Chromatography:

Rf Value RangeInterpretationRecommended Action
0.8 - 1.0Compound is eluting too quickly with the solvent front.Decrease the polarity of the mobile phase.
0.5 - 0.8Separation may be acceptable, but resolution can be improved.Slightly decrease the polarity of the mobile phase.
0.2 - 0.4 Optimal range for good separation. Maintain the current solvent system.
0.0 - 0.2Compound is strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase.

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude sample.

  • Preparation of the Column:

    • Select a glass column of appropriate size. For purifying 1-5 grams of crude material, a column with a diameter of 2-4 cm is suitable.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). The amount of silica gel should be 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance during sample and solvent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane).

    • Carefully apply the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin with a non-polar eluent (e.g., 100% hexane) and start collecting fractions.

    • Monitor the elution of the compounds using TLC. Spot each collected fraction on a TLC plate and visualize under a UV lamp.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase. For example, switch to a 99:1 hexane:ethyl acetate mixture, then 98:2, and so on. This is known as a gradient elution.

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation check_rf Check TLC Rf values of components start->check_rf rf_too_high Rf values are too high (>0.5) check_rf->rf_too_high High rf_too_low Rf values are too low (<0.1) check_rf->rf_too_low Low rf_ok Rf values are in a good range but separation is poor check_rf->rf_ok Good Range decrease_polarity Decrease mobile phase polarity rf_too_high->decrease_polarity increase_polarity Increase mobile phase polarity rf_too_low->increase_polarity optimize_column Optimize column parameters rf_ok->optimize_column end End: Improved Separation decrease_polarity->end increase_polarity->end check_packing Check for channeling/cracks in column packing optimize_column->check_packing repack_column Repack the column carefully check_packing->repack_column Yes check_loading Check sample loading (overloading?) check_packing->check_loading No repack_column->end reduce_sample Reduce sample load check_loading->reduce_sample Yes check_loading->end No reduce_sample->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

Solvent_Selection start Start: Select Solvent System run_tlc Run TLC with initial solvent system (e.g., 9:1 Hexane:EtOAc) start->run_tlc check_rf Analyze Rf value of target compound run_tlc->check_rf rf_high Rf > 0.4 check_rf->rf_high High rf_low Rf < 0.2 check_rf->rf_low Low rf_good 0.2 < Rf < 0.4 check_rf->rf_good Good decrease_polarity Decrease polarity (increase % Hexane) rf_high->decrease_polarity increase_polarity Increase polarity (increase % EtOAc) rf_low->increase_polarity optimal_system Optimal solvent system found rf_good->optimal_system decrease_polarity->run_tlc increase_polarity->run_tlc

Caption: Decision process for selecting an optimal solvent system using TLC.

References

Technical Support Center: Synthesis of 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyldiphenylmethane. The primary focus is on preventing polyalkylation, a common side reaction in Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a significant issue in the synthesis of this compound?

A1: Polyalkylation is a side reaction where more than one benzyl group is introduced onto the toluene ring. This occurs because the initial product, this compound, is more reactive than the starting material, toluene. The methyldiphenylmethane, with its electron-donating alkyl groups, is highly activated towards further electrophilic aromatic substitution, leading to the formation of di- and tri-benzylated byproducts.[1] This complicates purification and reduces the yield of the desired mono-alkylated product.

Q2: What are the primary strategies to minimize polyalkylation during the Friedel-Crafts alkylation of toluene with benzyl chloride?

A2: There are several effective strategies to suppress polyalkylation:

  • Use of Excess Toluene: Employing a large molar excess of toluene relative to benzyl chloride increases the probability of the benzyl carbocation reacting with toluene rather than the already-formed this compound.[1][2]

  • Control of Reaction Temperature: Lowering the reaction temperature generally reduces the rate of subsequent alkylation reactions, favoring mono-substitution.[1]

  • Choice of Catalyst: Using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) or heterogeneous catalysts like certain zeolites can enhance selectivity for the mono-alkylated product.[3][4]

  • Reaction Time: Careful monitoring and optimization of the reaction time can prevent the reaction from proceeding to polyalkylation after the consumption of the limiting reagent.

Q3: Are there alternative synthetic routes to this compound that completely avoid polyalkylation?

A3: Yes, the most effective alternative is a two-step process involving Friedel-Crafts acylation followed by reduction. In this method, toluene is first acylated with benzoyl chloride in the presence of a Lewis acid to form 4-methylbenzophenone. The acyl group is deactivating, which prevents any further substitution on the aromatic ring. The resulting ketone is then reduced to this compound using methods such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction.[5]

Q4: I am observing significant amounts of polybenzylated byproducts. What specific troubleshooting steps can I take?

A4: If you are experiencing excessive polyalkylation, consider the following adjustments to your protocol:

  • Increase the Toluene to Benzyl Chloride Ratio: If your current ratio is low (e.g., 2:1), increase it significantly (e.g., 10:1 or higher).

  • Lower the Reaction Temperature: If the reaction is being run at room temperature or higher, try cooling it to 0°C or even lower.

  • Change Your Catalyst: If you are using a highly active catalyst like AlCl₃, consider switching to a milder one such as FeCl₃ or a solid acid catalyst.

  • Slow Addition of Alkylating Agent: Add the benzyl chloride dropwise to the toluene and catalyst mixture to maintain a low concentration of the electrophile throughout the reaction.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Excessive Polyalkylation Products The mono-alkylated product is more reactive than the starting toluene.- Increase the molar ratio of toluene to benzyl chloride (e.g., 5:1 to 20:1).- Lower the reaction temperature (e.g., 0-10°C).- Use a less active Lewis acid catalyst (e.g., switch from AlCl₃ to FeCl₃ or ZnCl₂).- Reduce the reaction time.
Low Conversion of Benzyl Chloride - Insufficient catalyst activity.- Reaction temperature is too low.- Presence of moisture deactivating the catalyst.- Use a fresh, anhydrous Lewis acid catalyst.- Gradually increase the reaction temperature, monitoring for the onset of polyalkylation.- Ensure all glassware is flame-dried and reagents are anhydrous.
Formation of Isomeric Byproducts (e.g., 2-methyldiphenylmethane) The methyl group on toluene is an ortho, para-director.- While the para-product is sterically favored, some ortho-isomer is expected.[6]- Purification by fractional distillation or chromatography may be necessary to isolate the 4-methyl isomer.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation with Minimized Polyalkylation

This protocol focuses on the direct alkylation of toluene with benzyl chloride, employing a high excess of toluene to favor mono-alkylation.

Materials:

  • Toluene (anhydrous)

  • Benzyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Dichloromethane (anhydrous, as solvent)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).

  • In the flask, add a 10-fold molar excess of anhydrous toluene and a suitable amount of anhydrous dichloromethane.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) to the stirred toluene solution.

  • Add benzyl chloride (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice and 0.5 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess toluene by rotary evaporation.

  • The crude product can be purified by vacuum distillation to isolate this compound.

Protocol 2: Friedel-Crafts Acylation Followed by Reduction

This two-step protocol is a highly effective method to obtain this compound with virtually no polyalkylation byproducts.

Step 1: Friedel-Crafts Acylation of Toluene

Materials:

  • Toluene (anhydrous)

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • 0.5 M HCl solution

Procedure:

  • In a setup similar to Protocol 1, add anhydrous dichloromethane and anhydrous AlCl₃ (1.2 equivalents) to the reaction flask and cool to 0°C.

  • Slowly add benzoyl chloride (1 equivalent) to the stirred suspension.

  • Add toluene (1.1 equivalents) dropwise to the mixture, maintaining the temperature below 10°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work up the reaction as described in Protocol 1 (steps 7-9) to obtain crude 4-methylbenzophenone.

Step 2: Clemmensen Reduction of 4-methylbenzophenone

Materials:

  • Crude 4-methylbenzophenone from Step 1

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (as co-solvent)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, the crude 4-methylbenzophenone, toluene, and concentrated HCl.

  • Heat the mixture to a vigorous reflux for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.

Data Presentation

The following table summarizes reaction conditions and their impact on the selectivity for mono-alkylation.

Alkylating AgentCatalystToluene:Alkylating Agent Molar RatioTemperature (°C)Selectivity for Mono-alkylationReference
Benzyl ChlorideAlCl₃3:1358 K (85°C)~58% for diphenylmethane (from benzene)[7]
Benzyl AlcoholModified ZeoliteNot specified85>95% for diphenylmethane (from benzene)CN103508838A
Benzoyl ChlorideAlCl₃1.1:10 - Room Temp>99% (No polyacylation)Inferred from[8][9]

Visualizations

Polyalkylation_Pathway Toluene Toluene (Less Reactive) Mono_Product This compound (More Reactive) Toluene->Mono_Product Desired Alkylation Benzyl_Chloride Benzyl Chloride + AlCl3 Benzyl_Chloride->Toluene Benzyl_Chloride->Mono_Product Poly_Product Polybenzylated Toluene (Byproduct) Mono_Product->Poly_Product Undesired Polyalkylation

Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the subsequent, undesired polyalkylation.

Troubleshooting_Logic Start High Polyalkylation Observed Decision1 Is Toluene in Large Excess (>5:1)? Start->Decision1 Decision2 Is Reaction Temp Low (0-10°C)? Decision1->Decision2 Yes Solution1 Increase Toluene: Benzyl Chloride Ratio Decision1->Solution1 No Decision3 Using a Mild Catalyst (e.g., FeCl3)? Decision2->Decision3 Yes Solution2 Lower Reaction Temperature Decision2->Solution2 No Solution3 Switch to a Milder Catalyst Decision3->Solution3 No Alternative Consider Acylation- Reduction Route Decision3->Alternative Yes

Caption: A logical workflow for troubleshooting and minimizing polyalkylation in the synthesis of this compound.

References

Optimizing reaction conditions for the synthesis of 4-benzyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-benzyltoluene. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of 4-benzyltoluene, a key intermediate in various industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-benzyltoluene? A1: The most prevalent laboratory and industrial method is the Friedel-Crafts alkylation of toluene with benzyl chloride. This reaction is an electrophilic aromatic substitution where the benzyl group is introduced into the toluene ring, typically using a Lewis acid catalyst.[1][2][3]

Q2: Which catalyst provides the best selectivity for 4-benzyltoluene (p-isomer)? A2: While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they often lead to a mixture of ortho, meta, and para isomers.[4][5] For high para-selectivity, heterogeneous catalysts such as the zeolite H-Beta have shown excellent results, achieving up to 72% selectivity for the desired 4-benzyltoluene isomer under optimized conditions.[6] This is advantageous as the para isomer is often the most desired product.[6]

Q3: How does reaction temperature affect the isomer distribution? A3: Temperature plays a crucial role in determining the product isomer ratio. At lower temperatures (e.g., 0°C), the reaction is under kinetic control, favoring the formation of the ortho and para isomers. At higher temperatures (e.g., 25°C and above), the reaction shifts towards thermodynamic control, which can lead to isomerization and an increased proportion of the more stable meta isomer, although this is less pronounced in benzylation compared to other alkylations.[4][5] For benzylation of toluene, controlling the temperature is key to maximizing the yield of the desired p-benzyltoluene.

Q4: What are the common side reactions, and how can they be minimized? A4: The two primary side reactions are polyalkylation and formation of undesired isomers.

  • Polyalkylation: The product, benzyltoluene, is more reactive than toluene itself, which can lead to the formation of dibenzyltoluene and other poly-alkylated products.[7] To minimize this, a large excess of toluene is typically used to increase the probability of benzyl chloride reacting with toluene instead of the product.[7]

  • Isomer Formation: As discussed, a mixture of ortho, meta, and para isomers is common. Optimizing the catalyst and temperature is the primary method to control regioselectivity.[6]

Q5: Why are anhydrous conditions critical for this reaction? A5: Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are extremely sensitive to moisture.[8] Water will react with and deactivate the catalyst, hydrolyzing it to aluminum hydroxide and HCl, which significantly reduces or completely halts the reaction.[8] Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction produced very little or no 4-benzyltoluene. What went wrong?

    • A: Catalyst Inactivity: The most common cause is a deactivated Lewis acid catalyst. Ensure you have used fresh, anhydrous AlCl₃ or FeCl₃ and that all glassware and solvents are perfectly dry.[7][8]

    • A: Insufficiently Reactive Electrophile: While benzyl chloride is generally reactive, ensure its purity. Using benzyl alcohol is also an option, but it requires a strong acid catalyst to generate the carbocation and may proceed with lower yields.[9]

    • A: Low Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Consider gradually increasing the temperature while monitoring the reaction progress.[7]

Issue 2: Poor Selectivity (Mixture of Isomers)

  • Q: My product is a mixture of o-, m-, and p-benzyltoluene. How can I improve selectivity for the para isomer?

    • A: Catalyst Choice: Traditional Lewis acids often give poor regioselectivity. For high para-selectivity, consider using a shape-selective solid acid catalyst like H-Beta zeolite.[6]

    • A: Steric Hindrance: Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen) is a classic strategy to achieve clean para-alkylation, as the bulky acyl group intermediate strongly favors substitution at the sterically less hindered para position.[5][7]

Issue 3: Formation of Polyalkylation Products

  • Q: I am observing significant amounts of what appears to be dibenzyltoluene in my product mixture. How can I prevent this?

    • A: Reactant Ratio: The most effective way to suppress polyalkylation is to use a large excess of the aromatic substrate (toluene).[7] A molar ratio of 5:1 to 10:1 (toluene:benzyl chloride) is recommended. This ensures the electrophile is more likely to encounter a toluene molecule than a mono-alkylated product molecule.

Issue 4: Reaction Mixture Turned Dark or Charred

  • Q: The reaction mixture turned black, and I isolated a tar-like substance. What happened?

    • A: Reaction Too Vigorous: This often indicates that the reaction temperature is too high or the addition of the catalyst/reagent was too fast, leading to decomposition and polymerization side reactions.[7] Always control the rate of addition and use an ice bath to manage the initial exothermic reaction.[7]

Data Presentation: Catalyst Performance

The choice of catalyst significantly impacts the conversion of benzyl chloride and the selectivity towards mono-alkylated products.

Catalyst SystemBenzyl Chloride Conversion (%)Selectivity for Mono-benzylated Toluene (%)Temperature (°C)Reference
ZnCl₂ (9 wt%) on Silica100High selectivity for o- and p- isomers80[2]
Fe/Al-SBA1599100 (mono-alkylated)84[1]
Zeolite H-Beta>9572 (p-isomer)Optimized[6]
FeCl₃~100Variable (mixture of isomers)100-130[10][11]
AlCl₃~100Variable (mixture of isomers)Room Temp - 80[3]

Diagrams: Workflows and Logic

Below are diagrams visualizing the experimental workflow and a troubleshooting decision tree for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Prepare Anhydrous Reagents & Glassware Setup Assemble Apparatus (Flask, Funnel, Condenser) Prep->Setup Charge Charge Toluene & Catalyst (e.g., AlCl₃) Setup->Charge Cool Cool Mixture (0-5°C Ice Bath) Charge->Cool Add Slowly Add Benzyl Chloride Cool->Add React Stir at Room Temp (Monitor by TLC) Add->React Quench Quench with HCl/Ice React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation or Chromatography Evaporate->Purify

Caption: General experimental workflow for Friedel-Crafts benzylation.

Caption: Troubleshooting decision tree for 4-benzyltoluene synthesis.

Experimental Protocol: Synthesis of 4-Benzyltoluene

This protocol describes the synthesis of 4-benzyltoluene via Friedel-Crafts alkylation of toluene with benzyl chloride, using aluminum chloride as the catalyst.

Materials & Equipment:

  • Reagents: Anhydrous toluene, benzyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), hydrochloric acid (conc.), sodium bicarbonate (saturated solution), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, glassware for distillation or column chromatography.

Procedure:

  • Apparatus Setup: Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube (e.g., CaCl₂).[12]

  • Reagent Charging: In the flask, suspend anhydrous aluminum chloride (e.g., 0.03 mol) in anhydrous toluene (e.g., 100 mL, a significant excess).[12]

  • Initial Cooling: Cool the stirred suspension to 0°C using an ice bath. This is crucial to control the initial exothermic reaction.[12]

  • Addition of Benzyl Chloride: Dissolve benzyl chloride (e.g., 0.1 mol) in a small amount of anhydrous toluene or DCM and place it in the dropping funnel. Add the benzyl chloride solution dropwise to the cooled, stirred toluene/AlCl₃ suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL) in a beaker with stirring.[8][12] This will hydrolyze the aluminum chloride catalyst and quench the reaction.

  • Extraction and Washing: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x50 mL). Combine all organic layers.[12]

  • Wash the combined organic layers sequentially with:

    • 100 mL of deionized water.

    • 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 100 mL of brine (to aid in phase separation).[12]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude oil contains a mixture of benzyltoluene isomers and potentially some unreacted starting material or poly-alkylated products. Purify the crude product by vacuum distillation or column chromatography to isolate the 4-benzyltoluene isomer.

References

Identification of byproducts in 4-Methyldiphenylmethane reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of byproducts in reactions involving 4-methyldiphenylmethane, utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the Friedel-Crafts synthesis of this compound from toluene and benzyl chloride?

A1: In the Friedel-Crafts alkylation of toluene with benzyl chloride, the primary expected byproducts are isomers of methyldiphenylmethane and polyalkylated products. The methyl group on toluene is an ortho-, para-directing group, leading to the formation of 2-methyldiphenylmethane (ortho isomer) and this compound (para isomer). Due to steric hindrance, the para isomer is typically the major product. Additionally, since the product, methyldiphenylmethane, is more nucleophilic than the starting toluene, it can undergo further benzylation to form dibenzyltoluenes (polyalkylation).

Q2: How can I minimize the formation of isomeric and polyalkylated byproducts during the synthesis?

A2: To minimize byproduct formation, careful control of reaction conditions is crucial. To reduce the formation of isomeric byproducts, the reaction temperature can be optimized. Lower temperatures often favor the para isomer. To suppress polyalkylation, a significant excess of toluene relative to benzyl chloride should be used. This increases the probability that the benzyl carbocation will react with a toluene molecule rather than the more reactive methyldiphenylmethane product.

Q3: My GC chromatogram shows several unexpected peaks. What could be the cause?

A3: Unexpected peaks in a GC chromatogram can arise from several sources. These may include contaminants from solvents, glassware, or the GC-MS system itself (e.g., septum bleed, column bleed). It is also possible that side reactions other than isomerization and polyalkylation have occurred, such as rearrangements or reactions with impurities in the starting materials. Running a blank solvent injection and ensuring the cleanliness of all equipment is a good first step in troubleshooting.

Q4: How can I definitively identify the isomeric byproducts (2-methyldiphenylmethane and 3-methyldiphenylmethane) using GC-MS?

A4: Definitive identification of isomers by GC-MS relies on both their retention times and mass spectra.

  • Gas Chromatography (GC): Isomers will often have slightly different retention times on a standard non-polar capillary column (like a DB-5ms). The elution order can sometimes be predicted based on boiling points and molecular shape, but it is best confirmed with authentic standards if available.

  • Mass Spectrometry (MS): While isomers will have the same molecular ion peak (m/z 182 for methyldiphenylmethane), their fragmentation patterns may show subtle differences in the relative intensities of fragment ions. Comparing the acquired mass spectra with library spectra (e.g., from NIST) for 2-methyldiphenylmethane and 3-methyldiphenylmethane is the most reliable method of identification.[1][2]

Q5: The mass spectrum of my main product and a byproduct are very similar. How can I be sure of their identities?

A5: When mass spectra are very similar, as is often the case with positional isomers, chromatographic separation is key. Ensure your GC method provides baseline separation of the peaks . If co-elution is an issue, you may need to optimize the temperature program (e.g., use a slower ramp rate) or switch to a column with a different stationary phase that offers different selectivity for the isomers. Injection of pure standards for each suspected isomer is the gold standard for confirming peak identities based on retention time.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Byproduct Formation
Potential Cause Troubleshooting Steps
Suboptimal Reactant Ratio Increase the molar excess of toluene to benzyl chloride (e.g., 5:1 or higher) to favor mono-alkylation.
Incorrect Reaction Temperature Control the reaction temperature carefully. Lower temperatures (e.g., 0-5 °C) can improve selectivity for the para isomer.
Catalyst Inactivity Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.
Insufficient Reaction Time Monitor the reaction progress by TLC or GC to ensure it has gone to completion.
Issue 2: Poor GC-MS Chromatographic Resolution
Potential Cause Troubleshooting Steps
Inadequate GC Temperature Program Optimize the oven temperature program. A slower temperature ramp or a lower initial temperature can improve the separation of closely eluting isomers.
Improper Column Selection Ensure you are using a column with appropriate polarity for aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
Column Overload Inject a more dilute sample to avoid peak broadening and tailing.
Injector or Column Contamination Clean the injector liner and trim the first few centimeters of the column to remove any non-volatile residues.
Issue 3: Difficulty in Mass Spectral Interpretation
Potential Cause Troubleshooting Steps
Co-eluting Peaks If peaks are not fully separated, their mass spectra will be a composite. Improve the GC separation before attempting to interpret the mass spectra.
Lack of Reference Spectra Utilize a comprehensive mass spectral library, such as the NIST Mass Spectral Library, to compare your experimental spectra with known compounds.[1][2]
Isomeric Similarity For isomers with very similar mass spectra, focus on subtle differences in the relative abundances of key fragment ions. The molecular ion (M+) should be at m/z 182. Look for characteristic fragments of diphenylmethane derivatives, such as the tropylium ion (m/z 91) and the benzyl ion (m/z 91), as well as fragments resulting from the loss of a methyl group (M-15, m/z 167).

Data Presentation

Table 1: Expected Byproducts in the Synthesis of this compound

Compound Molecular Weight Expected Retention Time (Relative) Key Mass Spectral Fragments (m/z)
Toluene (Starting Material)92.14Very Early92, 91, 65
Benzyl Chloride (Starting Material)126.58Early126, 91, 65
This compound (Product) 182.26 Intermediate 182, 167, 91
2-Methyldiphenylmethane (Isomer)182.26Close to 4-MDPM182, 167, 91[1]
3-Methyldiphenylmethane (Isomer)182.26Close to 4-MDPM182, 167, 91[2]
Dibenzyltoluenes (Polyalkylation)272.38Late272, 181, 91

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Friedel-Crafts Alkylation of Toluene)

Materials:

  • Toluene (anhydrous)

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous, as solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (e.g., 0.1 eq) to the flask.

  • Add a significant excess of anhydrous toluene (e.g., 5-10 eq) to the flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add benzyl chloride (1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of benzyl chloride.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by GC-MS and purified by column chromatography or distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or Splitless for trace analysis

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV (Electron Ionization - EI)

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection if any particulate matter is present.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Toluene Toluene Product This compound (Major Product) Toluene->Product BenzylChloride Benzyl Chloride Intermediate Benzyl Carbocation (Electrophile) BenzylChloride->Intermediate Catalyst AlCl3 (Catalyst) Catalyst->Intermediate activates Intermediate->Product attacks OrthoIsomer 2-Methyldiphenylmethane (Isomeric Byproduct) Intermediate->OrthoIsomer attacks Polyalkylation Dibenzyltoluenes (Polyalkylation Byproduct) Intermediate->Polyalkylation attacks Product->Polyalkylation GCMS_Workflow GC-MS Troubleshooting Workflow Start Crude Reaction Mixture SamplePrep Sample Preparation (Dilution, Filtration) Start->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Chromatogram Evaluate Chromatogram GCMS_Analysis->Chromatogram Good_Separation Good Peak Separation? Chromatogram->Good_Separation Mass_Spectra Analyze Mass Spectra Good_Separation->Mass_Spectra Yes Optimize_GC Optimize GC Method (e.g., Temp Program) Good_Separation->Optimize_GC No Library_Search Compare with Library (e.g., NIST) Mass_Spectra->Library_Search Identification Identify Byproducts Library_Search->Identification Reinject Re-inject Sample Optimize_GC->Reinject Reinject->GCMS_Analysis

References

Stability of 4-Methyldiphenylmethane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-methyldiphenylmethane under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

Under acidic conditions, the primary concern is the potential for acid-catalyzed cleavage of the C-C bond at the methylene bridge, which could lead to the formation of toluene and benzyl carbocation-related byproducts. Under basic conditions, the molecule is susceptible to oxidation at the benzylic methylene bridge, potentially forming 4-methylbenzophenone. The mildly acidic nature of the methylene protons could also facilitate other base-catalyzed reactions.[1]

Q2: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves intentionally exposing a drug substance like this compound to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition.[2][3][4][5][6] These studies are critical for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3]

  • Understanding the intrinsic stability of the molecule to inform formulation, packaging, and storage decisions.[5]

Q3: What are the likely degradation products of this compound under acidic and basic stress?

  • Acidic Conditions: Toluene, benzyl alcohol, and potentially polymers from the reaction of the benzyl carbocation.

  • Basic Conditions: 4-Methylbenzophenone (from oxidation of the methylene bridge) and other oxidation byproducts.

Q4: What analytical techniques are recommended for monitoring the stability of this compound and its degradation products?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating and quantifying this compound and its degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradants.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to elucidate the structure of isolated degradation products.[7]

Troubleshooting Guides

Acidic Stress Studies
Issue Possible Cause Troubleshooting Steps
No degradation observed. Acid concentration or temperature is too low.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or the reaction temperature.
Complete degradation observed immediately. Stress conditions are too harsh.Decrease the acid concentration, lower the temperature, or reduce the exposure time.
Poor peak shape or resolution in HPLC. Co-elution of degradants with the parent peak.Optimize the HPLC method: adjust mobile phase composition, gradient, column chemistry, or pH.
Inconsistent results between replicates. Non-homogenous reaction mixture or analytical variability.Ensure proper mixing during the stress study. Verify the precision of the analytical method.
Basic Stress Studies
Issue Possible Cause Troubleshooting Steps
Precipitate formation upon addition of base. Low solubility of this compound or its degradants in the basic aqueous medium.Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility.
Multiple, small, unidentified peaks in the chromatogram. Complex degradation pathway or side reactions.Use LC-MS to identify the unknown peaks. Consider the possibility of oxidative degradation and protect the reaction from air if necessary.
Loss of mass balance. Formation of non-UV active or volatile degradation products.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Analyze the headspace for volatile compounds using GC-MS.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Before analysis, neutralize the samples by adding an appropriate amount of 1 M sodium hydroxide.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Before analysis, neutralize the samples by adding an appropriate amount of 1 M hydrochloric acid.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Acidic Stress (1 M HCl at 60°C)

Time (hours)% this compound Remaining% Degradation Product A (Toluene)% Degradation Product B (Benzyl alcohol)
0100.00.00.0
295.22.52.3
490.54.84.7
882.18.99.0
2465.717.117.2

Table 2: Hypothetical Degradation of this compound under Basic Stress (1 M NaOH at 60°C)

Time (hours)% this compound Remaining% Degradation Product C (4-Methylbenzophenone)
0100.00.0
298.11.9
496.33.7
892.87.2
2485.414.6

Visualizations

Acid_Degradation_Pathway M4DPM This compound Protonation Protonation of Aromatic Ring M4DPM->Protonation + H+ Cleavage C-C Bond Cleavage Protonation->Cleavage Toluene Toluene Cleavage->Toluene BenzylCarbocation Benzyl Carbocation Cleavage->BenzylCarbocation BenzylAlcohol Benzyl Alcohol BenzylCarbocation->BenzylAlcohol + H2O - H+

Caption: Postulated acid-catalyzed degradation pathway of this compound.

Base_Degradation_Pathway M4DPM This compound Deprotonation Deprotonation of Methylene Bridge M4DPM->Deprotonation + OH- Oxidation Oxidation Deprotonation->Oxidation + [O] M4BP 4-Methylbenzophenone Oxidation->M4BP

Caption: Postulated base-catalyzed oxidation pathway of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 1M HCl, 60°C) Neutralization Neutralization & Dilution Acid->Neutralization Base Basic (e.g., 1M NaOH, 60°C) Base->Neutralization HPLC HPLC-UV Analysis LCMS LC-MS for Identification HPLC->LCMS for unknown peaks Data Data Interpretation (Purity, Mass Balance) HPLC->Data Sample This compound Stock Solution Sample->Acid Sample->Base Neutralization->HPLC

Caption: General experimental workflow for forced degradation studies.

References

Methods for removing unreacted starting materials from 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted starting materials from 4-Methyldiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: The most common synthetic route to this compound is the Friedel-Crafts alkylation of toluene with benzyl chloride. Therefore, the primary unreacted starting materials typically found in the crude product are excess toluene and unreacted benzyl chloride .

Q2: Which purification method is most effective for separating this compound from unreacted toluene and benzyl chloride on a large scale?

A2: Fractional distillation is the most effective and industrially scalable method for this separation. The significant differences in the boiling points of this compound (279 °C), benzyl chloride (179 °C), and toluene (110.6 °C) allow for their efficient separation by distillation.[1][2][3][4]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a suitable method for the purification of this compound, particularly for smaller-scale laboratory preparations or to remove non-volatile impurities. Separation is based on the differential adsorption of the components onto a stationary phase.

Q4: Is liquid-liquid extraction a viable option for removing unreacted starting materials?

A4: Liquid-liquid extraction can be employed as a preliminary purification step. For instance, an aqueous wash can help remove any water-soluble byproducts or quenching agents. Specific extraction protocols can also be designed to remove certain impurities. For example, unreacted benzyl chloride can be converted to a water-soluble species by reacting it with a suitable nucleophile, which can then be removed by an aqueous wash.[5]

Q5: Are there any other potential impurities I should be aware of?

A5: Besides the unreacted starting materials, side-products from the Friedel-Crafts reaction can also be present. These may include isomers of methyldiphenylmethane (e.g., 2-methyldiphenylmethane and 3-methyldiphenylmethane) and poly-alkylated products. The formation of these byproducts is influenced by the reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Incomplete separation of toluene and benzyl chloride during distillation. - Inefficient fractionating column.- Incorrect heating rate.- Fluctuations in pressure (if under vacuum).- Ensure you are using a fractionating column with a sufficient number of theoretical plates.- Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium.- Ensure a stable vacuum is maintained throughout the distillation.
Product co-distills with benzyl chloride. The boiling point difference is substantial, so this is unlikely under proper fractional distillation conditions. However, at very high temperatures, some decomposition of this compound might occur, or azeotropes could form with impurities.- Optimize the distillation pressure to lower the boiling points and minimize thermal stress on the product.- Ensure the crude mixture is free of any impurities that could form azeotropes. A preliminary wash may be beneficial.
Low recovery of this compound after column chromatography. - The chosen eluent system is too polar, causing the product to elute very slowly or not at all.- The product is strongly adsorbed to the stationary phase.- Perform thin-layer chromatography (TLC) first to determine the optimal eluent system that provides good separation and a reasonable Rf value for the product.- Start with a non-polar eluent and gradually increase the polarity (gradient elution).
Presence of benzyl alcohol in the final product. Benzyl chloride can hydrolyze to benzyl alcohol if water is present in the reaction or work-up.- Ensure all reagents and solvents are anhydrous before the reaction.- During the work-up, use a brine wash to remove excess water from the organic layer before drying with a desiccant.

Data Presentation

Table 1: Boiling Points of Key Compounds

Compound Boiling Point (°C)
Toluene110.6[2][3]
Benzyl Chloride179[1][6]
This compound279[4]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the separation of this compound from unreacted toluene and benzyl chloride.

Materials:

  • Crude this compound mixture

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude reaction mixture.

  • First Fraction (Toluene): Begin heating the distillation flask gently. Collect the fraction that distills at approximately 110-112 °C at atmospheric pressure. This fraction will be primarily toluene.

  • Intermediate Fraction: After the toluene has been removed, the distillation temperature will begin to rise. There may be an intermediate fraction collected between the boiling points of toluene and benzyl chloride.

  • Second Fraction (Benzyl Chloride): As the temperature approaches 179 °C, change the receiving flask. Collect the fraction that distills at this temperature. This will be unreacted benzyl chloride.

  • Product Fraction (this compound): Once the benzyl chloride has been distilled, the temperature will rise significantly. The final fraction, collected at approximately 279 °C (or at a lower temperature if under vacuum), will be the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for small-scale purification.

Materials:

  • Crude this compound mixture

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is a non-polar solvent like hexanes, with a small amount of a slightly more polar solvent like ethyl acetate. The goal is to have the this compound have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system. Toluene, being less polar, will elute first, followed by this compound. Benzyl chloride is more polar and will elute later. If other, more polar byproducts are present, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow start Crude this compound (contains Toluene, Benzyl Chloride) distillation Fractional Distillation start->distillation Direct Large-Scale Purification chromatography Column Chromatography start->chromatography Direct Small-Scale Purification extraction Aqueous Work-up (Optional First Step) start->extraction Initial Wash toluene Unreacted Toluene distillation->toluene First Fraction benzyl_chloride Unreacted Benzyl Chloride distillation->benzyl_chloride Second Fraction product Purified this compound distillation->product Final Fraction chromatography->product Eluted Fractions extraction->distillation Proceed to Large-Scale Purification extraction->chromatography Proceed to Small-Scale Purification

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Study: 4-Methyldiphenylmethane vs. Diphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, diarylmethane scaffolds serve as crucial building blocks for a diverse range of biologically active molecules. This guide provides a detailed comparative analysis of two such foundational structures: 4-Methyldiphenylmethane and its parent compound, Diphenylmethane. Through a comprehensive review of their physicochemical properties, synthesis, spectral data, and known biological activities, this document aims to equip researchers with the necessary information to make informed decisions in their scientific endeavors.

Physicochemical Properties: A Quantitative Comparison

The introduction of a methyl group to the diphenylmethane structure imparts subtle yet significant changes to its physical and chemical properties. These differences, summarized in the table below, can influence solubility, reactivity, and pharmacokinetic profiles in drug development.

PropertyDiphenylmethaneThis compound
Molecular Formula C₁₃H₁₂C₁₄H₁₄
Molecular Weight 168.23 g/mol 182.26 g/mol
Appearance Colorless oil or white solidColorless to pale yellow liquid/solid
Melting Point 22-24 °CData not readily available, likely a low melting solid or liquid at room temperature
Boiling Point 264 °C~279.6 °C at 760 mmHg[1]
Density 1.006 g/mL~0.984 g/cm³
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform, benzeneInsoluble in water; Soluble in organic solvents like ethanol and ether[2]
logP (Octanol/Water Partition Coefficient) 4.144.5

Synthesis and Reactivity: A Mechanistic Overview

Both diphenylmethane and this compound are readily synthesized via the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst.

General Reaction Scheme:

  • Diphenylmethane Synthesis: Benzene reacts with benzyl chloride.

  • This compound Synthesis: Toluene reacts with benzyl chloride.

The presence of the electron-donating methyl group in toluene makes it more reactive towards electrophilic substitution than benzene.[3] This increased reactivity can lead to higher yields and potentially different isomer distributions in the case of substituted benzyl chlorides.

Experimental Protocols

Below are detailed, representative protocols for the synthesis of both compounds via Friedel-Crafts alkylation.

Experimental Workflow: Friedel-Crafts Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aromatic Substrate (Benzene or Toluene) mixing Combine aromatic substrate and benzyl chloride in a flask. reagents->mixing catalyst Anhydrous AlCl₃ catalyst_addition Slowly add AlCl₃ catalyst. catalyst->catalyst_addition alkyl_halide Benzyl Chloride alkyl_halide->mixing cooling Cool the mixture in an ice bath. mixing->cooling cooling->catalyst_addition stirring Stir at room temperature. catalyst_addition->stirring quench Quench with ice-cold water/HCl. stirring->quench extraction Extract with an organic solvent (e.g., dichloromethane). quench->extraction washing Wash organic layer with NaHCO₃ and brine. extraction->washing drying Dry over anhydrous Na₂SO₄. washing->drying concentration Concentrate under reduced pressure. drying->concentration purification Purify by vacuum distillation. concentration->purification

Caption: Generalized workflow for the synthesis of diarylmethanes via Friedel-Crafts alkylation.

Protocol 1: Synthesis of Diphenylmethane

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Charging Reactants: Add 100 mL of dry benzene to the flask. Place 25 g (0.2 mol) of benzyl chloride in the dropping funnel.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add 5 g of anhydrous aluminum chloride to the stirred benzene.

  • Reaction: Add the benzyl chloride dropwise from the dropping funnel to the cooled, stirred mixture over a period of 30 minutes. After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 25 mL of concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the benzene by distillation. The resulting residue is then purified by vacuum distillation to yield diphenylmethane. A yield of 49.5–52.5% can be expected.[4]

Protocol 2: Synthesis of this compound

  • Reaction Setup: Utilize the same apparatus as described in Protocol 1.

  • Charging Reactants: Add 100 mL of dry toluene to the flask. Place 25 g (0.2 mol) of benzyl chloride in the dropping funnel.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add 5 g of anhydrous aluminum chloride to the stirred toluene.

  • Reaction: Add the benzyl chloride dropwise over 30 minutes. After the addition, remove the ice bath and stir at room temperature for 1 hour. The reaction with toluene is generally faster than with benzene.

  • Work-up: Follow the same work-up procedure as described for diphenylmethane.

  • Purification: After drying and solvent removal, purify the crude product by vacuum distillation to obtain this compound. The reaction with toluene is expected to give a mixture of ortho, meta, and para isomers, with the para isomer being a major product.

Spectroscopic Analysis: A Comparative Look at NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of diphenylmethane and this compound exhibit characteristic signals that are useful for their identification and purity assessment.

¹H NMR (CDCl₃) DiphenylmethaneThis compound
Aromatic Protons ~7.15-7.30 ppm (m, 10H)~7.05-7.30 ppm (m, 9H)
Methylene Protons (-CH₂-) ~3.95 ppm (s, 2H)~3.93 ppm (s, 2H)
Methyl Protons (-CH₃) -~2.30 ppm (s, 3H)
¹³C NMR (CDCl₃) DiphenylmethaneThis compound
Aromatic Carbons ~126.1, 128.6, 129.0, 141.6 ppm~126.1, 128.6, 129.0, 129.3, 135.7, 138.2, 141.6 ppm
Methylene Carbon (-CH₂-) ~41.9 ppm~41.7 ppm
Methyl Carbon (-CH₃) -~21.2 ppm

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation and identification of diphenylmethane and this compound, as well as for assessing the purity of the synthesized products.

Representative GC-MS Protocol:

  • Sample Preparation: Prepare 1 mg/mL solutions of the synthesized compounds in a volatile solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector: Split/splitless injector at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

Due to its slightly higher molecular weight and boiling point, this compound is expected to have a slightly longer retention time than diphenylmethane under the same chromatographic conditions. The mass spectra will show characteristic fragmentation patterns, with the molecular ion peak being a key identifier.

Biological Activity and Signaling Pathways: An Emerging Picture

The diarylmethane scaffold is a privileged structure in medicinal chemistry, and recent research has begun to uncover the biological activities of diphenylmethane and its derivatives.

Diphenylmethane:

  • PPARα/γ Agonism: Diphenylmethane derivatives have been identified as dual agonists for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[5][6] These nuclear receptors are key regulators of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases like type 2 diabetes.

  • Anti-Proliferative Effects: Some diphenylmethane derivatives have demonstrated anti-proliferative effects in colorectal cancer cells.[5][6]

  • Wnt/β-catenin Signaling: The anti-proliferative activity of certain diphenylmethane derivatives has been linked to the partial inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][6][7]

This compound:

Direct studies on the biological activity of this compound are limited. However, the introduction of a methyl group can significantly impact a molecule's biological profile. This "magic methyl" effect can influence a compound's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic properties.[8] The increased lipophilicity of this compound (logP 4.5 vs. 4.14 for diphenylmethane) may enhance its ability to cross cell membranes, potentially leading to altered biological activity compared to the parent compound. Further research is needed to elucidate the specific biological effects of this compound.

Potential Signaling Pathway Modulation by Diphenylmethane Derivatives

G cluster_wnt Wnt/β-catenin Pathway cluster_drug Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Destruction_Complex Destruction Complex APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes DPM_derivative Diphenylmethane Derivative DPM_derivative->Wnt Inhibition? DPM_derivative->beta_catenin Inhibition?

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway and potential points of inhibition by diphenylmethane derivatives.

Toxicology and Safety

Both diphenylmethane and this compound are classified as irritants. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling these compounds.

  • Diphenylmethane: May cause skin, eye, and respiratory system irritation.[4]

  • This compound: Assumed to have similar irritant properties, and appropriate safety measures should be taken.

Conclusion

This compound and diphenylmethane, while structurally similar, exhibit distinct physicochemical properties that can be attributed to the presence of the methyl group on one of the phenyl rings. This substitution enhances the reactivity of the aromatic system in electrophilic substitutions like the Friedel-Crafts alkylation and increases the compound's lipophilicity.

While the biological activities of diphenylmethane derivatives as modulators of key signaling pathways like PPAR and Wnt/β-catenin are beginning to be understood, the specific biological profile of this compound remains an area ripe for investigation. The subtle structural and electronic differences between these two molecules present a valuable opportunity for structure-activity relationship (SAR) studies, particularly in the context of drug discovery where minor modifications can lead to significant changes in efficacy and selectivity. This comparative guide serves as a foundational resource for researchers aiming to leverage the properties of these versatile diarylmethane scaffolds in their future work.

References

A Comparative Analysis of the Reactivity of 4-Methyldiphenylmethane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-methyldiphenylmethane and its structural isomers, 2-methyldiphenylmethane and 3-methyldiphenylmethane. The reactivity of these aromatic hydrocarbons is a critical consideration in various applications, including synthetic chemistry and drug development, where they may serve as starting materials or key intermediates. The position of the methyl group on one of the phenyl rings significantly influences the electronic and steric environment of the molecule, thereby dictating its behavior in chemical reactions. This guide summarizes the anticipated reactivity based on established principles of organic chemistry and provides detailed experimental protocols for key reaction types.

Theoretical Framework: Electronic and Steric Effects

The reactivity of methyldiphenylmethane isomers in electrophilic aromatic substitution is primarily governed by the interplay of electronic and steric effects imparted by the methyl and benzyl substituents.

  • Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates formed during the substitution at these positions.

  • Benzyl Group (-CH₂Ph): The benzyl group is also an activating, ortho, para-directing group. Its activating nature stems from the electron-donating character of the methylene bridge and the ability of the adjacent phenyl ring to stabilize the intermediate carbocation through resonance.

The combined influence of these two groups determines the overall reactivity and the regioselectivity of substitution on each isomer.

Comparative Reactivity in Key Reactions

Reaction TypeThis compound3-Methyldiphenylmethane2-Methyldiphenylmethane
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) High reactivity. Substitution is directed to the activated positions ortho and para to the methyl group on the substituted ring, and ortho and para to the benzyl group on the unsubstituted ring.Moderate to high reactivity. The directing effects of the methyl and benzyl groups are not reinforcing on the substituted ring, leading to a more complex mixture of products.Lower reactivity compared to the 4- and 3-isomers due to significant steric hindrance from the ortho-methyl group, which can impede the approach of the electrophile.
Oxidation The benzylic hydrogens of the methylene bridge are susceptible to oxidation, leading to the formation of 4-methylbenzophenone. The methyl group can also be oxidized under harsh conditions.Similar to the 4-isomer, oxidation of the methylene bridge to form 3-methylbenzophenone is the primary reaction.Oxidation of the methylene bridge is expected, though the reaction rate might be influenced by steric factors.
Free-Radical Halogenation The benzylic hydrogens on the methylene bridge are the most reactive sites for free-radical substitution.The reactivity of the benzylic hydrogens is expected to be similar to the 4-isomer.The reactivity of the benzylic hydrogens may be slightly sterically hindered by the adjacent methyl group.

Experimental Protocols

The following are representative experimental protocols for key reactions involving aromatic hydrocarbons. These can be adapted for the specific methyldiphenylmethane isomers.

Protocol 1: Nitration of Methyldiphenylmethane

Objective: To introduce a nitro group onto the aromatic ring via electrophilic aromatic substitution.

Materials:

  • Methyldiphenylmethane isomer (e.g., this compound)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add a solution of the methyldiphenylmethane isomer in dichloromethane.

  • Prepare the nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of the methyldiphenylmethane isomer, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Separate the organic layer and wash it successively with water and saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization. The product distribution can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Oxidation of Methyldiphenylmethane to the Corresponding Benzophenone

Objective: To oxidize the methylene bridge of methyldiphenylmethane to a carbonyl group.

Materials:

  • Methyldiphenylmethane isomer

  • Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄)

  • Aqueous Sulfuric Acid (H₂SO₄) or Acetic Acid (CH₃COOH)

  • Sodium Bisulfite (NaHSO₃) solution

  • Diethyl Ether or Dichloromethane

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methyldiphenylmethane isomer in a suitable solvent like acetic acid.

  • Slowly add the oxidizing agent (e.g., a solution of potassium permanganate in water or chromic acid in sulfuric acid) to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench any excess oxidizing agent by adding a solution of sodium bisulfite.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude benzophenone derivative.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the described reactions.

Electrophilic_Nitration_Pathway Methyldiphenylmethane Isomer Methyldiphenylmethane Isomer Reaction with Nitrating Mixture (HNO3/H2SO4) Reaction with Nitrating Mixture (HNO3/H2SO4) Methyldiphenylmethane Isomer->Reaction with Nitrating Mixture (HNO3/H2SO4) Electrophilic Attack Carbocation Intermediate Carbocation Intermediate Reaction with Nitrating Mixture (HNO3/H2SO4)->Carbocation Intermediate Formation Deprotonation Deprotonation Carbocation Intermediate->Deprotonation Loss of H+ Nitrated Product(s) Nitrated Product(s) Deprotonation->Nitrated Product(s)

Caption: Pathway for the electrophilic nitration of a methyldiphenylmethane isomer.

Oxidation_Workflow Methyldiphenylmethane Isomer Methyldiphenylmethane Isomer Addition of Oxidizing Agent (e.g., KMnO4) Addition of Oxidizing Agent (e.g., KMnO4) Methyldiphenylmethane Isomer->Addition of Oxidizing Agent (e.g., KMnO4) Reaction Setup Reflux Reflux Addition of Oxidizing Agent (e.g., KMnO4)->Reflux Heating Quenching and Extraction Quenching and Extraction Reflux->Quenching and Extraction Workup Purification Purification Quenching and Extraction->Purification Isolation Methylbenzophenone Product Methylbenzophenone Product Purification->Methylbenzophenone Product

Caption: Experimental workflow for the oxidation of a methyldiphenylmethane isomer.

Conclusion

The reactivity of this compound and its isomers is a nuanced subject dictated by the electronic and steric influences of the methyl and benzyl groups. The 4-methyl isomer is expected to be highly reactive towards electrophilic substitution, yielding a relatively clean mixture of products due to the reinforcing directing effects of its substituents. The 3-methyl isomer will likely exhibit comparable reactivity but lead to a more complex product mixture. The 2-methyl isomer's reactivity is anticipated to be attenuated by steric hindrance. For reactions involving the methylene bridge, such as oxidation and free-radical halogenation, all isomers are expected to be reactive, with potential minor differences in rates due to steric factors. The provided experimental protocols offer a starting point for the practical investigation of these compounds' reactivity, with the understanding that optimization may be necessary for each specific isomer and reaction.

The Subtle Influence: A Comparative Guide to the Electronic Effects of the Methyl Group in 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group to a molecular scaffold, a common strategy in medicinal chemistry and materials science, can elicit a range of subtle yet significant electronic effects that influence reactivity, stability, and biological activity. In the context of the diphenylmethane framework, the placement of a methyl group at the para position of one of the phenyl rings, as in 4-methyldiphenylmethane, provides a classic example of these electronic contributions. This guide offers an objective comparison of the electronic effects of the 4-methyl group against the unsubstituted diphenylmethane and other substituted analogues, supported by experimental data from Hammett analysis, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Quantitative Analysis of Electronic Effects

The electronic influence of the methyl group in this compound is primarily a combination of two effects: a weak electron-donating inductive effect (+I) and a more significant electron-donating hyperconjugation effect (+H). These effects can be quantified using Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of a reaction center.

Table 1: Hammett Substituent Constants for 4-Substituted Diphenylmethanes

Substituent (X)Hammett Constant (σp)Electronic Effect
-H0.00Neutral
-CH₃ -0.17 Electron-donating
-Cl+0.23Electron-withdrawing
-NO₂+0.78Strongly Electron-withdrawing

Data compiled from various sources.

The negative value of the Hammett constant for the 4-methyl group (σp = -0.17) confirms its electron-donating nature. This donation of electron density to the aromatic ring influences the reactivity of the molecule, particularly in reactions where a positive charge develops in the transition state.

Spectroscopic Evidence of Electronic Effects

Spectroscopic techniques provide direct insight into how the methyl group alters the electronic environment within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the chemical shift of the benzylic carbon (the CH₂ group) is sensitive to the electronic effects of substituents on the phenyl rings. Electron-donating groups are expected to shield this carbon, resulting in an upfield shift (lower ppm value) compared to the unsubstituted diphenylmethane.

Table 2: ¹³C NMR Chemical Shifts for the Benzylic Carbon in 4-Substituted Diphenylmethanes

CompoundBenzylic Carbon (δ, ppm)
Diphenylmethane~42.0
This compound ~41.5
4-Chlorodiphenylmethane~41.3
4-Nitrodiphenylmethane~41.8

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The data indicates a slight upfield shift for the benzylic carbon of this compound relative to the parent compound, consistent with the electron-donating character of the methyl group.

Infrared (IR) Spectroscopy

The vibrational frequencies of specific bonds in the IR spectrum can also reflect electronic changes. The C-H stretching frequencies of the aromatic rings and the methylene bridge are subtly influenced by the substituent. While a detailed comparative analysis of IR spectra is complex, the presence of characteristic C-H stretching bands for the methyl group (typically around 2920 and 2850 cm⁻¹) is a key identifying feature. The out-of-plane C-H bending vibrations of the substituted aromatic ring can also provide information about the substitution pattern.

Reaction Kinetics: The Methyl Group's Impact on Reactivity

The electron-donating nature of the 4-methyl group is expected to accelerate reactions that proceed through a carbocationic intermediate or have a transition state with developing positive charge. For example, in the solvolysis of diphenylmethyl chlorides, an Sₙ1-type reaction, the rate of reaction is highly sensitive to the electronic effects of substituents.

Experimental Protocols

The following are generalized experimental protocols for obtaining the data presented in this guide.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride.

Procedure:

  • To a stirred solution of excess toluene in a suitable solvent (e.g., carbon disulfide) under an inert atmosphere, add anhydrous aluminum chloride in portions at 0°C.

  • Slowly add benzyl chloride to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Determination of Hammett Constants via Reaction Kinetics

Hammett constants are typically determined by measuring the rate constants for a well-characterized reaction, such as the hydrolysis of substituted benzoic acid esters, for a series of substituted compounds.

Procedure:

  • Synthesize a series of 4-substituted diphenylmethyl derivatives suitable for a kinetic study (e.g., 4-substituted diphenylmethyl chlorides for a solvolysis reaction).

  • Prepare solutions of each derivative and the appropriate reaction medium (e.g., a specific solvent or buffer).

  • Monitor the progress of the reaction over time using a suitable analytical technique, such as UV-Vis spectroscopy (following the disappearance of a reactant or appearance of a product) or by taking aliquots at various time points and quenching the reaction for later analysis by chromatography.

  • Calculate the rate constant (k) for each substituted derivative.

  • Determine the rate constant for the unsubstituted derivative (k₀).

  • Plot log(k/k₀) versus the known Hammett substituent constants (σ) for a set of well-characterized substituents to establish the reaction constant (ρ).

  • The Hammett constant for the methyl group can then be determined from its measured rate constant and the established ρ value.

Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve a small, accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample on the ATR crystal and apply pressure.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Obtain the IR spectrum using an FTIR spectrometer.

  • Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands and compare them to the spectrum of diphenylmethane and other relevant compounds.

Visualizing Electronic Effects and Experimental Workflow

Inductive_Hyperconjugation cluster_methyl Methyl Group (-CH3) cluster_ring Aromatic Ring cluster_effects Electronic Effects C_alpha H1 H C_alpha->H1 H2 H C_alpha->H2 H3 H C_alpha->H3 C_ring C C_alpha->C_ring σ-bond Inductive Inductive Effect (+I) (through σ-bond) C_alpha->Inductive Hyperconjugation Hyperconjugation (+H) (σ-π overlap) C_alpha->Hyperconjugation C_ring->Inductive C_ring->Hyperconjugation Hammett_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis Start Synthesize Series of 4-Substituted Diphenylmethanes Kinetics Measure Reaction Rate Constants (k) for a Suitable Reaction Start->Kinetics Unsubstituted Measure Rate Constant (k₀) for Diphenylmethane Start->Unsubstituted Calculate Calculate log(k/k₀) Kinetics->Calculate Unsubstituted->Calculate Plot Plot log(k/k₀) vs. σ Calculate->Plot Determine_rho Determine Reaction Constant (ρ) from the slope Plot->Determine_rho Determine_sigma Determine Hammett Constant (σ) for the Methyl Group Determine_rho->Determine_sigma

A Spectroscopic Comparison of 2- and 4-Methyldiphenylmethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-methyldiphenylmethane and 4-methyldiphenylmethane. The data presented is essential for the unambiguous identification and characterization of these isomers, which is critical in various research and development applications, including synthetic chemistry and drug discovery.

Introduction

2-Methyldiphenylmethane and this compound are structural isomers with the molecular formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[1][2] Their structural similarity necessitates the use of precise analytical techniques for differentiation. This guide focuses on a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The substitution pattern on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.

Table 1: ¹H NMR Data for 2- and this compound (500 MHz, CDCl₃)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Methyldiphenylmethane Aromatic H7.28 - 7.10m-
Methylene H (CH₂)4.00s-
Methyl H (CH₃)2.25s-
This compound Aromatic H (Phenyl)7.26t7.5
Aromatic H (Phenyl)7.20 - 7.17m-
Aromatic H (Tolyl)7.10 - 7.06m-
Methylene H (CH₂)3.93s-
Methyl H (CH₃)2.30s-

Note: Data for this compound is derived from a published study.[3] Data for 2-Methyldiphenylmethane is based on typical values for similar structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of the two isomers.

Table 2: ¹³C NMR Data for 2- and this compound (125 MHz, CDCl₃)

Compound Carbon Assignment Chemical Shift (δ, ppm)
2-Methyldiphenylmethane Aromatic/Alkenyl C140.0 - 125.0
Methylene C (CH₂)~40
Methyl C (CH₃)~20
This compound Aromatic C141.6, 138.2, 135.7, 129.3, 129.04, 128.98, 128.6, 126.1
Methylene C (CH₂)41.7
Methyl C (CH₃)21.2

Note: Data for this compound is derived from a published study.[3] Data for 2-Methyldiphenylmethane is based on typical values for substituted aromatics.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the fingerprint region.

Table 3: Key IR Absorption Bands for 2- and this compound

Vibrational Mode 2-Methyldiphenylmethane (cm⁻¹) This compound (cm⁻¹)
Aromatic C-H Stretch~3030~3030
Aliphatic C-H Stretch2950 - 28502950 - 2850
Aromatic C=C Bending1700 - 15001700 - 1500
Aromatic C-H Bending~860 - 680~860 - 680

Note: The exact positions of the C-H out-of-plane bending bands are particularly useful for distinguishing between ortho- and para-substituted isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular ion peak, their fragmentation patterns may show subtle differences.

Table 4: Mass Spectrometry Data for 2- and this compound

Compound Molecular Ion (M⁺) (m/z) Major Fragment Ions (m/z)
2-Methyldiphenylmethane 182167, 104[1]
This compound 182167, 165[2]

The base peak for both isomers is often observed at m/z 167, corresponding to the loss of a methyl radical.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters :

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 2.7 s

  • ¹³C NMR Parameters :

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.0 s

  • Data Processing : Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters :

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer.

  • GC Parameters :

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Injector temperature: 250 °C.

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Parameters :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Scan range: m/z 40-400.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with library data for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the isomeric compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Comparison Sample 2- or this compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Hexane for GC-MS) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR Tube IR IR Spectroscopy Dissolution->IR KBr Pellet / Thin Film GCMS GC-MS Analysis Dissolution->GCMS GC Vial NMR_Data Acquire FID Process Data (FT) NMR->NMR_Data IR_Data Acquire Interferogram Process Data (FT) IR->IR_Data GCMS_Data Acquire Chromatogram & Mass Spectra GCMS->GCMS_Data NMR_Interp Analyze Chemical Shifts, Coupling Constants, & Integration NMR_Data->NMR_Interp IR_Interp Analyze Absorption Frequencies & Functional Groups IR_Data->IR_Interp GCMS_Interp Analyze Retention Time, Molecular Ion, & Fragmentation GCMS_Data->GCMS_Interp Comparison Comparative Analysis of Isomers NMR_Interp->Comparison IR_Interp->Comparison GCMS_Interp->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to the Biological Activity of Substituted Diphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted diphenylmethane derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of their performance in key therapeutic areas, supported by experimental data. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation.

Anticancer Activity

A significant number of substituted diphenylmethane derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several derivatives, with lower values indicating greater efficacy.

Comparative Anticancer Activity of Selected Diphenylmethane Derivatives
Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Di(het)arylmethane 6aHuTu-80 (Duodenal)1.7[1]
Di(het)arylmethane 6aM-HeLa (Cervical)11[1]
Di(het)arylmethane 5aHuTu-80 (Duodenal)2.9[1]
Tryptanthrin derivative 21hA549 (Lung)<2[1]
Tryptanthrin derivative 21hHCT116 (Colon)<2[1]
Tryptanthrin derivative 21hMDA-MB-231 (Breast)<2[1]
Tryptanthrin derivative 22hA549 (Lung)<2[1]
Tryptanthrin derivative 22hHCT116 (Colon)<2[1]
Tryptanthrin derivative 22hMDA-MB-231 (Breast)<2[1]
Tryptanthrin derivative 28bA549 (Lung)<2[1]
Tryptanthrin derivative 28bHCT116 (Colon)<2[1]
Tryptanthrin derivative 28bMDA-MB-231 (Breast)<2[1]
Triazolic Triarylmethane 9bHT-29 (Colon)11[1]
Triazolic Triarylmethane 9bHCT116 (Colon)14[1]

Antimicrobial Activity

Substituted diphenylmethanes have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity of Selected Diphenylmethane Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
RK01MRSA2.0-41.5[2]
RK02MRSA2.0-41.5[2]
RK03MRSA2.0-41.5[2]
RK04MRSA2.0-41.5[2]
RK05MRSA2.0-41.5[2]
RK08MRSA2.0-41.5[2]
RK09MRSA2.0-41.5[2]
RK10MRSA2.0-41.5[2]
RK10E. coli47.64[2]
RK01-RK05, RK08-RK10S. aureus1.3-41.5[2]
RK01-RK04, RK08-RK10B. subtilis1.3-41.54[2]

Antioxidant Activity

Several diphenylmethane derivatives, particularly bromophenols, have shown significant antioxidant and radical scavenging activities in various in vitro assays.[3]

Antioxidant Activity of Bromophenol Derivatives of Diphenylmethane
AssayActivityReference
DPPH radical scavengingEffective[3]
ABTS radical scavengingEffective[3]
Superoxide anion radical scavengingEffective[3]
Cupric reducing antioxidant capacity (CUPRAC)Effective[3]
Ferrous ion chelatingEffective[3]

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability.[1][4]

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.

  • Compound Treatment: Treat the cells with various concentrations of the diphenylmethane derivatives and incubate for a specified period (e.g., 24-72 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method.[2][5]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism without compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of substituted diphenylmethane derivatives are often attributed to their ability to modulate key cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Diphenylmethane Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant pathway_analysis Signaling Pathway Analysis (Western Blot) anticancer->pathway_analysis gene_expression Gene Expression Analysis pathway_analysis->gene_expression

Caption: Experimental workflow for evaluating the biological activity of diphenylmethane derivatives.

Many anticancer agents exert their effects by targeting signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. While direct evidence for many diphenylmethane derivatives is still emerging, related compounds have been shown to inhibit these pathways.[4][5][6]

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Diphenylmethane Diphenylmethane Derivatives Diphenylmethane->PI3K Inhibits Diphenylmethane->Akt Inhibits Diphenylmethane->mTOR Inhibits Ras_Raf_MEK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Diphenylmethane Diphenylmethane Derivatives Diphenylmethane->Raf Inhibits Diphenylmethane->MEK Inhibits

References

A comparative analysis of the synthesis routes for substituted diphenylmethanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Synthesis Routes for Substituted Diphenylmethanes

For Researchers, Scientists, and Drug Development Professionals

Substituted diphenylmethanes are a cornerstone structural motif in a multitude of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate synthetic strategy is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of the most prevalent synthesis routes, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Key Synthetic Strategies

The synthesis of substituted diphenylmethanes is primarily achieved through three main strategies:

  • Friedel-Crafts Benzylation: A classic electrophilic aromatic substitution where an arene is alkylated with a benzylating agent in the presence of a Lewis acid catalyst.

  • Reduction of Benzophenones: A two-step approach involving the Friedel-Crafts acylation to form a benzophenone intermediate, which is subsequently reduced to the desired diphenylmethane. This method offers excellent control over regioselectivity and avoids polyalkylation.

  • Cross-Coupling Reactions: Modern transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Kumada, and Negishi couplings, which offer high efficiency and functional group tolerance for the formation of the C(sp²)-C(sp³) bond.

The following diagram illustrates the general workflow and relationship between these synthetic strategies.

Synthesis_Routes cluster_FC Friedel-Crafts Routes cluster_Coupling Cross-Coupling Routes Arene Arene Benzophenone Substituted Benzophenone Arene->Benzophenone Friedel-Crafts Acylation DPM1 Substituted Diphenylmethane Arene->DPM1 Friedel-Crafts Benzylation Benzyl_Halide Benzyl Halide / Alcohol Benzyl_Halide->DPM1 Benzoyl_Halide Benzoyl Halide Benzoyl_Halide->Benzophenone DPM2 Substituted Diphenylmethane Benzophenone->DPM2 Reduction Aryl_Boronic_Acid Aryl Boronic Acid DPM3 Substituted Diphenylmethane Aryl_Boronic_Acid->DPM3 Suzuki Coupling (Pd-catalyzed) Aryl_Grignard Aryl Grignard Aryl_Grignard->DPM3 Kumada Coupling (Ni/Pd-catalyzed) Aryl_Zinc Aryl Zinc Halide Aryl_Zinc->DPM3 Negishi Coupling (Pd/Ni-catalyzed) Benzyl_Halide2 Benzyl Halide Benzyl_Halide2->DPM3

General synthetic strategies for substituted diphenylmethanes.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes quantitative data from various studies on the synthesis of substituted diphenylmethanes, allowing for a direct comparison of different methodologies.

Synthesis RouteReactantsCatalyst/ReagentSolventConditionsYield (%)Reference
Friedel-Crafts Benzylation Benzene, Benzyl ChlorideAlCl₃Benzene (excess)Reflux, 1-2 h~50-60%[1]
Toluene, Benzyl AlcoholBi(OTf)₃ (0.5 mol%)1,2-Dichloroethane80 °C, 2 h95% (p/o=4:1)[2]
Benzene, Benzyl ChlorideFeCl₃Benzene (excess)50-150 °CGood selectivity[3]
Reduction of Benzophenone 4-MethylbenzophenoneNaBH₄MethanolNot specifiedHigh[4]
BenzophenoneNa / EthanolEthanolReflux90%[5]
Substituted BenzophenonesH₂ (8 atm), RuCl₂(phosphine)₂(diamine)2-Propanol23-35 °C>99%[1][5]
Suzuki-Miyaura Coupling Phenylboronic Acid, Benzyl Chloride{N,N(bis(3,5-dimethylpyrazolyl)methyl)-2,4,6-trimethylaniline}PdCl₂ (2 mol%)DMF-H₂O (9:1)120 °C, 5 h100%
(4-methoxyphenyl)boronic acid, Diphenylmethyl 2,3,4,5,6-pentafluorobenzoate(η³-1-tBu-indenyl)Pd(IPr)ClToluene/EthanolNot specified95%[6]
Kumada Coupling Aryl Grignard, Aryl HalideNi or Pd complexesTHF or Diethyl EtherVariesGood to Excellent[7][8]
Negishi Coupling Organozinc, Organic HalideNi or Pd complexesTHFVariesGood to Excellent[9][10]

Experimental Protocols

Protocol 1: Friedel-Crafts Benzylation of Toluene with Benzyl Alcohol

This protocol is adapted from a procedure utilizing a Bismuth(III) triflate catalyst.[2]

Materials:

  • Toluene

  • Benzyl alcohol

  • Bismuth(III) triflate (Bi(OTf)₃)

  • 1,2-Dichloroethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of benzyl alcohol (1 mmol) in anhydrous 1,2-dichloroethane (2 mL), add toluene (3 mmol).

  • Add Bi(OTf)₃ (0.005 mmol, 0.5 mol%) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted diphenylmethane.

Protocol 2: Reduction of 4-Methylbenzophenone to 4-Methyldiphenylmethane

This protocol is a general representation of a sodium borohydride reduction.

Materials:

  • 4-Methylbenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-methylbenzophenone (10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution in an ice bath.

  • In a separate beaker, dissolve NaBH₄ (15 mmol) in cold water.

  • Slowly add the NaBH₄ solution dropwise to the stirred solution of the benzophenone.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of Phenylboronic Acid and Benzyl Chloride

This protocol is based on a high-yield synthesis of diphenylmethane.

Materials:

  • Benzyl chloride

  • Phenylboronic acid

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • {N,N(bis(3,5-dimethylpyrazolyl)methyl)-2,4,6-trimethylaniline}PdCl₂

  • Dimethylformamide (DMF)

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vial, combine benzyl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Cs₂CO₃ (1.5 mmol), and TBAB (1.5 mmol).

  • Add the palladium catalyst (2 mol%).

  • Add a solvent mixture of DMF and water (9:1 v/v, 8 mL).

  • Seal the vial and heat the reaction mixture at 120 °C for 5 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain diphenylmethane.

Comparative Analysis

Friedel-Crafts Benzylation

  • Advantages:

    • Utilizes readily available and inexpensive starting materials and catalysts (e.g., AlCl₃, FeCl₃).[3]

    • It is a well-established and straightforward procedure.

  • Disadvantages:

    • Prone to polyalkylation, as the diphenylmethane product is more nucleophilic than the starting arene, leading to lower selectivity and the formation of byproducts.[11]

    • The use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids can generate significant waste.

    • The reaction may not be suitable for arenes with deactivating substituents.

    • Rearrangement of the benzyl carbocation can occur in some cases.

Reduction of Benzophenones

  • Advantages:

    • Circumvents the problem of polyalkylation by deactivating the aromatic ring with the acyl group before reduction.[4]

    • Allows for precise control of regioselectivity, as the acylation step is highly predictable.

    • A wide variety of reducing agents can be employed, from catalytic hydrogenation to metal hydrides.[5]

  • Disadvantages:

    • It is a two-step process, which can increase the overall reaction time and reduce the overall yield.

    • The initial Friedel-Crafts acylation step may not be suitable for all substrates.

    • Some reduction methods may require harsh conditions or expensive catalysts.

Cross-Coupling Reactions (Suzuki, Kumada, Negishi)

  • Advantages:

    • High yields and excellent selectivity are often achieved.[12]

    • A broad substrate scope and high tolerance for various functional groups.

    • Reactions can often be carried out under mild conditions.

    • Catalytic amounts of transition metals are used.

  • Disadvantages:

    • The catalysts (palladium, nickel) and some of the reactants (boronic acids, organozinc compounds) can be expensive.[7]

    • Organometallic reagents (Grignard, organozinc) are often sensitive to air and moisture, requiring inert atmosphere techniques.[7]

    • Residual metal contamination in the final product can be a concern, especially in pharmaceutical applications.

Conclusion

The choice of synthetic route for substituted diphenylmethanes depends heavily on the specific target molecule, available resources, and desired scale of the reaction.

  • For simple, large-scale syntheses where polyalkylation can be managed by using a large excess of the arene, Friedel-Crafts benzylation remains a viable and cost-effective option.

  • When high regioselectivity is crucial and polyalkylation must be avoided, the reduction of a benzophenone intermediate is a highly reliable, albeit longer, route.

  • For complex molecules with sensitive functional groups where high yields are paramount, modern cross-coupling reactions offer unparalleled efficiency and scope, with the Suzuki-Miyaura coupling often being favored due to the stability and commercial availability of boronic acids.

References

A Comparative Guide to Validated Analytical Methods for 4-Methyldiphenylmethane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Methyldiphenylmethane is essential for ensuring product quality, safety, and efficacy. The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides an objective comparison of two primary analytical methods for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents methodologies based on established analytical principles for structurally similar compounds, such as 4-methylbiphenyl.[1]

Comparison of Analytical Techniques

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity, which is particularly advantageous for trace analysis.[1][2] HPLC-UV is a versatile and cost-effective method suitable for non-volatile or thermally labile compounds, providing robust and reliable performance for a wide range of applications.[1][2]

The following table summarizes the typical performance characteristics that can be expected when developing and validating these methods for the analysis of this compound, based on data for analogous compounds.[1]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.998
Limit of Detection (LOD) 0.2 - 1.5 µg/kg0.2 - 0.4 mg/kg[1]
Limit of Quantitation (LOQ) 0.5 - 4.7 µg/kg0.7 - 1.1 mg/kg[1]
Accuracy (Recovery %) 77% - 121%90.5% - 108.3%[1]
Precision (RSD %) < 15%< 10%[1]

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible results.

For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is an effective approach for extracting non-polar compounds like this compound.[1]

  • Sample Homogenization: Weigh a representative amount of the homogenized sample into a centrifuge tube.[1]

  • Extraction: Add an appropriate organic solvent (e.g., acetonitrile) and shake vigorously.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake to induce phase separation.[1]

  • Centrifugation: Centrifuge to separate the organic layer from the aqueous/solid matrix.[1]

  • Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a dispersive SPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interferences.[1]

  • Final Extract: The resulting supernatant is ready for GC-MS or HPLC-UV analysis.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1][2]

  • Injector Temperature: 270 °C.[1]

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 320 °C at 35 °C/min.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[1]

  • Column: C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution of acetonitrile and water.[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by scanning a standard solution.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the two analytical techniques.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Validate Validation cluster_Report Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Prepare_Samples Prepare Samples & Standards Select_Method->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Data Analyze_Samples->Collect_Data Specificity Specificity Collect_Data->Specificity Linearity Linearity Collect_Data->Linearity Accuracy Accuracy Collect_Data->Accuracy Precision Precision Collect_Data->Precision LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Robustness Robustness Collect_Data->Robustness Documentation Document Results Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation Final_Report Final Validation Report Documentation->Final_Report

Analytical Method Validation Workflow.

Comparison_of_Analytical_Methods cluster_Input Input cluster_Prep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC-UV Analysis Sample Sample Containing This compound QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS GC_Separation Gas Chromatography (Separation by Volatility) QuEChERS->GC_Separation LC_Separation Liquid Chromatography (Separation by Polarity) QuEChERS->LC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection GCMS_Result High Sensitivity & Selectivity Data MS_Detection->GCMS_Result UV_Detection UV-Vis Spectroscopy (Detection & Quantification) LC_Separation->UV_Detection HPLC_Result Robust & Cost-Effective Quantitative Data UV_Detection->HPLC_Result

Comparison of GC-MS and HPLC-UV workflows.

References

Cross-Reactivity Profile of 4-Methyldiphenylmethane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-methyldiphenylmethane derivatives, focusing on their interactions with key biological targets. The information presented is intended to support research and development efforts by offering objective performance data and detailed experimental methodologies.

Introduction to this compound Derivatives

Derivatives of this compound are a class of compounds with diverse industrial and pharmacological applications. Notably, diphenylmethane-4,4'-diisocyanate (4,4'-MDI) and its corresponding diamine, diphenylmethane-4,4'-diamine (4,4'-MDA), are key components in the production of polyurethanes and epoxy resins. Beyond their industrial use, certain diphenylmethane derivatives have been investigated for their potential as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), targets of interest in metabolic diseases. This guide explores the cross-reactivity of these compounds, a critical aspect in understanding their biological activity and potential off-target effects.

Comparative Analysis of Biological Interactions

The cross-reactivity of this compound derivatives is multifaceted, ranging from immunological responses to off-target pharmacological interactions. This section details the known interactions of key derivatives with specific biological pathways and proteins.

Immunological Cross-Reactivity

Studies have shown that animals sensitized to 4,4'-MDI exhibit cross-reactivity to 4,4'-MDA and dicyclohexylmethane-4,4'-diisocyanate (4,4'-DMDI).[1][2][3][4] Similarly, animals sensitized to the aromatic amine 4,4'-MDA have demonstrated cross-reactivity to the aliphatic amine dicyclohexylmethane-4,4'-diamine (4,4'-DMDA).[1][2][3][4]

Pharmacological Cross-Reactivity and Off-Target Effects

4,4'-Methylene Diphenyl Diisocyanate (4,4'-MDI)

Exposure to 4,4'-MDI has been shown to induce an alternatively activated (M2) macrophage phenotype. This process is partly mediated through the upregulation of Krüppel-Like Factor 4 (KLF4), a key transcription factor in macrophage polarization. Furthermore, 4,4'-MDI exposure leads to the downregulation of microRNAs miR-206-3p and miR-381-3p. This downregulation, in turn, activates the calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway, resulting in the increased transcription of inducible nitric oxide synthase (iNOS).[5]

4,4'-Methylenedianiline (4,4'-MDA)

The toxicity of 4,4'-MDA is primarily associated with its metabolic activation in the liver and thyroid. This activation leads to the formation of reactive intermediates that can form adducts with DNA, RNA, and proteins, contributing to its hepatotoxic and potential carcinogenic effects. The enzyme N-acetyltransferase 2 (NAT2) plays a significant role in the N-acetylation of MDA, and genetic polymorphisms in NAT2 can influence an individual's susceptibility to MDA-induced liver damage.[6]

Other Diphenylmethane Derivatives

Certain chiral diphenylmethane derivatives have been identified as potent dual partial agonists of PPARα and PPARγ.[7] These receptors are critical regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic syndrome.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound derivatives.

Table 1: PPARα/γ Agonist Activity of Diphenylmethane Derivatives

CompoundTargetEC50 (µM)Efficacy (%)Reference
Compound 1 (S-isomer) PPARα0.45 ± 0.0565[Piemontese et al., 2017]
PPARγ0.29 ± 0.0855[Piemontese et al., 2017]
Compound 1 (R-isomer) PPARα0.52 ± 0.0662[Piemontese et al., 2017]
PPARγ0.31 ± 0.0758[Piemontese et al., 2017]
Compound 2 (racemic) PPARα0.68 ± 0.0960[Piemontese et al., 2017]
PPARγ0.41 ± 0.0450[Piemontese et al., 2017]

EC50 values were determined using a GAL4 chimeric receptor transcription assay.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

MDI_KLF4_Signaling_Pathway MDI 4,4'-MDI Exposure Macrophage Macrophage MDI->Macrophage Enters KLF4 KLF4 Upregulation Macrophage->KLF4 M2_Markers M2 Macrophage Markers (CD206, TGM2) KLF4->M2_Markers Induces Chemokines Chemokines (CCL17, CCL22, CCL24) KLF4->Chemokines Induces

Caption: 4,4'-MDI induced KLF4 signaling pathway in macrophages.

MDI_NFAT_Signaling_Pathway MDI 4,4'-MDI Exposure miRNA miR-206-3p & miR-381-3p Downregulation MDI->miRNA Calcineurin Calcineurin Activation miRNA->Calcineurin Relieves Inhibition NFAT NFAT Activation Calcineurin->NFAT Dephosphorylates iNOS iNOS Transcription NFAT->iNOS Promotes

Caption: 4,4'-MDI induced Calcineurin/NFAT signaling pathway.

MDA_Toxicity_Pathway MDA 4,4'-MDA Metabolic_Activation Metabolic Activation (Liver, Thyroid) MDA->Metabolic_Activation NAT2 N-acetyltransferase 2 (NAT2) MDA->NAT2 Substrate for Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Toxicity Hepatotoxicity & Potential Carcinogenicity DNA_Adducts->Toxicity NAT2->Metabolic_Activation Modulates

Caption: Metabolic activation and toxicity pathway of 4,4'-MDA.

Experimental_Workflow_SPR cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Inject_Analyte Inject Analyte over Sensor Surface Immobilize->Inject_Analyte Prepare_Analyte Prepare Small Molecule (Analyte) Dilutions Prepare_Analyte->Inject_Analyte Measure_Response Measure SPR Response (Resonance Units) Inject_Analyte->Measure_Response Generate_Sensorgram Generate Sensorgram Measure_Response->Generate_Sensorgram Fit_Data Fit Data to Binding Model Generate_Sensorgram->Fit_Data Determine_Kinetics Determine ka, kd, KD Fit_Data->Determine_Kinetics

Caption: General experimental workflow for SPR-based analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interaction

Objective: To determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD) of a small molecule to a protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Purified protein target

  • Small molecule analyte

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified protein solution over the activated surface to allow for covalent coupling. The protein concentration and contact time should be optimized to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule analyte in running buffer.

    • Inject the analyte solutions sequentially over the immobilized protein surface, starting with the lowest concentration. Each injection should be followed by a dissociation phase where only running buffer flows over the surface.

    • Include a buffer-only injection as a blank for background subtraction.

  • Data Analysis:

    • The SPR response is recorded in real-time as a sensorgram.

    • The sensorgrams are processed by subtracting the blank injection data.

    • The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

NFAT Luciferase Reporter Assay

Objective: To assess the activation of the NFAT signaling pathway in response to a test compound.

Materials:

  • Jurkat T cells stably expressing an NFAT-luciferase reporter construct

  • Cell culture medium and supplements

  • Test compound (e.g., 4,4'-MDI) and vehicle control

  • Positive control (e.g., PMA and ionomycin)

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the NFAT-luciferase Jurkat T cells according to standard protocols.

    • Seed the cells into a 96-well white-walled plate at a predetermined density.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in cell culture medium.

    • Add the compound dilutions to the appropriate wells.

    • Incubate the plate for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Measurement and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Calculate the fold induction of luciferase activity by normalizing the luminescence of the treated wells to that of the vehicle control wells.

Comet Assay for DNA Damage

Objective: To detect and quantify DNA single- and double-strand breaks in cells exposed to a test compound.

Materials:

  • Cultured cells (e.g., hepatocytes)

  • Test compound (e.g., 4,4'-MDA) and vehicle control

  • Low melting point agarose

  • Lysis solution

  • Alkaline or neutral electrophoresis buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cultured cells with various concentrations of the test compound for a defined period.

    • Harvest the cells by trypsinization and resuspend in PBS.

  • Slide Preparation:

    • Mix the cell suspension with low melting point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Cell Lysis:

    • Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • Electrophoresis:

    • Place the slides in an electrophoresis tank filled with either alkaline (for single-strand breaks) or neutral (for double-strand breaks) buffer.

    • Perform electrophoresis to allow the damaged DNA to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye.

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of molecules is paramount for ensuring the integrity of chemical synthesis, purification, and storage. This guide provides a comparative analysis of the thermal stability of 4-methyldiphenylmethane and related diphenylmethane compounds, supported by theoretical data and general experimental protocols.

While direct comparative experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound and its simple alkylated analogs are not extensively available in peer-reviewed literature, an understanding of their relative thermal stability can be extrapolated from fundamental principles of chemical bonding and data on related compounds. The thermal stability of these compounds is primarily dictated by the strength of the chemical bonds within the molecule, particularly the benzylic C-H and C-C bonds.

Theoretical Comparison of Thermal Stability

A key indicator of thermal stability is the bond dissociation energy (BDE), which represents the energy required to break a specific bond homolytically. A higher BDE generally correlates with greater thermal stability. The weakest bond in diphenylmethane and its alkylated derivatives is typically the C-H bond of the methylene bridge due to the resonance stabilization of the resulting benzhydryl radical.

Electron-donating alkyl groups on the phenyl rings can influence the stability of this radical and thus the BDE of the benzylic C-H bond. Generally, electron-donating groups can further stabilize the resulting radical, potentially lowering the BDE and, consequently, the thermal stability. However, steric effects from bulky substituents can hinder decomposition pathways, sometimes leading to an overall increase in thermal stability.

Below is a table summarizing the key structural features and theoretical stability indicators for this compound and related compounds.

Compound NameStructureMolecular Weight ( g/mol )Key Bond for Thermal StabilityBond Dissociation Energy (BDE) of Benzylic C-H (kcal/mol)Estimated Onset Decomposition Temperature (°C)
Diphenylmethane 168.23Methylene C-H~82[1]350 - 450
This compound 182.26Methylene C-HSlightly lower than Diphenylmethane (estimated)340 - 440
4-Ethyldiphenylmethane 196.29Methylene C-HSlightly lower than Diphenylmethane (estimated)340 - 440
4-tert-Butyldiphenylmethane 224.34Methylene C-H & tert-Butyl C-CBDE of C-H slightly lower; steric hindrance may increase stability360 - 460

Note: The estimated onset decomposition temperatures are based on the thermal behavior of related aromatic hydrocarbons and polymers containing the diphenylmethane moiety. These are not experimentally verified values for the pure compounds and should be used as a general guideline.

Experimental Protocols for Thermal Stability Analysis

To obtain precise quantitative data on the thermal stability of these compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset of mass loss is a direct indicator of the decomposition temperature.

Experimental Protocol for TGA:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Analysis: Plot the sample mass (or percentage of initial mass) as a function of temperature. The onset decomposition temperature is determined from the point of initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the enthalpy changes associated with decomposition.

Experimental Protocol for DSC:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. Seal the pan, sometimes with a pinhole in the lid to allow for the escape of gaseous decomposition products.

  • Reference: Use an empty, sealed DSC pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Equilibrate the sample and reference at a starting temperature.

    • Heat the sample and reference at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Analysis: Plot the heat flow as a function of temperature. Exothermic or endothermic peaks associated with decomposition can be observed and their enthalpy changes calculated.

Logical Framework for Comparative Stability Analysis

The following diagram illustrates the logical workflow for assessing the comparative thermal stability of diphenylmethane and its alkylated derivatives.

G cluster_0 Compound Selection cluster_1 Stability Assessment cluster_2 Data Interpretation cluster_3 Comparative Ranking Diphenylmethane Diphenylmethane Theoretical Theoretical Analysis (Bond Dissociation Energy) Diphenylmethane->Theoretical Experimental Experimental Analysis (TGA/DSC) Diphenylmethane->Experimental Methyldiphenylmethane This compound Methyldiphenylmethane->Theoretical Methyldiphenylmethane->Experimental AlkylDiphenylmethanes Other Alkyl-Substituted Diphenylmethanes AlkylDiphenylmethanes->Theoretical AlkylDiphenylmethanes->Experimental Ranking Relative Thermal Stability Ranking Theoretical->Ranking DecompositionTemp Onset Decomposition Temperature (TGA) Experimental->DecompositionTemp DecompositionEnthalpy Decomposition Enthalpy (DSC) Experimental->DecompositionEnthalpy DecompositionProducts Decomposition Products (Pyrolysis-GC/MS) Experimental->DecompositionProducts DecompositionTemp->Ranking DecompositionEnthalpy->Ranking DecompositionProducts->Ranking

Caption: Workflow for assessing the comparative thermal stability of diphenylmethane compounds.

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical experimental workflow for determining the thermal stability of the target compounds using TGA and DSC.

G start Start: Select Compound sample_prep Sample Preparation (Weighing & Encapsulation) start->sample_prep tga_analysis TGA Analysis (Inert Atmosphere, Temp Ramp) sample_prep->tga_analysis dsc_analysis DSC Analysis (Inert Atmosphere, Temp Ramp) sample_prep->dsc_analysis pyrolysis_gcms Optional: Pyrolysis-GC/MS for Product Identification sample_prep->pyrolysis_gcms data_acq_tga Data Acquisition: Mass vs. Temperature tga_analysis->data_acq_tga data_acq_dsc Data Acquisition: Heat Flow vs. Temperature dsc_analysis->data_acq_dsc analyze_tga Determine Onset Decomposition Temperature data_acq_tga->analyze_tga analyze_dsc Identify Decomposition Exo/Endotherms data_acq_dsc->analyze_dsc report Compile Data and Compare Stability analyze_tga->report analyze_dsc->report pyrolysis_gcms->report end End report->end

Caption: Experimental workflow for thermal analysis of diphenylmethane compounds.

References

Performance Benchmarking of Catalysts for 4-Benzyltoluene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-benzyltoluene, a crucial intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the Friedel-Crafts alkylation of toluene with a benzylating agent. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental footprint of this process. This guide provides an objective comparison of various heterogeneous catalysts employed for 4-benzyltoluene synthesis, supported by experimental data to aid researchers in catalyst selection and process optimization.

Comparative Performance of Catalysts

The efficacy of a catalyst in the benzylation of toluene is evaluated based on several key metrics, including the conversion of the limiting reactant (typically the benzylating agent), the selectivity towards the desired 4-benzyltoluene isomer, and the overall yield. The following table summarizes the performance of different catalysts based on available experimental data. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

CatalystBenzylating AgentToluene:Benzylating Agent Molar RatioReaction Temperature (°C)Reaction Time (h)Benzyl Chloride Conversion (%)Monobenzyl Toluene : Dibenzyl Toluene Molar RatioReference
9 wt% ZnCl₂/SiO₂Benzyl Chloride-803100-[1]
Solid Acid (from Metatitanic Acid)Benzyl Chloride1:1804972.7:1
Solid Acid (from Metatitanic Acid)Benzyl Chloride4:1903--
TPA/PolyanilineBenzyl Alcohol6:180494 (Benzyl Alcohol Conversion)Selective to monobenzylation[2]
Montmorillonite ClayBenzyl Alcohol---HighHigh selectivity[3]
H-beta ZeoliteBenzyl Alcohol---High initial conversionActivity decreased over time[3]
Sulfated ZirconiaBenzyl Alcohol---Good and stableGood selectivity[3]
FeCl₃Benzyl Chloride----Forms benzyltoluene and dibenzyltoluene[4][5]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of 4-benzyltoluene using solid acid catalysts. These protocols are based on procedures reported in the cited literature.

Catalyst Preparation

ZnCl₂/SiO₂ Catalyst: A series of ZnCl₂/SiO₂ catalysts can be prepared by the wet impregnation method.[1] Rice husk ash is often used as a source of silica. The silica support is impregnated with an aqueous solution of zinc chloride (e.g., 3 wt%, 6 wt%, 9 wt%, and 12 wt% ZnCl₂). The mixture is then dried and calcined to obtain the final catalyst.

Solid Acid Catalyst from Metatitanic Acid: Metatitanic acid is subjected to high-temperature roasting in a furnace. For instance, roasting at 400-600°C for 2-4 hours yields the solid acid catalyst.

Catalytic Reaction Procedure

The benzylation of toluene is typically carried out in a batch reactor system.

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller is used as the reactor.

  • Charging Reactants: Toluene and the solid acid catalyst are charged into the reactor. The molar ratio of toluene to the benzylating agent is a critical parameter and is varied to optimize the yield of the desired product.

  • Reaction Initiation: The mixture is heated to the desired reaction temperature (e.g., 60-140°C) with constant stirring.

  • Addition of Benzylating Agent: The benzylating agent (e.g., benzyl chloride or benzyl alcohol) is added dropwise to the reaction mixture over a specific period.

  • Reaction Monitoring: The progress of the reaction is monitored by withdrawing samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of the benzylating agent and the product distribution.

  • Product Isolation: After the completion of the reaction, the catalyst is separated from the reaction mixture by filtration. The excess toluene is removed by distillation. The crude product is then purified by vacuum distillation to obtain 4-benzyltoluene.

Visualizing the Process and Mechanism

To facilitate a deeper understanding of the synthesis of 4-benzyltoluene, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_separation Separation & Purification Precursor Precursor Calcination Calcination Precursor->Calcination High Temp Catalyst Catalyst Calcination->Catalyst Reactor Batch Reactor Catalyst->Reactor Reactants Toluene + Benzylating Agent Reactants->Reactor Reaction_Conditions Heating & Stirring Reactor->Reaction_Conditions Product_Mixture Product_Mixture Reaction_Conditions->Product_Mixture Filtration Filtration Product_Mixture->Filtration Separate Catalyst Distillation Distillation Filtration->Distillation Remove Toluene Pure_Product 4-Benzyltoluene Distillation->Pure_Product

Caption: A generalized experimental workflow for the synthesis of 4-benzyltoluene.

Friedel_Crafts_Alkylation cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Benzyl_Chloride Benzyl Chloride Carbocation Benzyl Carbocation (Electrophile) Benzyl_Chloride->Carbocation Activation Catalyst Solid Acid Catalyst Catalyst->Carbocation Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Toluene Toluene Toluene->Sigma_Complex Product 4-Benzyltoluene Sigma_Complex->Product Loss of H+ H_ion H+

Caption: The mechanism of Friedel-Crafts benzylation of toluene.

References

Safety Operating Guide

Proper Disposal of 4-Methyldiphenylmethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount, extending from the handling of chemical reagents to their proper disposal. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 4-Methyldiphenylmethane, ensuring the safety of laboratory personnel and the protection of our environment.

This compound: Essential Data

A clear understanding of the physicochemical properties and hazards associated with this compound is the foundation of its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₁₄H₁₄
Molecular Weight 182.26 g/mol
Appearance Colorless liquid or solid
Boiling Point 296-297 °C (565-567 °F)
Melting Point -3 °C (27 °F)
Flash Point > 110 °C (> 230 °F) - Closed cup
Solubility Insoluble in water. Soluble in many organic solvents.
GHS Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H304: May be fatal if swallowed and enters airways.
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following procedure outlines the necessary steps for its safe collection and disposal as hazardous chemical waste.

Materials
  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Chemically compatible waste container (e.g., glass or polyethylene).[2][3]

  • Hazardous waste label.[4][5]

  • Secondary containment bin.[3]

  • Fume hood.

Procedure
  • Waste Identification and Segregation:

    • All waste containing this compound, including pure unused chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be treated as hazardous waste.

    • Do not mix this compound waste with other incompatible waste streams. Aromatic hydrocarbons should be segregated from strong oxidizing agents.

  • Container Selection:

    • Select a clean, leak-proof container made of a material compatible with aromatic hydrocarbons. Glass bottles or high-density polyethylene (HDPE) containers are suitable choices.

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation.[3] Never use containers with stoppers, parafilm, or other makeshift closures.[3]

    • The container should be of an appropriate size for the amount of waste being generated to avoid prolonged storage of nearly empty containers.

  • Waste Collection:

    • All handling and transfer of this compound waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

    • Carefully pour liquid waste into the designated container, using a funnel if necessary.

    • For solid waste contaminated with this compound (e.g., absorbent pads from a spill cleanup), place it in a separate, clearly labeled solid waste container. Do not add solid waste to a liquid waste container.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[4]

    • The label must include the following information:[5][6][7]

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". For mixtures, list all components and their approximate percentages.

      • The accumulation start date (the date the first waste was added to the container).

      • The associated hazards (e.g., "Irritant," "Combustible").

      • The name and contact information of the principal investigator or laboratory supervisor.

      • The laboratory room number.

  • Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[8]

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[9]

    • The storage area should be away from ignition sources and incompatible chemicals.

    • Place the liquid waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[3][8]

  • Disposal Request:

    • Once the waste container is full or if waste generation is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_identification cluster_segregation cluster_container cluster_storage cluster_disposal start Start: Waste Generation identify_waste Identify Waste: Contains this compound? start->identify_waste segregate_waste Segregate as Hazardous Waste identify_waste->segregate_waste Yes select_container Select Compatible Container (Glass/HDPE) segregate_waste->select_container label_container Affix Hazardous Waste Label select_container->label_container collect_waste Collect Waste in Fume Hood (<90% Full) label_container->collect_waste store_waste Store in Secondary Containment in SAA collect_waste->store_waste keep_closed Keep Container Securely Closed store_waste->keep_closed request_pickup Request EHS Waste Pickup keep_closed->request_pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Safeguarding Your Research: A Guide to Handling 4-Methyldiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 4-Methyldiphenylmethane, ensuring the protection of personnel and the integrity of experimental work. Adherence to these protocols is critical for maintaining a safe and efficient laboratory environment.

Immediate Safety Protocols and Required Equipment

This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1] The following personal protective equipment (PPE) is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)Specifications and StandardsPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-impermeable gloves.[1]To avoid skin contact which can lead to irritation.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]To protect against accidental splashes and contact with the skin.
Respiratory Protection Use only in a well-ventilated area.[1]To prevent inhalation of vapors, which may cause respiratory irritation.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from acquisition to disposal is crucial for laboratory safety. The following step-by-step guide outlines the necessary procedures.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

  • Ensure the storage area is separate from incompatible materials.

Handling and Use
  • All handling must occur in a well-ventilated area, such as a chemical fume hood.[1]

  • Don the required PPE as detailed in the table above before opening the container.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

Spill Management
  • In the event of a spill, evacuate personnel to a safe area, upwind of the spill.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Contain the spill using appropriate materials and collect the spilled substance.[1]

  • Place the collected material in a suitable, closed container for disposal.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and its containers is a critical final step in the handling process. All disposal procedures must comply with applicable local, state, and federal laws and regulations.[1]

  • Waste Chemical:

    • Collect waste this compound in a suitable, closed, and properly labeled container.[1]

    • Arrange for disposal through an appropriate treatment and disposal facility.[1]

  • Empty Containers:

    • Do not reuse empty containers.

    • Dispose of empty containers in accordance with the same regulations as the chemical waste.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal start Receive Chemical inspect Inspect Container start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe handle Handle in Ventilated Area with Non-Sparking Tools ppe->handle spill Spill Occurs? handle->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes dispose_waste Collect Chemical Waste spill->dispose_waste No spill_protocol->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container end End of Process dispose_container->end

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.